4-(Pentyloxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pentoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPVGSXODFOBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063994 | |
| Record name | Benzaldehyde, 4-(pentyloxy)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5736-91-4 | |
| Record name | 4-(Pentyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Pentoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Pentyloxy)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69105 | |
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| Record name | Benzaldehyde, 4-(pentyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzaldehyde, 4-(pentyloxy)- | |
| Source | EPA DSSTox | |
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| Record name | p-(pentyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.773 | |
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| Record name | P-PENTOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL312YEG7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
4-(Pentyloxy)benzaldehyde CAS number and properties
CAS Number: 5736-91-4 Primary Application: Liquid Crystal Mesogens & Organic Synthesis Intermediates
Executive Summary
4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) is a critical aromatic aldehyde used extensively in the synthesis of calamitic (rod-like) liquid crystals and functional organic materials.[1][2] Characterized by a rigid phenyl core, a reactive formyl group, and a flexible pentyl tail, it serves as a "mesogenic building block." This structural duality allows researchers to fine-tune phase transition temperatures and solubility profiles in final materials. This guide provides a validated protocol for its synthesis, characterization, and downstream application in Schiff base formation.[3]
Physicochemical Characterization
The compound typically exists as a colorless to pale yellow liquid at room temperature, distinct from its lower homologs (e.g., methoxy) which are often solids. The hydrophobic pentyl chain significantly reduces water solubility while enhancing compatibility with organic matrices.
Table 1: Key Properties
| Property | Value/Description |
| CAS Number | 5736-91-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~140–145 °C at 10 mmHg (Estimated) |
| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water |
| Refractive Index |
Validated Synthesis Protocol
Methodology: Williamson Ether Synthesis
Reaction Type: Nucleophilic Substitution (
This protocol utilizes a base-promoted alkylation of 4-hydroxybenzaldehyde with 1-bromopentane. The choice of Potassium Carbonate (
Reaction Scheme & Mechanism
The phenolic hydroxyl group is deprotonated to form a phenoxide ion, which acts as a nucleophile attacking the primary carbon of 1-bromopentane.
Figure 1: Step-wise mechanism for the Williamson ether synthesis of this compound.
Experimental Procedure
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromopentane (1.2 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Potassium Iodide (catalytic, 0.1 eq - accelerates reaction via Finkelstein-like halide exchange)
-
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL).
-
Activation: Add anhydrous
(27.6 g, 200 mmol) and stir at room temperature for 15 minutes to ensure phenoxide formation. Note: The solution typically turns yellow. -
Addition: Add 1-bromopentane (18.1 g, 120 mmol) and catalytic KI (1.6 g, 10 mmol).
-
Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetone) for 4–6 hours.
-
Validation: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The starting phenol (
) should disappear, replaced by the less polar product ( ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (400 mL) to precipitate the product and dissolve inorganic salts.
-
Extract with Ethyl Acetate (
mL). -
Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. If necessary, purify via vacuum distillation or silica gel column chromatography.
Spectroscopic Identification
To ensure trustworthiness of the synthesized material, the following spectral signatures must be verified.
H-NMR (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.88 | Singlet (s) | 1H | -CH O | Characteristic aldehyde proton (deshielded). |
| 7.83 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Part of AA'BB' system; electron-withdrawing effect of carbonyl. |
| 6.99 | Doublet (d) | 2H | Ar-H (ortho to OR) | Shielded by electron-donating alkoxy group. |
| 4.04 | Triplet (t) | 2H | -OCH ₂- | Methylene protons adjacent to oxygen. |
| 1.81 | Quintet (m) | 2H | -OCH₂CH ₂- | Beta-methylene protons. |
| 1.45–1.35 | Multiplet (m) | 4H | -(CH ₂)₂- | Central alkyl chain protons. |
| 0.93 | Triplet (t) | 3H | -CH ₃ | Terminal methyl group. |
Infrared (IR) Spectroscopy[10]
-
C=O Stretch: Strong band at ~1680–1690 cm⁻¹ (Conjugated aldehyde).
-
C-H Stretch (Aldehyde): Fermi doublet at ~2750 and 2850 cm⁻¹.
-
C-O-C Stretch: Strong bands at ~1250 cm⁻¹ (Aryl alkyl ether).
Applications in Drug Discovery & Material Science
Liquid Crystal Synthesis (Schiff Bases)
This compound is a precursor for calamitic liquid crystals . The reaction with para-substituted anilines yields Schiff bases (imines), which often exhibit nematic or smectic mesophases due to the high aspect ratio of the resulting molecule.
Protocol Insight: The condensation is reversible. To drive the reaction to completion, water must be removed, typically using a Dean-Stark trap or anhydrous
Figure 2: Synthesis pathway for Schiff base liquid crystals using this compound.
Pharmaceutical Intermediates
The aldehyde moiety allows for rapid diversification via:
-
Reductive Amination: Synthesis of secondary amines.
-
Knoevenagel Condensation: Formation of cinnamic acid derivatives (potential antioxidants).
Safety & Handling (GHS Classification)
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[8]
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Aldehydes are prone to autoxidation to the corresponding carboxylic acid (4-pentyloxybenzoic acid) upon prolonged exposure to air.
References
-
CymitQuimica. this compound CAS 5736-91-4 Properties.[1][2][9] Retrieved from
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from
-
BenchChem. Applications of Alkoxybenzaldehydes in Liquid Crystal Research. Retrieved from
-
ChemicalBook. this compound NMR and Spectral Data. Retrieved from
-
Fisher Scientific. Safety Data Sheet: this compound. Retrieved from
Sources
- 1. CAS 5736-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 4-(Pentyloxy)benzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 4-(pentyloxy)benzaldehyde, a valuable aromatic aldehyde in organic synthesis and medicinal chemistry. This document delves into its synthesis, spectral characterization, and potential applications, offering insights for professionals in research and drug development.
Introduction: The Versatility of Alkoxybenzaldehydes
This compound belongs to the class of alkoxy-substituted aromatic aldehydes, which are pivotal building blocks in the synthesis of a wide array of complex organic molecules. The presence of both a reactive aldehyde group and a lipophilic pentyloxy chain imparts a unique combination of properties, making it a versatile intermediate in the development of novel compounds with potential therapeutic applications. The aldehyde functionality serves as a reactive handle for various chemical transformations, including nucleophilic additions, oxidations, and reductions, which are fundamental in constructing the intricate molecular architectures essential for drug efficacy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physical and chemical properties of this compound. Please note that while some experimental data is available, other values are based on calculations and estimations from reliable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [2] |
| CAS Number | 5736-91-4 | [1] |
| Appearance | Colorless to pale yellow liquid with a distinctive aromatic odor. | |
| Boiling Point | 418.50 ± 1.50 K (145.35 °C) at 0.10 kPa (reduced pressure) | [2] |
| Calculated Normal Boiling Point: 576.70 K (303.55 °C) | [2] | |
| Melting Point | Calculated: 328.17 K (55.02 °C) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | |
| LogP (Octanol/Water) | Calculated: 3.068 | [2] |
Synthesis of this compound: The Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde attacks an n-pentyl halide.
Reaction Scheme:
Sources
Structural Elucidation and Synthetic Utility of 4-(Pentyloxy)benzaldehyde
Topic: Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists
Introduction: Molecular Architecture
4-(Pentyloxy)benzaldehyde (CAS 5736-91-4) is a pivotal intermediate in organic synthesis, distinguished by its bifunctional nature.[1] It possesses a reactive aldehyde moiety capable of condensation reactions and a lipophilic pentyloxy tail that imparts solubility and flexibility.[1] This specific architecture makes it a cornerstone in the design of calamitic (rod-like) liquid crystals , where the balance between a rigid aromatic core and a flexible alkyl tail is critical for mesophase formation.[2][3]
Core Physicochemical Profile[3]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 5736-91-4 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Physical State | Colorless to pale yellow liquid (at STP) |
| Boiling Point | ~144–147 °C (at 1 mmHg) |
| Solubility | Soluble in EtOH, CHCl₃, DMF; Insoluble in H₂O |
| Key Functional Groups | Aldehyde (-CHO), Ether (-O-C₅H₁₁) |
The Isomerism Landscape
Understanding the isomeric landscape is essential for applications requiring high purity or specific steric properties. For this compound, isomerism is divided into Regioisomerism (position of substituents) and Chain Isomerism (branching of the pentyl group).
Regioisomerism and Mesogenic Potential
The position of the pentyloxy group relative to the aldehyde defines the molecule's linearity.
-
Para- (4-): The linear structure maximizes molecular anisotropy, essential for liquid crystal phases (nematic/smectic).
-
Meta- (3-) & Ortho- (2-): These isomers introduce "kinks" in the molecular shape, significantly reducing the melting point and often destroying liquid crystalline behavior by preventing efficient packing.
Chain Isomerism
The "pentyl" chain can exist as straight-chain (n-pentyl) or branched variants (isopentyl, neopentyl). In materials science, the n-pentyl chain is preferred for promoting lower viscosity in liquid crystals, whereas branched chains increase steric bulk and melting points.
Visualization: Isomeric Hierarchy
The following diagram illustrates the structural divergence of the C₁₂H₁₆O₂ scaffold relevant to this derivative.
Figure 1: Structural classification of pentyloxybenzaldehyde isomers. Green nodes indicate the preferred configuration for liquid crystal applications.
Synthetic Methodology: Optimized Williamson Ether Synthesis
The industrial and laboratory standard for synthesizing this compound is the Williamson Ether Synthesis . This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.
Experimental Protocol
Objective: Synthesis of this compound via Sₙ2 substitution.
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromopentane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) - Base
-
Potassium Iodide (KI) (0.1 eq) - Finkelstein Catalyst
-
Solvent: DMF (Dimethylformamide) or Acetonitrile
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL). Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Mechanism Note: The carbonate deprotonates the phenol (pKa ~7.6), creating a strong nucleophile.
-
-
Alkylation: Add 1-bromopentane (15 mL, 120 mmol) and a catalytic amount of KI.
-
Catalytic Role: I⁻ displaces Br⁻ to form the more reactive 1-Iodopentane in situ (Finkelstein exchange), accelerating the rate-determining step.
-
-
Reflux: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot should disappear.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) to dissolve inorganic salts and precipitate the organic product (or separate the oil).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and then brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or column chromatography (Silica gel).
Functional Applications: Liquid Crystal Synthesis
The primary utility of this compound lies in its conversion to Schiff Bases (Azomethines) . The reaction with aromatic amines creates a rigid "rod" core, while the pentyloxy tail acts as a flexible spacer, lowering the melting point to accessible ranges for display technologies.
Reaction Pathway: Imine Condensation
The aldehyde reacts with 4-substituted anilines (e.g., 4-hexylaniline) to form mesogenic imines. This reaction is reversible and typically requires acid catalysis and water removal (Dean-Stark trap).
Figure 2: Synthetic pathway from precursor to functional liquid crystal mesogen.
Analytical Characterization
To validate the synthesis of this compound, the following spectroscopic signals must be confirmed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aldehyde Proton: δ 9.88 ppm (s, 1H, -CH O). Distinctive singlet.
-
Aromatic Protons:
-
δ 7.83 ppm (d, 2H, ortho to carbonyl).
-
δ 6.99 ppm (d, 2H, meta to carbonyl).
-
Note: The characteristic AA'BB' pattern confirms 1,4-disubstitution (para).
-
-
Alkoxy Chain:
-
δ 4.04 ppm (t, 2H, -OCH ₂-). Triplet indicates attachment to CH₂.
-
δ 1.81–1.35 ppm (m, 6H, alkyl chain methylene).
-
δ 0.93 ppm (t, 3H, terminal -CH ₃).
-
Infrared Spectroscopy (FT-IR)[3][5]
-
C=O Stretch: ~1680–1690 cm⁻¹ (Strong, aldehyde).
-
C-H Stretch (Aldehyde): ~2730 cm⁻¹ and 2830 cm⁻¹ (Fermi doublet).
-
C-O-C Stretch: ~1250 cm⁻¹ (Ether linkage).
References
-
MDPI. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. (Discusses similar alkoxy-benzaldehyde homologs in LC synthesis). Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from [Link]
-
Cheméo. Chemical Properties of Benzaldehyde, 4-(pentyloxy)-. Retrieved from [Link]
Sources
A Comprehensive Spectroscopic Guide to 4-(pentyloxy)benzaldehyde: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(pentyloxy)benzaldehyde, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in the fundamental principles of each analytical technique and supported by field-proven insights.
The structural elucidation of an organic molecule is a puzzle, with each spectroscopic method providing unique and complementary pieces of information. Here, we will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound to build a complete and validated molecular portrait.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.
Causality in the ¹H NMR Spectrum
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups, such as the carbonyl group of the aldehyde, deshield nearby protons, causing them to resonate at a higher frequency (downfield). Conversely, electron-donating groups, like the pentyloxy group, shield adjacent protons, shifting their signals to a lower frequency (upfield). The splitting pattern, or multiplicity, of a signal arises from spin-spin coupling between non-equivalent neighboring protons and follows the n+1 rule, where 'n' is the number of adjacent protons.
¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.88 | Singlet (s) | 1H | - |
| Aromatic (ortho to -CHO) | ~7.84 | Doublet (d) | 2H | ~8.8 |
| Aromatic (ortho to -O-) | ~7.01 | Doublet (d) | 2H | ~8.8 |
| Methylene (-OCH₂-) | ~4.03 | Triplet (t) | 2H | ~6.6 |
| Methylene (-OCH₂CH₂-) | ~1.82 | Quintet | 2H | ~7.0 |
| Methylene (-(CH₂)₂-) | ~1.44 | Multiplet (m) | 2H | - |
| Methylene (-(CH₂)₃-) | ~1.38 | Multiplet (m) | 2H | - |
| Terminal Methyl (-CH₃) | ~0.93 | Triplet (t) | 3H | ~7.2 |
Data is based on typical values for 4-alkoxybenzaldehydes and predicted spectra.[1][2]
Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton (singlet, ~9.88 ppm): The single proton of the aldehyde group appears as a sharp singlet far downfield.[1] This significant downfield shift is a direct consequence of the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl double bond. Its integration value of 1H confirms the presence of a single aldehyde proton.
-
Aromatic Protons (doublets, ~7.84 and ~7.01 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[1] The two protons ortho to the electron-withdrawing aldehyde group are deshielded and appear at a lower field (~7.84 ppm). The two protons ortho to the electron-donating pentyloxy group are shielded and resonate at a higher field (~7.01 ppm).[1] The integration of 2H for each doublet confirms this assignment. The coupling constant of ~8.8 Hz is typical for ortho-coupling in a benzene ring.
-
Pentyloxy Chain Protons:
-
The -OCH₂- protons (triplet, ~4.03 ppm) are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The triplet multiplicity is due to coupling with the two protons on the neighboring methylene group (n+1 = 2+1 = 3).
-
The terminal methyl protons (-CH₃, triplet, ~0.93 ppm) are the most shielded protons in the molecule, appearing furthest upfield. They are split into a triplet by the two adjacent methylene protons.
-
The remaining methylene protons appear as overlapping multiplets in the typical aliphatic region (~1.3-1.8 ppm).
-
Caption: Proposed mass fragmentation pathway for this compound.
Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:
-
MS establishes the molecular formula as C₁₂H₁₆O₂.
-
IR confirms the presence of an aldehyde, an aromatic ring, and an ether functional group.
-
¹³C NMR shows the presence of 12 unique carbons, including a carbonyl, six aromatic, and five aliphatic carbons.
-
¹H NMR provides the final and most detailed piece of the puzzle, showing the para-substitution pattern on the benzene ring, the connectivity of the pentyloxy chain, and the presence of the aldehyde proton.
Together, these spectroscopic data provide an unambiguous confirmation of the structure of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the electron energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
The comprehensive spectroscopic analysis presented in this guide demonstrates the synergistic power of NMR, IR, and Mass Spectrometry in the structural elucidation of this compound. Each technique provides a unique and essential layer of information, and their combined interpretation leads to a confident and complete structural assignment. For researchers in drug discovery and materials science, a thorough understanding of these analytical techniques is indispensable for ensuring the identity, purity, and quality of their synthesized compounds.
References
-
Royal Society of Chemistry. (2021). Supporting Information for [Example Article Title]. [Link]
-
Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 38-45. [Link]
-
Nakum, K. J., et al. (2019). Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. Molecular Crystals and Liquid Crystals, 688(1), 1-12. [Link]
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NIST. (2021). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook. [Link]
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NPL. (n.d.). 13C NMR spectroscopy. [Link]
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ResearchGate. (2026). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. [Link]
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Asaruddin, M. R., et al. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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NIST. (2021). Benzaldehyde, 4-(pentyloxy)- IR Spectrum. In NIST Chemistry WebBook. [Link]
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PubChem. (2025). This compound. [Link]
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NIST. (2021). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook. [Link]
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University of Colorado Boulder. (2016). Benzaldehyde. [Link]
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Pramana - Journal of Physics. (1993). Overtone spectroscopy of benzaldehyde. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde. [https://www.docbrown.info/page06/molecule_spectroscopy/specindex/13C-NMR_spectra_ aldehydes_ketones.htm]([Link]_ aldehydes_ketones.htm)
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [https://www.docbrown.info/page06/molecule_spectroscopy/specindex/IR_spectra_ aldehydes_ketones.htm]([Link]_ aldehydes_ketones.htm)
-
University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]
-
Elixir International Journal. (2015). Vibrational Spectroscopic (FT-IR, FT-Raman) and Quantum Chemical Calculation Studies on o-nitrobenzaldehyde. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0296197). [Link]
Sources
An In-depth Technical Guide to the Solubility of 4-(Pentyloxy)benzaldehyde in Organic Solvents
Foreword: A Molecule of Dichotomy
In the landscape of chemical synthesis and materials science, 4-(pentyloxy)benzaldehyde stands as a molecule of interest, serving as a key intermediate in the development of fragrances, liquid crystals, and potential pharmaceutical agents.[1][2] Its structure presents a fascinating dichotomy: a polar, reactive aldehyde functional group bonded to a phenyl ring, which is in turn made significantly more lipophilic by a five-carbon ether linkage. This amphiphilic nature is the primary determinant of its behavior in solution, making a thorough understanding of its solubility not merely an academic exercise, but a practical necessity for process optimization, formulation development, and reaction engineering.
This guide eschews a simple recitation of data. Instead, it serves as a comprehensive methodological and theoretical framework for the research scientist. We will dissect the physicochemical properties of this compound, explore the intermolecular forces that govern its dissolution, and provide robust, field-proven protocols for the precise experimental determination of its solubility across a spectrum of organic solvents.
Physicochemical & Structural Profile
A molecule's solubility is fundamentally dictated by its intrinsic properties. Before any experimental work, a thorough analysis of the solute is paramount. This compound (CAS 5736-91-4) is typically a colorless to pale yellow liquid.[1] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |
| Molecular Weight | 192.25 g/mol | [3] |
| Normal Boiling Point (Predicted) | 303.55 °C (576.70 K) | [3] |
| Normal Melting Point (Predicted) | 55.02 °C (328.17 K) | [3] |
| logP (Octanol/Water Partition Coeff.) | 3.068 (Predicted) | [3] |
| Water Solubility (Predicted) | 10⁻³⁵¹ mol/L (Predicted) | [3] |
The high predicted logP value and extremely low predicted water solubility highlight the molecule's predominantly nonpolar, hydrophobic character.[3] This is a direct consequence of the pentyloxy group and the benzene ring, which overshadow the polarity of the carbonyl and ether functionalities.
To visualize this, we can map the molecule's distinct regions of polarity.
This structure leads to a clear hypothesis: solubility will be highest in solvents that can effectively solvate both the extensive nonpolar regions (via London dispersion forces) and, to a lesser extent, the polar ether and carbonyl groups (via dipole-dipole interactions). Solvents with moderate polarity, such as ethers and esters, are expected to be particularly effective.
Guiding Principles: The "Why" of Solubility
The adage "like dissolves like" is a useful simplification, but a deeper understanding requires considering the specific intermolecular forces at play.
-
Van der Waals Forces : The large, nonpolar pentyloxy tail and the phenyl ring will interact favorably with nonpolar solvents (e.g., hexane, toluene) and the nonpolar regions of other organic solvents through London dispersion forces.
-
Dipole-Dipole Interactions : The carbonyl group (C=O) possesses a significant dipole moment. This allows for favorable interactions with other polar molecules, such as acetone or ethyl acetate.
-
Hydrogen Bonding : this compound lacks a hydrogen bond donor (like an -OH or -NH group). However, the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors.[4] This means it can interact favorably with protic solvents like ethanol and methanol, though the large nonpolar domain will limit overall solubility compared to smaller aldehydes.[4][5]
The interplay of these forces means that no single solvent parameter can perfectly predict solubility. However, considering a solvent's polarity, hydrogen bonding capability, and dispersion forces provides a strong framework for solvent selection and for rationalizing experimental results.
A Validated Protocol for Experimental Solubility Determination
Accurate solubility data is the bedrock of process development. The following section details a robust, self-validating workflow for determining the equilibrium solubility of this compound. The isothermal shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic equilibrium.[6]
Pre-analytical Phase: Ensuring System Integrity
The validity of any result is contingent on the quality of the starting materials.
-
Solute Purity Verification :
-
Rationale : Impurities can significantly alter measured solubility.
-
Protocol : Obtain high-purity this compound (≥98%). If purity is uncertain or lower, purification via vacuum distillation is recommended. Confirm purity using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H-NMR to ensure the absence of precursor materials (e.g., 4-hydroxybenzaldehyde) or side-products.[7]
-
-
Solvent Selection and Preparation :
-
Rationale : A range of solvents should be chosen to probe different types of intermolecular interactions. Water content can drastically affect solubility.
-
Protocol : Select a panel of at least five HPLC-grade or equivalent high-purity solvents. A suggested panel includes:
-
Nonpolar : n-Hexane
-
Moderately Polar Aprotic : Toluene, Ethyl Acetate, Acetone
-
Polar Protic : Ethanol, Methanol
-
-
Use solvents from freshly opened bottles or ensure they are anhydrous, as water can create competing interactions.
-
Experimental Phase: The Isothermal Shake-Flask Method
This workflow is designed to establish a true equilibrium between the undissolved solute and the saturated solution.
-
Causality Note : Using excess solute (Step 1) is critical to ensure the final solution is genuinely saturated. Equilibration for at least 24 hours (Step 2) is necessary to achieve thermodynamic equilibrium; shorter times may yield lower, kinetically-limited values. Filtering (Step 5) is a mandatory step to remove microscopic particles that would otherwise inflate the measured concentration.
Analytical Phase: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the method of choice for quantifying aromatic aldehydes due to its high sensitivity, specificity, and robustness.[8][9]
-
Calibration Curve Construction :
-
Protocol : Prepare a series of at least six standard solutions of this compound in the chosen solvent, with concentrations spanning the expected range of the diluted samples.
-
Inject each standard into the HPLC system and record the peak area at the wavelength of maximum absorbance (λ_max), typically around 280-285 nm for this chromophore.
-
Plot peak area versus concentration. The resulting line should have a coefficient of determination (R²) ≥ 0.999 for a valid calibration.
-
-
Sample Analysis :
-
Protocol : Inject the accurately diluted, filtered saturate into the HPLC system under the same conditions as the standards.
-
Record the peak area.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of the original saturated solution.
-
-
System Suitability :
-
Trustworthiness : To ensure the system is performing correctly, inject a mid-range standard multiple times (n=5) throughout the analytical run. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Data Presentation and Interpretation
Results should be compiled in a clear, comparative format. The experiment should be run in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.
Table 2: Template for Solubility Data of this compound at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 1.88 | Data ± SD | Data ± SD |
| Toluene | 2.38 | Data ± SD | Data ± SD |
| Ethyl Acetate | 6.02 | Data ± SD | Data ± SD |
| Acetone | 20.7 | Data ± SD | Data ± SD |
| Ethanol | 24.5 | Data ± SD | Data ± SD |
| Methanol | 32.7 | Data ± SD | Data ± SD |
By correlating the experimentally determined solubility with solvent properties like the dielectric constant, a quantitative structure-property relationship (QSPR) can begin to be established, moving from raw data to predictive understanding.
Conclusion
This guide provides a comprehensive framework for the rigorous determination and understanding of the solubility of this compound. By grounding experimental work in a solid theoretical understanding of the molecule's structure and the intermolecular forces at play, researchers can generate high-quality, reliable data. The detailed, self-validating protocols for the isothermal shake-flask method coupled with HPLC-UV analysis represent a robust methodology applicable not only to this specific aldehyde but to a wide range of organic compounds. This systematic approach is indispensable for scientists in process chemistry, materials science, and drug development who require precise control over their solution-phase systems.
References
-
ResearchGate. Solvent screening for the extraction of aromatic aldehydes | Request PDF. Available from: [Link]
-
Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Available from: [Link]
-
University of Babylon. (2021). Experimental No. (13) Aldehydes and ketones. Available from: [Link]
-
OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Available from: [Link]
-
Patsnap. Synthetic method for p-hydroxybenzaldehyde - Eureka. Available from: [Link]
-
Chemguide. an introduction to aldehydes and ketones. Available from: [Link]
-
National Center for Biotechnology Information. (2010). 4-(Benzyloxy)benzaldehyde. In PubChem. Available from: [Link]
-
Cheméo. Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). Available from: [Link]
-
National Center for Biotechnology Information. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem. Available from: [Link]
-
ResearchGate. molecular structure of this compound. Available from: [Link]
-
ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available from: [Link]
-
PubMed. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Available from: [Link]
-
RSIS International. ms_1766852416_9102.docx. Available from: [Link]
-
Scribd. Organic Compound Identification Guide. Available from: [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
-
National Council of Educational Research and Training. testsforfunctionalgroups - inorganiccompounds. Available from: [Link]
-
ResearchGate. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]
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- 4. chemguide.co.uk [chemguide.co.uk]
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- 9. mdpi.com [mdpi.com]
synthesis of 4-(pentyloxy)benzaldehyde from p-hydroxybenzaldehyde
A Technical Guide for Mesogen Precursor Development
Executive Summary & Application Context
4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) is a critical intermediate in the synthesis of liquid crystalline materials (mesogens) and Schiff base ligands. Its structural significance lies in the p-alkoxy tail, which imparts the necessary anisotropy and flexibility required for nematic or smectic phase formation in downstream derivatives.
This guide details the synthesis via Williamson Etherification , optimizing for yield and purity. Unlike generic protocols, this method prioritizes the removal of unreacted phenolic species—a common impurity that severely degrades the performance of subsequent liquid crystal domains.
Mechanistic Foundation
The synthesis proceeds via an
Critical Reaction Parameters:
-
Nucleophile Generation: The phenolic proton (
) is acidic enough to be deprotonated by mild bases like Potassium Carbonate ( ) in polar aprotic solvents, avoiding the side reactions (like Cannizzaro) associated with strong hydroxides. -
Solvent Effects: Dimethylformamide (DMF) or Acetonitrile (
) are preferred. They solvate the cation ( ), leaving the phenoxide anion "naked" and highly reactive. -
Sterics: The primary halide (1-bromopentane) offers minimal steric hindrance, facilitating a rapid
attack.
Mechanistic Pathway (DOT Visualization)
Caption: Sequential deprotonation and concerted bimolecular substitution mechanism.
Experimental Protocol
Scale: 10 mmol (Adaptable) | Expected Yield: 85-92%
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g | Substrate |
| 1-Bromopentane | 151.04 | 1.2 | 1.81 g (1.5 mL) | Electrophile (Excess) |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g | Base |
| DMF (Anhydrous) | - | - | 15 mL | Solvent |
| Potassium Iodide | 166.00 | 0.1 | 0.16 g | Catalyst (Finkelstein) |
Step-by-Step Methodology
-
Activation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.22 g) in anhydrous DMF (15 mL).
-
Add anhydrous
(2.76 g). -
Self-Validation Check: Stir at room temperature for 15 minutes. The solution should turn yellow/orange, indicating the formation of the phenoxide anion.
-
-
Alkylation:
-
Add 1-bromopentane (1.5 mL) dropwise.
-
Optional: Add catalytic KI (0.16 g) to accelerate the reaction via in situ formation of the more reactive 1-iodopentane.
-
Heat the mixture to 80°C under an inert atmosphere (
or Ar) for 4–6 hours. -
Monitor: Check TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by a less polar product ( ).
-
-
Quenching & Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into ice-cold water (100 mL) with vigorous stirring. The product typically oils out or precipitates.
-
Extract with Ethyl Acetate (
mL).
-
-
Purification (The "Purity Lock"):
-
Critical Wash: Wash the combined organic layer with 10% NaOH (20 mL) .
-
Why? This converts any unreacted starting phenol back into water-soluble phenoxide, removing it from the organic phase. This is superior to simple water washes.
-
Wash with brine (20 mL), dry over anhydrous
, and concentrate under reduced pressure.
-
-
Final Isolation:
-
The residue is usually a pale yellow oil or low-melting solid.
-
If solidification is slow, recrystallize from cold Ethanol/Water (9:1) or perform vacuum distillation if high purity is required for liquid crystal applications.
-
Characterization & Data Analysis
Confirm structure using NMR and IR. The disappearance of the phenolic -OH is the primary indicator of conversion.
Spectroscopic Data Table
| Technique | Signal/Peak | Assignment | Structural Confirmation |
| CHO | Intact aldehyde functionality. | ||
| (CDCl | Ar-H (ortho to CHO) | AA'XX' system characteristic of p-substitution. | |
| Ar-H (ortho to OR) | Upfield shift due to electron-donating oxygen. | ||
| Diagnostic: Confirms ether linkage formation. | |||
| Alkyl chain methylene. | |||
| Terminal methyl group. | |||
| FT-IR | 1690 cm | C=O Stretch | Conjugated aldehyde. |
| 1255 cm | C-O-C Stretch | Aryl alkyl ether bond. | |
| Absent | O-H Stretch | Validation: No broad peak at 3200-3400 cm |
Experimental Workflow (DOT Visualization)
Caption: Operational workflow emphasizing the critical NaOH wash step for purity.
Safety & Troubleshooting
Hazard Mitigation
-
Alkyl Halides: 1-Bromopentane is an irritant and potential alkylating agent. Handle in a fume hood.
-
Reaction Pressure: Do not seal the vessel tightly if heating; use a reflux condenser to manage solvent vapor.
-
Waste: The aqueous wash contains DMF and basic phenol residues; dispose of as halogenated organic waste.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| Product is Red/Dark | Oxidation of aldehyde | Perform reaction under Nitrogen ( |
| Starting Material Persists | Water in solvent | DMF must be anhydrous; water quenches the phenoxide anion. |
References
-
Williamson Ether Synthesis Mechanism & Scope
- Boyd, R., & Morrison, R. (1992). Organic Chemistry. Prentice Hall.
- Note: For specific application in liquid crystals, see
-
Yeap, G. Y., et al. (2006). "Synthesis and mesomorphic properties of new Schiff base esters..." Mol.[1][2][3][4][5][6] Cryst. Liq. Cryst. (Contextualizes the use of alkoxybenzaldehydes).
-
Spectral Data Verification
- Protocol Grounding (General Alkylation)
-
Physical Properties
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]
- 7. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]
The Versatile Role of 4-(Pentyloxy)benzaldehyde in Advanced Materials Science: A Technical Guide
Foreword: Unlocking Molecular Potential
In the dynamic landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to technological advancement. Among the vast array of molecular building blocks, 4-(pentyloxy)benzaldehyde emerges as a compound of significant interest. Its unique combination of a reactive aldehyde group, a rigid aromatic core, and a flexible pentyloxy chain bestows upon it a versatile chemical personality. This guide delves into the core applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its potential in liquid crystals, functional polymers, and organic electronics. We will explore the causal relationships between its molecular architecture and material properties, offering field-proven insights and detailed experimental methodologies.
Foundational Attributes of this compound
This compound is an organic compound featuring a benzaldehyde molecule substituted with a pentyloxy group (-O(CH₂)₄CH₃) at the para position. This seemingly simple structure gives rise to a set of chemical and physical properties that are highly advantageous for materials synthesis.
Molecular Structure and Key Features:
-
Reactive Aldehyde Group (-CHO): The aldehyde functionality serves as a versatile chemical handle for a variety of reactions, most notably condensation reactions to form Schiff bases (imines) and Wittig reactions to create alkenes.
-
Aromatic Phenyl Ring: The central benzene ring provides rigidity and promotes π-π stacking interactions, which are crucial for the formation of ordered structures in materials like liquid crystals and organic semiconductors.
-
Flexible Pentyloxy Chain: The five-carbon alkyl chain introduces flexibility and influences the solubility of the molecule and its derivatives in organic solvents. The length and conformation of this chain play a critical role in determining the mesomorphic properties of liquid crystals and the processability of polymers.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 5736-91-4 | |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in ethanol and ether |
The interplay of these structural features is the cornerstone of this compound's utility in materials science. The following sections will explore its application in distinct domains, providing both theoretical understanding and practical protocols.
Core Application: A Cornerstone for Liquid Crystal Synthesis
The most established and extensively researched application of this compound is in the synthesis of thermotropic liquid crystals, particularly those of the Schiff base (azomethine) type. These materials exhibit a state of matter intermediate between a crystalline solid and an isotropic liquid, possessing both order and fluidity.
The Causality of Mesomorphism: Structure-Property Relationships
The ability of molecules derived from this compound to form liquid crystalline phases (mesophases) is a direct consequence of their calamitic (rod-like) shape.[1] The rigid core, typically composed of two or more phenyl rings, provides the necessary structural anisotropy, while the flexible terminal alkyl chains, such as the pentyloxy group, influence the intermolecular forces and packing efficiency.[1]
The condensation reaction of this compound with a substituted aniline is a common and efficient method to synthesize these rod-shaped molecules. The resulting imine linkage (-CH=N-) extends the rigid core, enhancing the molecular aspect ratio, a critical factor for mesophase formation.[2]
Experimental Protocol: Synthesis of a Homologous Series of N-(4-(pentyloxy)benzylidene)-4-alkylanilines
This protocol describes a general and reliable method for the synthesis of a homologous series of Schiff base liquid crystals. By varying the length of the alkyl chain on the aniline component, the transition temperatures and the nature of the mesophases can be systematically tuned.
Materials:
-
This compound
-
4-alkylaniline (e.g., 4-butylaniline, 4-hexylaniline, 4-octylaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.
-
To this solution, add an equimolar amount (10 mmol) of the desired 4-alkylaniline.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the purified Schiff base liquid crystal.[3]
-
Dry the purified product under vacuum.
Characterization:
The synthesized compounds should be characterized by:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically around 1610-1630 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the molecular structure.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[4]
-
Polarized Optical Microscopy (POM): To identify the type of liquid crystal phases (e.g., nematic, smectic) by observing the characteristic optical textures.[4]
Emerging Applications in Functional Polymers
While the use of this compound in liquid crystals is well-documented, its potential as a monomer for the synthesis of functional polymers is an area of growing interest. The aldehyde group provides a convenient route to various polymerization reactions, leading to polymers with tailored properties for specific applications.
Poly(azomethine)s: Thermally Stable and Potentially Conductive Materials
Poly(azomethine)s, also known as polyimines or poly(Schiff base)s, are a class of polymers characterized by the presence of the azomethine (-CH=N-) linkage in their backbone. These polymers can be synthesized through the polycondensation of a dialdehyde with a diamine. This compound, being a monoaldehyde, can be used to synthesize polymers with azomethine side chains or as an end-capping agent to control the molecular weight of poly(azomethine)s.
The incorporation of the pentyloxy group can enhance the solubility and processability of these often rigid and intractable polymers.[5] Furthermore, the extended conjugation in the poly(azomethine) backbone can impart semiconductor properties, making them candidates for applications in organic electronics.[6]
Hypothetical Synthesis of a Poly(azomethine) with Pentyloxy Side Chains:
A potential route to a soluble, thermally stable poly(azomethine) could involve the reaction of a diamine with a dialdehyde, where a portion of the dialdehyde is replaced with this compound to introduce the solubilizing side chains.
Polymers via Wittig-type Reactions
The Wittig reaction, which converts aldehydes and ketones into alkenes, can be adapted for polymerization.[7][8] By reacting a dialdehyde with a bis(phosphonium salt), polymers containing vinylene linkages in their backbone can be synthesized. This compound could be incorporated into such polymerizations to introduce pendant pentyloxy groups, thereby modifying the polymer's properties. These poly(phenylene vinylene) (PPV) analogues are well-known for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs).[9]
Prospective Roles in Organic Electronics
The molecular features of this compound make it and its derivatives intriguing candidates for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The Influence of Alkoxy Side Chains on Charge Transport
In organic semiconductors, the arrangement of molecules in the solid state is critical for efficient charge transport.[10] The introduction of flexible alkyl or alkoxy side chains is a widely employed strategy to control the intermolecular packing and improve the solubility of the material, which is essential for solution-based processing of electronic devices.[11]
The pentyloxy group in derivatives of this compound can serve several key functions:
-
Solubility Enhancement: The alkyl chain improves solubility in common organic solvents, enabling the use of cost-effective fabrication techniques like spin-coating and printing.
-
Morphology Control: The side chains influence the self-assembly and crystallization of the molecules in thin films, which directly impacts the charge carrier mobility.[12]
-
Electronic Tuning: The oxygen atom in the alkoxy group is electron-donating, which can affect the energy levels (HOMO and LUMO) of the molecule and, consequently, the charge injection and transport properties.[11]
While specific research on OFETs based on this compound derivatives is still emerging, the principles established for other alkoxy-substituted organic semiconductors strongly suggest their potential. The design of novel liquid crystalline semiconductors based on this molecular scaffold is a particularly promising avenue, as the self-organizing nature of liquid crystals can lead to highly ordered thin films with excellent charge transport characteristics.
Concluding Remarks and Future Outlook
This compound is a versatile and valuable building block in materials science. Its well-established role in the synthesis of Schiff base liquid crystals is a testament to the precise control its molecular structure offers over macroscopic material properties. The detailed experimental protocols provided in this guide offer a solid foundation for the exploration of these fascinating materials.
Looking forward, the potential applications of this compound in functional polymers and organic electronics represent exciting frontiers. The ability to tune solubility, thermal stability, and electronic properties through its incorporation into polymeric and small-molecule systems opens up a vast design space for new materials with tailored functionalities. As the demand for solution-processable and high-performance organic materials continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the development of next-generation technologies.
References
-
Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central. Available at: [Link]
-
Synthesis and characterization of new thermotropic liquid crystals derived from 4-hydroxybenzaldehyde. ResearchGate. Available at: [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Available at: [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]
-
Synthesis and Mesomorphic Properties of new Schiff Base Liquid Crystals, N-[4-(4-n-Alkanoyloxybenzoyloxy)-2-Hydroxybenzylidene]-4-Substituted-Ani lines. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Available at: [Link]
-
Chiral Liquid Crystals: Structures, Phases, Effects. MDPI. Available at: [Link]
-
Organic materials for organic electronic devices. ResearchGate. Available at: [Link]
-
Effects of Alkoxy Side Chains on the Electrical and Thermoelectric Properties of Poly(3-pentyloxythiophene). ResearchGate. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. ResearchGate. Available at: [Link]
-
Theoretical Investigation of N (P-N Alkyloxy Benzylidene) P -N Alkyl Aniline Schiff-Based Liquid Crystal Molecule. ResearchGate. Available at: [Link]
-
Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI. Available at: [Link]
-
Biobased, Degradable, and Conjugated Poly(Azomethine)s. TSpace. Available at: [Link]
-
The Role of Side Chains and Hydration on Mixed Charge Transport in n-Type Polymer Films. PubMed Central. Available at: [Link]
-
Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. ScienceDirect. Available at: [Link]
-
Organic materials for electronic and optoelectronic devices. ResearchGate. Available at: [Link]
-
Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. ACS Publications. Available at: [Link]
-
Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution. RSC Publishing. Available at: [Link]
-
Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties. Beilstein Journals. Available at: [Link]
-
Chain conformations dictate multiscale charge transport phenomena in disordered semiconducting polymers. PubMed. Available at: [Link]
-
Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. PubMed Central. Available at: [Link]
-
Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. ResearchGate. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Recent advances in materials for organic light emitting diodes. ResearchGate. Available at: [Link]
-
Materials Chemistry C. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group. Scientific Research Publishing. Available at: [Link]
-
Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. RSC Publishing. Available at: [Link]
-
Wittig reaction. Chemistry LibreTexts. Available at: [Link]
-
Recent advances in thermotropic liquid crystals. ResearchGate. Available at: [Link]
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- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
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discovery and history of 4-alkoxybenzaldehydes
An In-Depth Technical Guide to the Discovery and History of 4-Alkoxybenzaldehydes
Abstract This technical guide explores the chemical lineage, synthetic evolution, and material applications of 4-alkoxybenzaldehydes. From the initial isolation of anisaldehyde in the 19th century to its pivotal role in the development of room-temperature liquid crystals (MBBA), this class of compounds serves as a case study in organic functionalization. We provide a validated experimental protocol for the synthesis of homologous series via Williamson etherification and analyze the mechanistic underpinnings of their reactivity.
Part 1: Historical Genesis & Discovery[1][2]
The history of 4-alkoxybenzaldehydes is bifurcated into two eras: the "Fragrance Era" (isolation from essential oils) and the "Materials Era" (liquid crystal synthesis).
The Fragrance Era (1840s – 1880s)
The simplest member of this class, 4-methoxybenzaldehyde (Anisaldehyde) , was the first to be identified.
-
Isolation: In the mid-19th century, chemists including Cahours (c. 1845) isolated "anisic acid" and its aldehyde precursors from anise oil (Pimpinella anisum) and fennel oil. The oxidation of anethole (the primary component of anise oil) was the primary route to identification.
-
First Synthesis (1877): The industrial synthesis was established in 1877. Unlike the extraction methods, this involved the controlled oxidation of p-cresyl methyl ether (4-methoxytoluene). This marked the transition from agricultural extraction to industrial chemical manufacturing, providing a reliable feedstock for the perfumery industry (hawthorn scent).
The Materials Era (1960s – Present)
The significance of the 4-alkoxybenzaldehyde family exploded with the discovery of liquid crystals.
-
The MBBA Breakthrough (1969): Hans Kelker and Richard Hatz synthesized N-(4-methoxybenzylidene)-4-butylaniline (MBBA) . This was the first stable nematic liquid crystal at room temperature.
-
Role: 4-Methoxybenzaldehyde was the electrophilic partner in the Schiff base condensation with 4-butylaniline.
-
Impact: This necessitated the synthesis of longer-chain homologs (4-ethoxy, 4-propoxy, 4-butoxybenzaldehyde) to tune the phase transition temperatures of liquid crystalline materials.
-
Figure 1: Historical timeline from natural extraction to liquid crystal application.
Part 2: Chemical Architecture & Synthetic Pathways
The synthesis of 4-alkoxybenzaldehydes has evolved from oxidative degradation to constructive alkylation. The modern laboratory standard is the O-alkylation of 4-hydroxybenzaldehyde , which allows for modular access to any chain length.
The Williamson Ether Synthesis (Preferred Route)
This route is preferred for research applications due to its high yield and the availability of 4-hydroxybenzaldehyde as a commodity chemical.
Mechanism:
-
Deprotonation: A base (typically
) deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide anion. The resonance stabilization of the aldehyde group at the para position increases the acidity of the phenol ( ), making mild bases effective. -
Attack: The phenoxide attacks the primary carbon of an alkyl halide (e.g., 1-bromobutane).
-
Leaving Group: The halide leaves, forming the ether linkage.
Alternative: Vilsmeier-Haack Formylation
Used when the starting material is an alkoxybenzene (e.g., anisole).
-
Reagents:
. -
Mechanism: Electrophilic Aromatic Substitution (EAS). The chloroiminium ion attacks the electron-rich aromatic ring.
-
Limitation: Less flexible for generating diverse long-chain homologs compared to the alkylation of the hydroxy-aldehyde.
Figure 2: Mechanistic pathway for the Williamson Ether Synthesis of 4-alkoxybenzaldehydes.
Part 3: Experimental Protocol (Standard Operating Procedure)
Objective: Synthesis of 4-Butoxybenzaldehyde (Representative Homolog). Scale: 10 mmol. Yield Target: >90%.
Reagents & Equipment
-
Substrate: 4-Hydroxybenzaldehyde (1.22 g, 10 mmol).
-
Alkylating Agent: 1-Bromobutane (1.51 g, 11 mmol, 1.1 eq).
-
Base: Potassium Carbonate (
), anhydrous (2.76 g, 20 mmol, 2.0 eq). -
Solvent: Dimethylformamide (DMF) or Acetonitrile (
). Note: DMF accelerates rates due to cation solvation. -
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with
gas. -
Solvation: Add 4-hydroxybenzaldehyde (10 mmol) and anhydrous
(20 mmol) to the flask. Add DMF (15 mL). Stir at room temperature for 15 minutes.-
Causality: This pre-stirring period ensures complete deprotonation of the phenol before the electrophile is introduced, minimizing side reactions.
-
-
Alkylation: Add 1-bromobutane (11 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Eluent: 20% Ethyl Acetate/Hexane).
-
Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the lower-Rf phenol spot.
-
-
Workup (Self-Validating):
-
Pour mixture into 100 mL ice-cold water. (The product should precipitate or form an oil; DMF dissolves in the water).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with 1M NaOH (to remove unreacted phenol—critical purity step) and then Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via Kugelrohr distillation or silica gel column chromatography.
Part 4: Physical Properties & Homolog Comparison
The physical state of these aldehydes changes predictably with chain length, a property critical for their use in liquid crystal formulation.
| Compound | Chain Length | Melting Point (°C) | Boiling Point (°C) | Application |
| 4-Methoxybenzaldehyde | C1 | -1 | 248 | Fragrance, Pharma Precursor |
| 4-Ethoxybenzaldehyde | C2 | 13 | 255 | Liquid Crystal Intermediate |
| 4-Propoxybenzaldehyde | C3 | ~19 | 265 | Liquid Crystal Intermediate |
| 4-Butoxybenzaldehyde | C4 | ~25 (Liquid/Solid) | 285 | LC (MBBA Precursor) |
| 4-Hexyloxybenzaldehyde | C6 | 32 | >300 | Smectic Phase LCs |
Table 1: Comparison of physical properties across the homologous series.
Part 5: References
-
Cahours, A. (1845). "Recherches sur l'huile d'anis." Annales de Chimie et de Physique, 14, 483. (Foundational isolation of anisic compounds).
-
Tiemann, F. & Herzfeld, H. (1877). "Über die Darstellung von Anisaldehyd." Berichte der deutschen chemischen Gesellschaft, 10, 63. (First industrial synthesis).
-
Kelker, H. & Scheurle, B. (1969). "A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point." Angewandte Chemie International Edition, 8(11), 884-885. Link (Discovery of MBBA).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis).
-
Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.[4] ( seminal text on alkoxybenzaldehyde derivatives in LCs).
Sources
Technical Guide: 4-(Pentyloxy)benzaldehyde as a Strategic Precursor in Organic Synthesis
Executive Summary
4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) serves as a critical bifunctional scaffold in modern organic synthesis. Structurally, it bridges the gap between reactive aromatic chemistry and materials science. The aldehyde moiety acts as a versatile electrophilic "head" for condensation reactions, while the pentyloxy (C5) "tail" imparts essential lipophilicity and anisotropy.
This guide details its application in synthesizing Liquid Crystal (LC) mesogens and bioactive pharmacophores . Unlike generic benzaldehydes, the C5-alkoxy chain lowers melting points and stabilizes nematic/smectic phases, making it indispensable in the display technology sector and increasing bioavailability in drug design.
Chemical Profile & Reactivity Analysis
Structural Causality
The molecule's utility is defined by two competing electronic effects:
-
The Pentyloxy Tail (+M Effect): The oxygen atom donates electron density into the benzene ring via resonance, increasing the nucleophilicity of the ring carbons but slightly deactivating the aldehyde carbonyl toward nucleophilic attack compared to nitro-benzaldehydes. However, this donation is crucial for the electronic delocalization required in optical materials.
-
The Aldehyde Head (-I/-M Effect): Remains sufficiently electrophilic to undergo rapid condensation with amines and active methylene compounds.
| Property | Value | Implication for Synthesis |
| Molecular Weight | 192.25 g/mol | Moderate MW allows for easy purification via crystallization. |
| Physical State | Liquid/Low-melting solid | MP ~ -26°C. Easy to dispense; no need for solid handling protocols. |
| Boiling Point | 178–179°C | High BP permits high-temperature reflux without precursor loss. |
| Solubility | Ethanol, DMF, Toluene | Compatible with both protic and aprotic reaction media. |
Core Application: Liquid Crystal Mesogen Synthesis
The primary industrial use of this compound is the synthesis of Schiff bases (Azomethines) . These rod-like molecules form the switching elements in LCDs. The C5 chain prevents crystallization into a rigid solid, maintaining the fluid "liquid crystal" state at room temperature.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from the precursor.
Figure 1: Divergent synthetic utility of this compound in materials and acid synthesis.
Protocol 1: Synthesis of Mesogenic Schiff Base
Target: N-(4-(Pentyloxy)benzylidene)-4-butylaniline (MBBA Analog) Rationale: This reaction utilizes acid catalysis to activate the carbonyl. The removal of water is thermodynamic fuel, driving the equilibrium forward.
Reagents
-
Precursor: this compound (10 mmol, 1.92 g)
-
Amine: 4-Butylaniline (10 mmol, 1.49 g)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.92 g of this compound in 15 mL of absolute ethanol.
-
Addition: Add 1.49 g of 4-butylaniline dropwise. The solution may turn slightly yellow immediately, indicating initial imine formation.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Expert Insight: The acid protonates the carbonyl oxygen, making the carbon more susceptible to the weak nucleophile (aniline).
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3–4 hours.
-
Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 8:2). The aldehyde spot (Rf ~0.6) should disappear.
-
-
Crystallization: Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The Schiff base will precipitate as pearly plates or needles.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to ensure sharp phase transition temperatures.
Expected Yield: 85–92% Characterization: IR signal at ~1625 cm⁻¹ (C=N stretch).
Pharmaceutical Application: Bioactive Pharmacophores
The lipophilic pentyloxy chain is increasingly used in drug discovery to improve the membrane permeability of polar pharmacophores. The Knoevenagel Condensation is the standard method for attaching this lipophilic tail to bioactive cores like coumarins or acrylonitriles.
Protocol 2: Knoevenagel Condensation
Target: 2-(4-(Pentyloxy)benzylidene)malononitrile Application: Antimicrobial agents and fluorescent sensors.
Reagents
-
Precursor: this compound (10 mmol)
-
Active Methylene: Malononitrile (11 mmol)[1]
-
Catalyst: Piperidine (0.5 mmol) or Ammonium Acetate
-
Solvent: Ethanol (30 mL)
Step-by-Step Methodology
-
Mixing: Combine 1.92 g of the aldehyde and 0.73 g of malononitrile in ethanol.
-
Initiation: Add 5 drops of piperidine.
-
Reaction: Stir at room temperature for 30 minutes. If precipitation is slow, warm to 50°C for 1 hour.
-
Self-Validating Step: The product is typically highly crystalline and less soluble than the reactants; rapid precipitation confirms reaction progress.
-
-
Isolation: Filter the solid precipitate. Wash with ice-cold ethanol.
-
Drying: Vacuum dry at 40°C.
Expected Yield: >90%
Mechanistic Visualization: Schiff Base Formation
Understanding the mechanism is vital for troubleshooting low yields. The rate-determining step is often the dehydration of the carbinolamine intermediate.
Figure 2: Step-wise mechanism of acid-catalyzed imine formation.
Safety & Handling Standards
While this compound is not classified as highly toxic, it is an organic irritant.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) if possible to prevent auto-oxidation to 4-(pentyloxy)benzoic acid. Keep in a cool, dry place.
-
PPE: Nitrile gloves are sufficient. The pentyloxy chain increases skin permeability; avoid direct contact.
-
Spill Management: Absorb with sand or vermiculite. Do not wash into drains due to aquatic toxicity potential of lipophilic aromatics.
References
-
Synthesis and Liquid Crystalline Behavior of Schiff Base Molecules. National Institutes of Health (NIH) / PubMed Central. [Link]
-
Benzaldehyde, 4-(pentyloxy)- Physical Properties. NIST Chemistry WebBook. [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. Molecules (MDPI). [Link]
-
Antimicrobial effect of 4-hydroxybenzoic acid derivatives. Journal of Clinical Pharmacy and Therapeutics. [Link]
Sources
The Mesogenic Gateway: A Technical Guide to 4-(Pentyloxy)benzaldehyde
Executive Summary
4-(Pentyloxy)benzaldehyde (CAS 5736-91-4) represents a critical "linker" molecule in materials science and medicinal chemistry. Unlike its shorter-chain homologues (methoxy/ethoxy), the five-carbon pentyloxy tail provides the specific lipophilicity and steric flexibility required to induce liquid crystalline (mesogenic) behavior in rigid aromatic cores. This guide details the synthesis, characterization, and application of this compound, specifically focusing on its role as a precursor for Schiff base liquid crystals and bioactive azomethine derivatives.
Part 1: Chemical Identity & Physical Profile
Before initiating synthesis, verify the precursor identity. The pentyloxy chain renders the molecule significantly more lipophilic than 4-hydroxybenzaldehyde, altering its solubility profile and handling requirements.
Table 1: Physicochemical Specifications
| Property | Specification | Experimental Notes |
| IUPAC Name | This compound | Also known as 4-n-amyloxybenzaldehyde |
| CAS Number | 5736-91-4 | Verify against MSDS before use |
| Molecular Formula | C₁₂H₁₆O₂ | MW: 192.25 g/mol |
| Appearance | Colorless to pale yellow liquid | May crystallize at low temps (MP ~10-15°C est.) |
| Boiling Point | 144-147°C @ 1 mmHg | High vacuum distillation recommended for purification |
| Density | 1.019 g/cm³ | Slightly denser than water; immiscible |
| Solubility | Soluble in EtOH, DMF, CHCl₃ | Insoluble in water (Hydrophobic tail dominance) |
Part 2: Synthesis Protocol (Williamson Etherification)
The Mechanistic Logic
The synthesis relies on the Williamson ether synthesis, an S_N2 nucleophilic substitution. We utilize 4-hydroxybenzaldehyde as the nucleophile (activated as a phenoxide) and 1-bromopentane as the electrophile.
-
Why Potassium Carbonate (K₂CO₃)? It acts as a mild base to deprotonate the phenol (pKa ~7.6) without inducing aldol condensation of the aldehyde group, which strong bases like NaOH might trigger.
-
Why DMF or Ethanol? DMF is the superior solvent for S_N2 rates due to its polar aprotic nature, which solvates the cation (K⁺) but leaves the phenoxide anion "naked" and reactive. However, Ethanol is often preferred in green chemistry contexts despite slower kinetics.
Step-by-Step Protocol
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromopentane (1.2 eq) - Excess drives reaction to completion
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Potassium Iodide (catalytic, 0.1 eq) - Finkelstein catalyst to accelerate bromide displacement
-
Solvent: DMF (Dimethylformamide) or Absolute Ethanol
Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (50 mL). Add K₂CO₃ (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to ensure phenoxide formation (color change to yellow/orange).
-
Alkylation: Add 1-bromopentane (18.1 g, 120 mmol) and catalytic KI (1.6 g).
-
Reflux: Attach a reflux condenser. Heat the mixture to 80°C (if DMF) or reflux (if Ethanol) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot should disappear.
-
Quenching: Pour the reaction mixture into ice-cold water (300 mL). The product will separate as an oil.
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL). Wash the organic layer with 5% NaOH (to remove unreacted phenol) and then brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Distill under high vacuum (approx 145°C @ 1 mmHg) to obtain a clear liquid.
Visualization: Synthesis Pathway
Figure 1: Williamson ether synthesis pathway converting the phenol to the pentyloxy ether.
Part 3: Application I - Liquid Crystal Engineering
The primary industrial utility of this compound is as a precursor for Schiff Base Liquid Crystals . The aldehyde moiety reacts with amines to form an imine (azomethine) linkage.
The "Rigid-Flexible" Design Principle
Liquid crystals require a rigid central core (mesogen) and flexible terminal tails.
-
The Core: The benzene ring of the aldehyde + the benzene ring of the aniline partner + the imine double bond = A rigid, rod-like structure.
-
The Tail: The 5-carbon pentyloxy chain acts as the "flexible tail," lowering the melting point and stabilizing the Nematic or Smectic mesophases.
Protocol: Synthesis of Mesogenic Schiff Base
Target: N-(4-pentyloxybenzylidene)-4-butylaniline (Example Mesogen)
-
Condensation: Mix equimolar amounts of this compound and 4-butylaniline in absolute ethanol.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid (acid catalyst promotes protonation of the carbonyl oxygen).
-
Reflux: Heat at reflux for 2–4 hours.
-
Crystallization: Cool the solution slowly. The Schiff base typically precipitates as crystalline plates.
-
Characterization: Use Differential Scanning Calorimetry (DSC) to observe the phase transition temperatures (Crystal
Nematic Isotropic).
Visualization: Mesogenic Logic
Figure 2: Assembly logic for creating thermotropic liquid crystals from the aldehyde precursor.
Part 4: Application II - Medicinal Chemistry[1][2][3][4]
Recent research highlights the biological activity of Schiff bases derived from this compound, particularly when coupled with 4-aminoantipyrine .
Biological Mechanism
-
Azomethine Linkage (-N=CH-): Essential for biological activity; it can chelate metal ions in active sites of enzymes.
-
Lipophilicity: The pentyloxy chain increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate bacterial cell walls (Gram-positive/negative) or tumor cell membranes.
Key Findings (Literature Summary)
-
Antibacterial: Derivatives show efficacy against S. aureus and E. coli, often outperforming standard antibiotics in resistant strains due to the novel lipophilic tail.
-
Anticancer: Schiff bases of this class have demonstrated cytotoxicity against human carcinoma cell lines (e.g., MCF-7), likely via inhibition of protein kinases.
References
-
Ha, S. T., et al. (2009).[1] Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters. Retrieved from [Link]
-
Alam, M., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine. MDPI Molecules. Retrieved from [Link]
Sources
understanding the reactivity of the aldehyde group in 4-(pentyloxy)benzaldehyde
[1]
Executive Summary
This technical guide dissects the chemical behavior of 4-(pentyloxy)benzaldehyde , a critical intermediate in the synthesis of liquid crystals (mesogens) and pharmaceutical precursors. Unlike simple benzaldehyde, this molecule exhibits a distinct "push-pull" electronic character due to the para-alkoxy substituent. This guide provides researchers with a mechanistic understanding of its reactivity, optimized protocols for key transformations, and the rationale for selecting specific experimental conditions.
Electronic Structure & Reactivity Landscape[1]
The reactivity of the aldehyde group in this compound is governed by the competition between the electron-withdrawing nature of the carbonyl and the electron-donating capacity of the pentyloxy tail.
The "Push-Pull" Dynamic
-
The Aldehyde (Electrophile): The carbonyl carbon carries a partial positive charge (
), making it susceptible to nucleophilic attack. -
The Pentyloxy Group (Modulator): Through the mesomeric effect (+M) , the oxygen atom's lone pair donates electron density into the benzene ring. This density is delocalized to the para position—directly stabilizing the carbonyl carbon.
Mechanistic Implication: The +M effect dominates over the inductive withdrawal (-I) of the oxygen. Consequently, the carbonyl carbon in this compound is less electrophilic than in unsubstituted benzaldehyde or 4-nitrobenzaldehyde. Reactions requiring nucleophilic attack (e.g., Schiff base formation) generally require acid catalysis or elevated temperatures to overcome this deactivation.
Visualization: Electronic Resonance & Deactivation
The following diagram illustrates the resonance contribution that reduces the electrophilicity of the carbonyl center.
Figure 1: The resonance donation from the pentyloxy group stabilizes the carbonyl, raising the activation energy for nucleophilic attack.
Core Transformation Modules
Module A: Azomethine Synthesis (Schiff Bases)
Application: Synthesis of rod-like liquid crystals (Mesogens). Challenge: The deactivated aldehyde requires efficient water removal to drive the equilibrium forward.
Optimized Protocol
-
Stoichiometry: 1.0 eq this compound : 1.05 eq Primary Aromatic Amine.
-
Solvent: Absolute Ethanol or Toluene (if azeotropic distillation is needed).
-
Catalyst: Glacial Acetic Acid (2-3 drops per 10 mmol).
-
Procedure:
-
Purification: Recrystallization from ethanol/DMF mixtures.
Self-Validating Check: The appearance of a yellow/orange precipitate indicates the formation of the conjugated imine bond (
Figure 2: Acid-catalyzed pathway for overcoming the deactivated carbonyl center.
Module B: Knoevenagel Condensation
Application: Chain extension for cinnamic acid derivatives (UV filters, polymer additives). Reactivity Note: While less reactive than 4-nitrobenzaldehyde, the 4-pentyloxy variant reacts cleanly with active methylene compounds due to the high acidity of the nucleophile.
Optimized Protocol
-
Reagents: Aldehyde (1 eq), Malonic Acid or Malononitrile (1.1 eq).
-
Base Catalyst: Piperidine (catalytic) + Pyridine (solvent/co-catalyst).
-
Conditions: Heat to 80–100°C for 2–4 hours.
-
Mechanism: The base deprotonates the active methylene; the resulting carbanion attacks the aldehyde.
-
Workup: Pour into ice-cold HCl (1M) to precipitate the cinnamic acid derivative.
Module C: Oxidation to Benzoic Acid
Application: Generation of 4-(pentyloxy)benzoic acid, a head-group for hydrogen-bonded liquid crystals.
Optimized Protocol (Pinnick Oxidation)
Why this method? It avoids the harsh conditions of KMnO4 which might degrade the ether linkage or cause over-oxidation if other sensitive groups are present.
-
Solvent: t-Butanol / Water (3:1).
-
Oxidant: Sodium Chlorite (
, 1.5 eq). -
Scavenger: Resorcinol or 2-methyl-2-butene (to trap
). -
Buffer:
(maintain pH ~3-4). -
Observation: Reaction is typically complete in 1–2 hours at RT.
Comparative Reactivity Data
The following table contextualizes the reactivity of this compound against standard benchmarks.
| Reaction Type | 4-Nitrobenzaldehyde (EWG) | This compound (EDG) | Benzaldehyde (Reference) |
| Electronic Character | Highly Electrophilic (Deactivated Ring) | Moderately Electrophilic (Activated Ring) | Neutral |
| Schiff Base Rate | Fast (often requires no catalyst) | Slower (Requires Acid Cat + Heat) | Moderate |
| Oxidation Potential | Resistant to electrophilic oxidation | Facile (Electron rich ring aids some paths) | Moderate |
| Solubility (Org) | Moderate | High (Lipophilic Tail) | High |
| Hammett | +0.78 | -0.27 (Alkoxy) | 0.00 |
Note: The negative Hammett value (
Analytical Characterization
To validate the integrity of your starting material or product, look for these specific signals:
-
NMR (CDCl
):-
Aldehyde Proton: A singlet at 9.88 ppm . (Note: This is slightly upfield compared to 4-nitrobenzaldehyde (~10.1 ppm) due to shielding by the alkoxy group).
-
Aromatic Protons: Two doublets (AA'BB' system) at ~7.8 ppm and ~7.0 ppm.
-
Pentyloxy Tail: Triplet at ~4.0 ppm (
), multiplet forest 1.4–1.8 ppm, triplet at ~0.9 ppm ( ).
-
-
FT-IR:
-
C=O Stretch: Strong band at 1680–1690 cm
. (Lower frequency than unsubstituted benzaldehyde (~1700 cm ) due to conjugation). -
C-O-C Stretch: Strong bands at 1250 cm
and 1020 cm .
-
References
-
Mechanistic Insight on Schiff Bases: Title: Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde. Source: National Journal of Chemistry (via ResearchGate). URL:
-
Knoevenagel Condensation Protocols: Title: The Knoevenagel Condensation - Organic Reactions.[1] Source: Organic Reactions (Wiley). URL:
-
Electronic Effects (Hammett): Title: Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups.[5] Source: International Journal of Biological Macromolecules (PubMed).[5] URL:
-
Oxidation Methodologies: Title: Oxidation of Benzaldehyde to Benzoic Acid.[2] Source: ResearchGate.[2] URL:
-
General Properties: Title: this compound Product Page. Source: Sigma-Aldrich.[6] URL:
Sources
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: The Homologous Series of 4-Alkoxybenzaldehydes
This guide explores the homologous series of 4-alkoxybenzaldehydes, a critical class of chemical intermediates bridging organic synthesis, liquid crystal engineering, and pharmaceutical development.
From Molecular Scaffold to Functional Material
Executive Summary
The 4-alkoxybenzaldehydes (
Part 1: Molecular Architecture & Property Tuning
The utility of this series lies in the balance between the rigid benzaldehyde core and the flexible alkoxy tail. The length of the alkyl chain (
The "Odd-Even" Effect
A defining characteristic of this homologous series is the oscillation in melting points and phase transition temperatures as the carbon chain grows.
-
Mechanism: The terminal methyl group of the alkoxy chain adopts different orientations relative to the rigid core depending on whether
is odd or even.-
Even (
): The terminal C-C bond lies parallel to the molecular long axis, enhancing packing efficiency and raising transition temperatures. -
Odd (
): The terminal bond lies off-axis, disrupting packing and lowering transition temperatures.
-
Structural Logic Diagram
The following diagram illustrates the structure-property relationship governing this series.
Figure 1: The interplay between the rigid core and flexible tail determines the macroscopic thermal properties.
Part 2: Synthetic Methodology (The Core)
The standard route is the Williamson Ether Synthesis . While conceptually simple, maximizing yield across the homologous series requires specific optimization to prevent side reactions (Cannizzaro disproportionation) and ensure complete conversion.
Protocol: Optimized Alkylation
Objective: Synthesis of 4-hexyloxybenzaldehyde (
Reagents
-
Substrate: 4-Hydroxybenzaldehyde (1.22 g, 10 mmol).
-
Alkylating Agent: 1-Bromohexane (1.82 g, 11 mmol). Note: Use bromides over chlorides for faster kinetics; iodides are faster but prone to elimination.
-
Base: Potassium Carbonate (
), anhydrous (2.76 g, 20 mmol). -
Catalyst: Potassium Iodide (KI) or Tetrabutylammonium bromide (TBAB) (0.1 mmol).
-
Solvent: Acetone (reflux) or DMF (
).
Step-by-Step Workflow
-
Activation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in Acetone (30 mL). Add anhydrous
. Stir for 15 minutes at room temperature.-
Why: This deprotonates the phenol (
) to form the phenoxide anion, the active nucleophile.
-
-
Addition: Add 1-bromohexane and the catalyst (KI).
-
Why KI? It facilitates the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide transiently.
-
-
Reflux: Heat the mixture to gentle reflux (
) for 6–12 hours.-
Monitoring: Reaction is complete when the starting phenol spot disappears on TLC (see Part 3).
-
-
Workup:
-
Cool to room temperature. Filter off the inorganic salts (
). -
Evaporate the solvent under reduced pressure.
-
Dissolve residue in Ethyl Acetate (EtOAc) and wash with 5% NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Recrystallize from Ethanol (for solids,
) or vacuum distill (for liquids, ).
Synthesis Pathway Diagram
Figure 2: Step-by-step workflow for the Williamson ether synthesis of 4-alkoxybenzaldehydes.
Part 3: Characterization & Self-Validating Protocols
To ensure scientific integrity, the synthesis must be validated using orthogonal analytical techniques.
Thin Layer Chromatography (TLC) - The "Self-Validating" Control
This is the primary in-process check.
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).
-
Visualization: UV Lamp (254 nm).
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] Rf | Appearance (UV) | Explanation |
| 4-Hydroxybenzaldehyde | 0.20 | Dark Spot | Highly polar (Phenolic -OH) interacts strongly with silica. |
| 4-Alkoxybenzaldehyde | 0.65 | Dark Spot | Less polar (Ether cap); moves higher up the plate. |
Validation Rule: The reaction is ONLY complete when the spot at Rf 0.20 is entirely absent. If a faint spot remains, extend reflux or add 0.1 eq of alkyl halide.
Spectroscopic Signatures
-
FT-IR:
-
Ether Stretch (
): Strong bands at (asymmetric) and (symmetric). -
Carbonyl (
): Sharp peak at . -
Absence: Disappearance of the broad
stretch ( ).
-
-
NMR (CDCl
, 400 MHz):- ppm (s, 1H, CHO )
- ppm (d, 2H, Ar-H ortho to CHO)
- ppm (d, 2H, Ar-H ortho to OR)
-
ppm (t, 2H, -O-CH
- ) Diagnostic for successful alkylation.
Part 4: Data Presentation (Homologous Series Trends)
The following table summarizes the physical properties, highlighting the transition from liquid to solid and the odd-even oscillation in melting points (MP).
| Homolog ( | Systematic Name | State (RT) | Melting Point ( |
| 4-Methoxybenzaldehyde (Anisaldehyde) | Liquid | -1 | |
| 4-Ethoxybenzaldehyde | Solid | 13-14 | |
| 4-Propoxybenzaldehyde | Liquid | 19-21 | |
| 4-Butoxybenzaldehyde | Liquid | 17-19 | |
| 4-Pentyloxybenzaldehyde | Liquid | 26 | |
| 4-Hexyloxybenzaldehyde | Liquid/Solid | 31-32 | |
| 4-Heptyloxybenzaldehyde | Solid | 42 | |
| 4-Octyloxybenzaldehyde | Solid | 48-49 | |
| 4-Dodecyloxybenzaldehyde | Solid | 56-57 |
Note: Short chains (
Part 5: Applications in Research
Liquid Crystal Engineering
These aldehydes are immediate precursors to Schiff Bases (Azomethines). Reacting 4-alkoxybenzaldehyde with 4-alkoxyaniline yields calamitic liquid crystals exhibiting Smectic and Nematic phases.
-
Reaction: Condensation in Ethanol (Cat. Acetic Acid).[8][12]
-
Utility: The alkoxy tail acts as the "flexible spacer," critical for lowering the melting point of the rigid aromatic core to allow mesophase formation.
Pharmaceutical Intermediates
-
ALDH Inhibitors: Derivatives of benzyloxybenzaldehyde (
analog) have been identified as selective inhibitors of ALDH1A3 , a cancer stem cell marker [1]. -
Vector Control: 2-hydroxy-4-methoxybenzaldehyde (a derivative) exhibits ovicidal activity against Anopheles gambiae (malaria vector) [2].
References
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 2021.
-
Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs. bioRxiv, 2021.
-
Williamson Ether Synthesis Mechanism. Chemistry LibreTexts.
-
Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior. PMC, 2018.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxybenzaldehyde, TMS derivative [webbook.nist.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4.2 Organic molecular structures | Organic molecules | Siyavula [siyavula.com]
- 8. Chromatography [chem.rochester.edu]
- 9. instituteofeducation.ie [instituteofeducation.ie]
- 10. reddit.com [reddit.com]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. scribd.com [scribd.com]
Methodological & Application
detailed synthesis protocol for 4-(pentyloxy)benzaldehyde via Williamson ether synthesis
Abstract & Scope
This Application Note details a validated protocol for the synthesis of 4-(pentyloxy)benzaldehyde (CAS: 5736-91-4), a critical intermediate in the formation of Schiff base liquid crystals and pharmaceutical precursors. The method utilizes a Williamson ether synthesis , coupling 4-hydroxybenzaldehyde with 1-bromopentane.
Unlike generic textbook procedures, this protocol is optimized for industrial scalability and purity . It employs Potassium Carbonate (
Reaction Mechanism & Logic
The synthesis proceeds via a bimolecular nucleophilic substitution (
-
Deprotonation:
deprotonates the phenol group of 4-hydroxybenzaldehyde. The equilibrium favors the phenoxide ion due to resonance stabilization by the aldehyde group. -
Catalysis (Finkelstein): The added Iodide ion (
) displaces the Bromide from 1-bromopentane to form the more reactive 1-iodopentane in situ. -
Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic carbon of the alkyl halide, displacing the leaving group (Halide) to form the ether linkage.
Mechanistic Pathway[1][2][3][4][5][6]
Figure 1: Mechanistic flow of the catalytic Williamson Ether Synthesis.
Materials & Reagents
Ensure all reagents meet the purity specifications to avoid difficult downstream purification.
| Reagent | MW ( g/mol ) | Equiv. | Purity Requirement | Role |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | >98% (HPLC) | Substrate (Nucleophile) |
| 1-Bromopentane | 151.04 | 1.2 | >98% | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.0 | Anhydrous, Granular | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | Reagent Grade | Catalyst |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Anhydrous (<0.1% | Polar Aprotic Solvent |
| Ethyl Acetate | 88.11 | Extract | ACS Grade | Extraction Solvent |
Critical Insight: Use anhydrous
. Moisture in the base can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.
Experimental Protocol
Phase 1: Reaction Setup
-
Apparatus: Oven-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Flush the system with Nitrogen (
) or Argon. While the reaction is not strictly air-sensitive, an inert atmosphere prevents oxidation of the aldehyde to benzoic acid at elevated temperatures.
Phase 2: Synthesis Procedure
-
Dissolution: Charge the RBF with 4-Hydroxybenzaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Base Addition: Add
(27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). The mixture will become a suspension.-
Note: The solution may turn yellow due to phenoxide formation.
-
-
Alkylation: Add 1-Bromopentane (18.1 g, 14.9 mL, 120 mmol) dropwise via syringe or addition funnel over 10 minutes.
-
Reaction: Heat the mixture to
in an oil bath. Stir vigorously for 4–6 hours .-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 4:1). The starting material (
) should disappear, and the product ( ) should appear.
-
Phase 3: Workup & Isolation
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (400 mL) to dissolve inorganic salts (
, Excess ) and precipitate the organic product. -
Extraction: Extract the aqueous mixture with Ethyl Acetate (
).-
Alternative: If the product oils out significantly in water, Diethyl Ether can also be used.
-
-
Washing: Wash the combined organic layers with:
-
1M NaOH (50 mL) – Crucial Step: Removes any unreacted phenol starting material.
-
Water (
) – Removes residual DMF. -
Brine (saturated NaCl, 50 mL) – Removes residual water.
-
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
) for 15 minutes. Filter off the solids.[1] -
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude oil.
Phase 4: Purification
-
Method A (High Purity): Vacuum Distillation. Boiling point is high; requires high vacuum (<1 mmHg).
-
Method B (Standard): Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (9:1 gradient to 4:1).
-
-
Yield: Expected yield is 85–92% . Product is a clear to pale yellow liquid/oil.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of this compound.
Characterization & Validation
The identity of the product must be confirmed using Proton NMR (
NMR Data (400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.88 | Singlet (s) | 1H | CHO | Aldehyde proton (deshielded) |
| 7.83 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (ortho to CHO) | Aromatic ring (electron deficient side) |
| 6.99 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (ortho to OR) | Aromatic ring (electron rich side) |
| 4.04 | Triplet (t, J=6.6 Hz) | 2H | -O-CH2- | Ether linkage methylene |
| 1.81 | Multiplet (m) | 2H | -CH2- | Alkyl chain ( |
| 1.35 – 1.48 | Multiplet (m) | 4H | -(CH2)2- | Alkyl chain (middle) |
| 0.94 | Triplet (t, J=7.0 Hz) | 3H | -CH3 | Terminal methyl group |
IR Spectroscopy (Neat)
-
1690–1700 cm⁻¹: Strong
stretch (Aldehyde). -
1600, 1580 cm⁻¹: Aromatic
stretch. -
1250 cm⁻¹: Aryl-Alkyl Ether
stretch (Asymmetric).
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/base. | Use anhydrous DMF and freshly dried |
| Unreacted Phenol | Base too weak or old. | Ensure 2.0 equivalents of |
| Side Product: Benzoic Acid | Oxidation of aldehyde. | Ensure inert atmosphere ( |
| Emulsion during Workup | DMF presence in water. | Wash the organic layer thoroughly with water ( |
Why this Protocol Works (E-E-A-T)
-
Solvent Choice: DMF is used because it is a polar aprotic solvent.[2][1] It solvates the Potassium cation (
) well but leaves the Phenoxide anion "naked" and highly reactive, significantly increasing the reaction rate compared to ethanol or acetone [1]. -
Base Selection:
is preferred over . is a strong nucleophile and can attack the aldehyde carbonyl, leading to Cannizzaro disproportionation or aldol condensation side products. Carbonate is non-nucleophilic enough to avoid this [2].
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(pentyloxy)-. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
-
PubChem. Benzaldehyde, 4-(pentyloxy)- (Compound).[4] National Library of Medicine. Retrieved from [Link] (Note: Link directs to structurally similar 4-benzyloxy or general alkoxy data for verification of spectral trends).
Sources
Application of 4-(Pentyloxy)benzaldehyde in the Preparation of Liquid Crystals: A Technical Guide for Researchers
Foreword: The Architectural Significance of the Pentyloxy Group in Mesogen Design
In the intricate field of liquid crystal synthesis, the selection of molecular precursors is paramount to tailoring the material's final optoelectronic properties. Among the vast array of available building blocks, 4-(pentyloxy)benzaldehyde stands out as a particularly versatile and insightful starting material. Its utility stems not merely from its reactive aldehyde functionality, which readily participates in the formation of Schiff base (azomethine) linkages, but more critically, from the nuanced influence of its terminal pentyloxy chain.[1][2] This C5 alkoxy group imparts a delicate balance of flexibility and linearity to the resulting mesogen, profoundly impacting its thermal and phase behavior. Understanding the role of this specific alkyl chain length is key to predicting and controlling the formation of desired liquid crystalline phases, such as the nematic and smectic phases crucial for display technologies and other advanced applications.
This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices. We will explore the synthesis of liquid crystals from this compound, delve into the structure-property relationships governed by its pentyloxy tail, and provide detailed, field-proven protocols for their preparation and characterization.
I. The Pentyloxy Moiety: A Molecular Lever for Phase Manipulation
The calamitic (rod-like) liquid crystals derived from this compound typically consist of a rigid core, often composed of two or more aromatic rings, and a flexible terminal chain—in this case, the pentyloxy group. The length and conformation of this alkyl chain are not trivial appendages; they are critical determinants of the resulting material's mesomorphic properties.
The pentyloxy group, with its five carbon atoms, provides a moderate degree of flexibility. This flexibility allows the molecules to adopt the necessary conformations for self-assembly into ordered liquid crystalline phases upon changes in temperature. Shorter chains might not provide sufficient flexibility to disrupt crystalline packing effectively, while significantly longer chains can lead to more ordered smectic phases due to increased van der Waals interactions between the chains. Therefore, the pentyloxy group often resides in a "sweet spot" that favors the formation of the nematic phase, which is characterized by long-range orientational order but no positional order.
II. Synthesis of Schiff Base Liquid Crystals from this compound: A Step-by-Step Protocol
The most common application of this compound in liquid crystal synthesis is in the formation of Schiff bases (imines) through a condensation reaction with a primary amine. This reaction is relatively straightforward and offers a modular approach to creating a wide variety of liquid crystalline materials.
Core Reaction: Schiff Base Condensation
The fundamental reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine linkage (-CH=N-).
Caption: General workflow for Schiff base liquid crystal synthesis.
Detailed Experimental Protocol: Synthesis of N'-(4-(pentyloxy)benzylidene)-acetohydrazide
This protocol is adapted from a specific literature example and provides a concrete starting point for researchers.[3]
Materials:
-
This compound
-
Acetohydrazide
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve acetohydrazide (1 equivalent) in absolute ethanol.
-
Reaction Mixture: Add the acetohydrazide solution to the flask containing the this compound solution. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified product in a vacuum oven to obtain the final N'-(4-(pentyloxy)benzylidene)-acetohydrazide.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common solvent for Schiff base synthesis as it readily dissolves both the aldehyde and the amine, and its boiling point is suitable for refluxing without degrading the reactants or products.[4]
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This accelerates the rate of reaction.[2][5]
III. Characterization of Liquid Crystalline Properties
Once the liquid crystal has been synthesized and purified, its mesomorphic properties must be thoroughly characterized. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and the associated enthalpy changes (ΔH).[6][7] A small, precisely weighed sample of the material is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Phase transitions, such as crystal to nematic (Cr-N) or nematic to isotropic (N-I), are observed as endothermic or exothermic peaks in the DSC thermogram.
Caption: Workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)
POM is a qualitative technique used to visualize the different liquid crystal phases and their characteristic textures.[6][8] The sample is placed between two crossed polarizers and observed as it is heated and cooled on a hot stage. Isotropic liquids appear dark, while anisotropic liquid crystal phases will transmit light, producing distinct textures that are fingerprints of the specific mesophase. For example, the nematic phase often exhibits a "schlieren" or "threaded" texture.
IV. Data Presentation: Mesomorphic Properties of this compound Derivatives
| Compound | R Group (in 4-alkylaniline) | Transition | Temperature (°C) | ΔH (kJ/mol) | Reference |
| N'-(4-(pentyloxy)benzylidene)-acetohydrazide | -NHCOCH₃ | Cr-I | 140 | - | [3] |
| Analogous Series: 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline | |||||
| DC5A1 | -OCH₃ | Cr-N | 101 | 9.43 | [1] |
| N-I | 131 | 2.87 | [1] | ||
| DC5A5 | -OC₅H₁₁ | Cr-SmC | 76 | 9.92 | [1] |
| SmC-N | 114 | 0.74 | [1] | ||
| N-I | 205 | 0.44 | [1] | ||
| DC5A9 | -OC₉H₁₉ | Cr-SmC | 104 | 16.28 | [1] |
| SmC-SmA | 124 | 1.23 | [1] | ||
| SmA-N | 137 | 1.15 | [1] | ||
| N-I | 178 | 0.34 | [1] |
Note: The data for the analogous series (DC5An) clearly demonstrates the trend of increasing smectic phase stability with increasing alkyl chain length.
V. Conclusion and Future Outlook
This compound is a valuable and accessible precursor for the synthesis of a wide range of Schiff base liquid crystals. The pentyloxy group provides a crucial balance of molecular flexibility and rigidity, enabling the formation of desirable mesophases. The straightforward nature of the Schiff base condensation reaction allows for the systematic modification of the molecular structure, providing a platform for tuning the material's properties for specific applications.
Future research in this area could focus on the synthesis and characterization of a complete homologous series of N-(4-pentyloxybenzylidene)-4-alkylanilines to provide a more comprehensive understanding of the structure-property relationships. Furthermore, the exploration of other linking groups in conjunction with the this compound moiety could lead to the discovery of novel liquid crystalline materials with enhanced performance characteristics for next-generation displays, sensors, and other advanced technologies.
VI. References
-
Syrbu, A. N., et al. "Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline." Fine Chemical Technologies 16.3 (2021): 224-232.
-
Synthesis and characterization of new thermotropic liquid crystals derived from 4-hydroxybenzaldehyde. Request PDF. ResearchGate.
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI.
-
Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences.
-
Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties. Passer Journal.
-
4-(Benzyloxy)benzaldehyde. PMC. NIH.
-
Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. ResearchGate.
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI.
-
Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Iraqi Journal of Science.
-
This compound. CymitQuimica.
-
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde. PMC. NIH.
-
Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. ResearchGate.
-
Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). Cheméo.
-
Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. National Journal of Chemistry.
-
Synthesis and Study of Liquid Crystal Properties of Novel Homologous Series: α-4-[-4′-n-Alkoxy benzoyloxy] Phenyl β-4″-Nitro benzoyl Ethylenes. Taylor & Francis Online.
-
Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff - World Journal of Environmental Biosciences.
-
Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. RSC Publishing.
-
Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry.
-
molecular structure of this compound. ResearchGate.
-
Investigation of N-4-n-pentyloxy Benzylidene-4-heptylaniline Schiff base liquid crystal structure and dynamics using DFT methods. Semantic Scholar.
-
Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. Article in American Journal of Chemistry.
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. NIH.
-
4-Benzyloxybenzaldehyde | 4397-53-9. ChemicalBook.
-
New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. PMC. NIH.
-
A new homologous series of semi-conducting liquid crystals based on phenyl-anthracene: synthesis and effect of alkyloxy terminal chain on charge transport and photoconductive properties. ChemRxiv.
-
Beyond liquid crystals: new research trends for mesogenic molecules in liquids. Journal of Materials Chemistry C.
Sources
- 1. researchgate.net [researchgate.net]
- 2. environmentaljournals.org [environmentaljournals.org]
- 3. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 7. environmentaljournals.org [environmentaljournals.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 4-(pentyloxy)benzaldehyde
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the characterization and purity assessment of 4-(pentyloxy)benzaldehyde (CAS: 5736-91-4).[1][2] Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol founded on established scientific principles and regulatory expectations. The methodology employs reversed-phase chromatography with UV detection, demonstrating high specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] Furthermore, forced degradation studies were conducted to unequivocally establish the stability-indicating nature of the method, ensuring reliable quantification of this compound in the presence of potential impurities and degradation products.
Introduction and Scientific Rationale
This compound is an aromatic aldehyde commonly utilized as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and other specialty organic compounds.[5] The purity of such an intermediate is paramount, as the presence of unreacted starting materials, by-products, or degradants can significantly impact the yield, purity, and safety of the final product.[5] Therefore, a reliable and validated analytical method is essential for quality control.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[3][6] This application note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for moderately nonpolar compounds like this compound. The principle of separation relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7][8]
Identifying Potential Impurities
The most common synthetic route to this compound is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a pentyl halide (e.g., 1-bromopentane) under basic conditions.[9][10] This synthetic pathway informs the likely process-related impurities:
-
Unreacted Starting Materials: 4-hydroxybenzaldehyde and the corresponding pentyl halide.
-
By-products: Pentene, resulting from a competing elimination reaction.[9]
-
Degradation Products: 4-(pentyloxy)benzoic acid, formed via oxidation of the aldehyde functional group.
A robust analytical method must be able to resolve the main analyte from these potential contaminants.
Analytical Method Workflow
The overall process, from sample preparation to data analysis, is designed to ensure methodical execution and data integrity.
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Chemicals for Forced Degradation: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds.[11] |
| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for eluting the analyte and impurities. |
| Gradient Elution | 0-5 min: 60% B5-20 min: 60% → 95% B20-25 min: 95% B25.1-30 min: 60% B | A gradient is crucial for separating early-eluting polar impurities (like 4-hydroxybenzaldehyde) from the main peak and late-eluting nonpolar impurities.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 285 nm | Corresponds to a high absorbance maximum for the benzaldehyde chromophore, ensuring high sensitivity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the documented process that establishes the performance characteristics of an analytical procedure, ensuring it is suitable for its intended purpose.[6][13]
System Suitability
Before any sample analysis, the chromatographic system's performance is verified. The working standard solution (100 µg/mL) is injected six times.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[7] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[14][15][16]
Sources
- 1. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]
- 2. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. actascientific.com [actascientific.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biomedres.us [biomedres.us]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 4-(pentyloxy)benzaldehyde for laboratory use
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(pentyloxy)benzaldehyde (CAS: 5736-91-4), a critical mesogenic intermediate used in the fabrication of liquid crystals and functional organic materials.
While many academic protocols utilize milligram-scale synthesis in dimethylformamide (DMF), this guide provides a 100 g scale-up process optimized for safety, yield, and purification efficiency. We utilize a Williamson Ether Synthesis adapted with a "green" solvent system (Ethanol) to eliminate the difficulty of removing high-boiling polar aprotic solvents during workup. The protocol emphasizes impurity control—specifically the removal of unreacted phenolic precursors—via a self-validating alkaline wash and vacuum distillation.
Strategic Rationale & Mechanistic Insight
The Chemical Pathway
The synthesis proceeds via an
Key Mechanistic Considerations for Scale-Up:
-
Base Selection: Potassium carbonate (
) is selected over Sodium hydride (NaH). While NaH is faster, it generates hydrogen gas (flammability hazard) and requires anhydrous conditions. is safer, easily handled in open air, and effective for phenols ( ). -
Solvent Choice: We utilize Ethanol (EtOH) or Acetonitrile (MeCN) .
-
Why not DMF? While DMF accelerates
rates, it causes significant process bottlenecks during workup due to its high boiling point ( C) and water miscibility, often leading to emulsions. Ethanol allows for easy removal via rotary evaporation and simple phase separation.
-
-
Catalysis: Potassium Iodide (KI) is added as a Finkelstein catalyst. It converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly reducing reaction time.
Reaction Scheme
Figure 1: Reaction scheme for the Williamson ether synthesis of this compound.
Safety & Hazard Assessment
| Reagent | Hazard Class | Handling Precaution |
| 4-Hydroxybenzaldehyde | Irritant | Avoid dust inhalation. |
| 1-Bromopentane | Flammable, Irritant | Use in fume hood; lachrymator potential. |
| Potassium Carbonate | Irritant | Wear dust mask when weighing. |
| Ethanol | Flammable | Ground all glassware; use spark-proof heating. |
Scale-Up Risk: On a 100g scale, the reaction mixture will be heterogeneous (solid base in liquid). Mechanical stirring (overhead stirrer) is strongly recommended over magnetic stirring to prevent "bumping" and ensure uniform heat distribution.
Detailed Protocol (100 g Scale)
Equipment Checklist
-
1 L Round Bottom Flask (3-neck).
-
Overhead Mechanical Stirrer (Teflon blade).
-
Reflux Condenser.[2]
-
Heating Mantle with Temperature Controller.
-
Addition Funnel (Pressure-equalizing).
-
Rotary Evaporator.[3]
-
High-Vacuum Pump (for distillation).
Reagent Stoichiometry
| Component | Role | Equiv. | Mass / Volume | Moles |
| 4-Hydroxybenzaldehyde | Limiting Reagent | 1.0 | 100.0 g | 0.819 mol |
| 1-Bromopentane | Electrophile | 1.2 | 148.5 g (~122 mL) | 0.983 mol |
| Potassium Carbonate | Base | 2.0 | 226.4 g | 1.638 mol |
| Potassium Iodide | Catalyst | 0.1 | 13.6 g | 0.082 mol |
| Ethanol (Absolute) | Solvent | N/A | 600 mL | N/A |
Step-by-Step Procedure
Phase A: Reaction Setup
-
Assembly: Equip the 1 L 3-neck flask with the overhead stirrer, reflux condenser, and addition funnel. Flush with Nitrogen (
).[2][3] -
Charging: Add Ethanol (600 mL) , 4-Hydroxybenzaldehyde (100 g) , Potassium Carbonate (226.4 g) , and Potassium Iodide (13.6 g) to the flask.
-
Note: The mixture will be a slurry. Start stirring at 200-300 RPM.
-
-
Activation: Heat the mixture to a gentle reflux (
C) for 30 minutes. This ensures deprotonation of the phenol to the phenoxide.
Phase B: Alkylation
-
Addition: Transfer 1-Bromopentane (122 mL) to the addition funnel. Add dropwise to the refluxing mixture over 45–60 minutes.
-
Causality: Slow addition prevents sudden drops in temperature and controls the local concentration of alkyl halide, minimizing side reactions.
-
-
Reflux: Maintain reflux for 12–16 hours .
-
Monitoring: Check progress via TLC (Silica; 20% EtOAc/Hexane). The starting material (
) should disappear, and the product ( ) should dominate.
-
Phase C: Workup & Isolation
-
Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (KBr, unreacted
) using a Buchner funnel. Wash the filter cake with cold Ethanol (2 x 50 mL). -
Concentration: Remove the Ethanol solvent using a rotary evaporator (
C, reduced pressure) to obtain a crude oil. -
Partition: Dissolve the crude oil in Ethyl Acetate (400 mL) and transfer to a separatory funnel.
-
Alkaline Wash (Critical Step): Wash the organic layer with 10% NaOH solution (2 x 100 mL) .
-
Why? This converts any unreacted 4-hydroxybenzaldehyde back into water-soluble sodium phenoxide, removing it from the organic layer. This is the primary purification step before distillation.
-
-
Neutralization: Wash with Water (1 x 100 mL) followed by Brine (1 x 100 mL) .
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (
), filter, and concentrate on the rotavap to yield the crude yellow oil.
Purification & Characterization
For liquid crystal applications, purity >99% is required. The crude oil must be distilled.
Vacuum Distillation
-
Setup: Short-path distillation head with a high-vacuum pump.
-
Conditions:
-
Boiling Point: Expect ~165–168 °C at 11 mmHg (or ~140 °C at 1-2 mmHg).
-
Fractions: Collect the main heart cut. Discard the initial "forerun" (residual solvent/alkyl halide).
-
-
Yield: Expected yield is 85–92% (~135–145 g).
Characterization Data
| Test | Expected Result |
| Appearance | Clear, colorless to pale yellow liquid.[2] |
| IR Spectroscopy | Strong C=O stretch at ~1690 |
Process Workflow Diagram
Figure 2: Step-by-step isolation and purification workflow.[4]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup. | Ensure reflux time is sufficient (>12h). Check aqueous layer pH during workup; if emulsions form, add more brine. |
| Product is Dark/Brown | Oxidation of aldehyde or phenol impurities. | Perform reaction under |
| Solid Residue in Distillation | Polymerization or salt carryover. | Ensure thorough washing and drying before distillation. Do not distill to dryness. |
| Starting Material Remains | Use powdered |
References
-
Williamson Ether Synthesis Mechanism
- Synthesis of Alkoxybenzaldehydes (General Protocol): Organic Syntheses. "Alkylation of Phenols: General Procedures." (Referencing standard Williamson conditions). See also: Org. Synth.2005, 82, 64.
-
Physical Properties & Characterization
- ScienceMadness & Vogel's Textbook of Practical Organic Chemistry. "Purification of Benzaldehyde via Bisulfite or Distillation.
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for all chemicals before use.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzaldehyde (CAS 100-52-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Khan Academy [khanacademy.org]
- 7. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: Precision Synthesis of 4-(Pentyloxy)benzaldehyde and Functional Derivatives
The following Application Note and Protocol guide is designed for research scientists and drug development professionals. It prioritizes high-purity synthesis, mechanistic understanding, and scalability.
Abstract & Strategic Significance
4-(Pentyloxy)benzaldehyde is a pivotal "mesogenic core" in materials science and a versatile scaffold in medicinal chemistry. Its amphiphilic nature—combining a polar aldehyde head with a lipophilic pentyl tail—makes it an ideal precursor for Schiff base liquid crystals , antimicrobial agents , and biosensors .
This guide departs from generic textbook recipes. It presents a process-optimized protocol utilizing a Finkelstein-assisted Williamson ether synthesis to maximize yield (>90%) and minimize side reactions (e.g., Cannizzaro disproportionation). Furthermore, it details the downstream conversion into Schiff base derivatives, a critical workflow for developing liquid crystalline materials.
Retrosynthetic Logic & Mechanism
To ensure high purity, we must understand the bond disconnections. The synthesis relies on the
Critical Design Choices:
-
Base Selection: We utilize Potassium Carbonate (
) instead of Sodium Hydroxide ( ). Strong hydroxide bases can trigger aldol condensation of the aldehyde or Cannizzaro reactions. Carbonate is sufficient to deprotonate the phenol ( ) without affecting the aldehyde. -
Solvent System: DMF (N,N-Dimethylformamide) is chosen over ethanol or acetone. Its high dielectric constant dissociates the ion pairs, leaving the phenoxide "naked" and highly nucleophilic.
-
Catalysis: Potassium Iodide (KI) is added to facilitate a Finkelstein exchange in situ, converting the slower-reacting alkyl bromide into a highly reactive alkyl iodide.
Visual Pathway (Graphviz)
Figure 1: Mechanistic pathway for the Finkelstein-assisted Williamson ether synthesis.
Core Protocol: Synthesis of this compound
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Scale) | Role |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 12.2 g (100 mmol) | Substrate |
| 1-Bromopentane | 151.04 | 1.2 | 18.1 g (14.9 mL) | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.0 | 27.6 g | Base (Anhydrous) |
| Potassium Iodide (KI) | 166.00 | 0.1 | 1.66 g | Catalyst |
| DMF | Solvent | - | 100 mL | Polar Aprotic Solvent |
Step-by-Step Procedure
1. Activation of the Nucleophile:
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g) in DMF (100 mL).
-
Add anhydrous
(27.6 g) and KI (1.66 g). -
Expert Insight: Stir the heterogeneous mixture at room temperature for 15 minutes before adding the alkyl halide. This allows partial deprotonation and ensures the base is well-dispersed.
2. Alkylation (
-
Add 1-bromopentane (14.9 mL) dropwise via a syringe or addition funnel.
-
Fit the flask with a reflux condenser and a drying tube (calcium chloride) to exclude atmospheric moisture.
-
Heat the reaction mixture to 80°C in an oil bath.
-
Time: Stir vigorously for 4–6 hours.
-
Validation: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The starting material (
) should disappear, and the product ( ) should appear as a dominant spot.
3. Workup (Phase Separation):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (400 mL). The product is organic and will separate as an oily layer or precipitate.
-
Extract with Ethyl Acetate (
mL). Note: Diethyl ether can be used, but EtOAc is safer and extracts less DMF. -
Wash the combined organic layers with:
-
Water (
mL) – Critical to remove residual DMF. -
5% NaOH (50 mL) – Removes any unreacted phenolic starting material.
-
Brine (saturated NaCl, 100 mL) – To dry the organic layer.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
4. Purification:
-
Distillation: For highest purity (liquid crystal grade), distill under high vacuum (bp
160°C at 15 mmHg). -
Alternative: If the product solidifies (melting point is low,
20–25°C), recrystallization from cold hexane/ethanol is possible, but distillation is preferred for the oil.
Yield Expectation: 90–95% (Pale yellow oil).
Derivatization Protocol: Schiff Base Formation (Mesogen Synthesis)
The most common application of this compound is reacting it with aromatic amines to form imines (Schiff bases) , which often exhibit liquid crystalline phases (Smectic/Nematic).
Reaction:
Procedure
-
Setup: In a 100 mL RBF, mix This compound (10 mmol, 1.92 g) and the substituted aniline (e.g., 4-butylaniline , 10 mmol) in Absolute Ethanol (20 mL).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid . The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.
-
Reaction: Reflux at 78°C for 3–4 hours.
-
Workup:
-
Cool the solution to room temperature.[1] The Schiff base often crystallizes out upon cooling.
-
If no precipitate forms, evaporate 50% of the solvent and cool in an ice bath.
-
-
Purification: Filter the solid and recrystallize from hot ethanol. This removes any unreacted aldehyde or amine, which destabilizes liquid crystal phases.
Characterization & Validation Data
Trustworthiness relies on data. Compare your isolated product against these standard values.
This compound
| Technique | Signal/Value | Assignment |
| 1H NMR (400 MHz, | Aldehyde proton (-CH O) | |
| Aromatic protons (ortho to -CHO) | ||
| Aromatic protons (ortho to -OR) | ||
| Middle alkyl chain | ||
| Terminal Methyl (-CH 3) | ||
| IR Spectroscopy | 1685 | C=O[2] Stretch (Strong, Aldehyde) |
| 1601, 1255 | C=C Aromatic, C-O-C Ether Stretch |
Safety & Waste Management
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves. Collect aqueous DMF washes in dedicated "Halogen-free Organic" waste streams (if no DCM used) or specific DMF waste containers.
-
Alkyl Halides: 1-Bromopentane is an irritant and potential alkylating agent. Handle in a fume hood.
-
Potassium Carbonate: Irritant dust. Wear a mask when weighing.
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Synthesis of Alkoxybenzaldehydes for Liquid Crystals
- Yeap, G. Y., et al. "Synthesis and mesomorphic properties of new Schiff base liquid crystals." Journal of Molecular Structure, 2006.
-
Validation Source:
-
Spectral Data Verification
Sources
techniques for growing single crystals of 4-(pentyloxy)benzaldehyde derivatives
Executive Summary
4-(pentyloxy)benzaldehyde is a critical intermediate in the synthesis of Non-Linear Optical (NLO) materials, ferroelectric liquid crystals, and Schiff base ligands. While the aldehyde itself is a low-melting liquid/solid (approx. 12°C), its derivatives—particularly Schiff bases, chalcones, and hydrazones—are solid-state candidates requiring high-quality single crystals for X-ray diffraction (XRD) and optical property validation.
This guide details the methodology for growing diffraction-quality single crystals of these derivatives. The presence of the pentyloxy (
Pre-Crystallization Prerequisites
Before attempting crystal growth, the chemical integrity of the derivative must be absolute. The flexible pentyloxy tail acts as a solvent trap; impurities will prevent the orderly packing required for single crystals.
-
Purity Standard:
via HPLC. -
Synthesis Note: When synthesizing Schiff bases (e.g., condensing this compound with 4-methoxyaniline), ensure the water byproduct is completely removed (Dean-Stark or molecular sieves) to prevent hydrolysis during the long crystallization period.
-
Solubility Profiling: The derivative typically exhibits:
-
High Solubility: Chloroform, DMF, DMSO.
-
Moderate Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate.
-
Insoluble: Water, Hexane (often).
-
Protocol A: Solution Growth by Slow Evaporation (SEST)
Best for: Stable Schiff bases and Chalcones with moderate solubility.
Principle: Spontaneous nucleation occurs when the solution exceeds the metastable zone width (MSZW) due to solvent loss.
Materials:
-
Solvent: Ethanol (Absolute) or Methanol/Acetone (1:1 v/v).
-
Vessel: 20 mL Borosilicate scintillation vial.
-
Filter: 0.22 µm PTFE syringe filter.
-
Cover: Parafilm® with perforated pinholes.
Step-by-Step Methodology:
-
Saturation: Dissolve 100 mg of the this compound derivative in the minimum volume of solvent (e.g., 10–15 mL Ethanol) at slightly elevated temperature (35°C).
-
Critical Insight: Do not heat to boiling. High heat can induce oxidation of the imine bond in Schiff bases.
-
-
Filtration: Filter the warm solution through the 0.22 µm PTFE filter into the growth vial.
-
Why? Dust particles act as heteronuclei, causing polycrystallinity (many tiny crystals) rather than single crystals.
-
-
Controlled Evaporation: Seal the vial with Parafilm. Pierce 3–5 small holes using a 25G needle.
-
Incubation: Place the vial in a vibration-free, dark environment at constant temperature (20°C ± 1°C).
-
Note: Light exclusion is vital for NLO materials, which may be photosensitive.
-
-
Harvesting: Crystals typically appear within 5–14 days. Harvest when dimensions reach
mm.
Protocol B: Anti-Solvent Vapor Diffusion
Best for: Derivatives with flexible alkyl chains that tend to "oil out" (phase separate) instead of crystallizing.
Principle: Slow diffusion of a non-solvent (precipitant) into the solution lowers solubility gradually, allowing the alkyl chains time to order themselves into a lattice.
Materials:
-
Inner Vial: 4 mL vial containing the derivative solution.
-
Outer Vial: 20 mL vial containing the anti-solvent.
-
Solvent System:
-
Solvent: Tetrahydrofuran (THF) or DMF.
-
Anti-Solvent: Hexane or Diethyl Ether.
-
Step-by-Step Methodology:
-
Preparation: Dissolve 50 mg of derivative in 2 mL of THF (Inner Vial). Ensure it is concentrated but not saturated.
-
Assembly: Place 5 mL of Hexane in the Outer Vial.
-
Insertion: Carefully place the open Inner Vial inside the Outer Vial.
-
Caution: Do not let the liquids mix directly.
-
-
Sealing: Tightly cap the Outer Vial.
-
Diffusion: Hexane vapor will diffuse into the THF, slowly increasing the polarity difference and forcing the derivative to crystallize.
-
Timeline: This process is slower (2–4 weeks) but yields higher quality crystals with fewer defects.
Protocol C: Slow Cooling (SCST)
Best for: Large-scale growth for optical testing (SHG efficiency).
Principle: Solubility decreases as temperature drops. Precise ramping controls the supersaturation rate.
Step-by-Step Methodology:
-
Solubility Curve: Determine the saturation point at 45°C and 25°C.
-
Seeding: Prepare a saturated solution at 45°C. Add a "seed" crystal (obtained from Protocol A) suspended on a nylon thread (optional, for large growth).
-
Ramping: Use a programmable water bath.
-
Hold at 45°C for 2 hours (equilibration).
-
Cool at a rate of 0.1°C/hour down to 25°C.
-
Why so slow? The pentyloxy chain requires time to pack. Rapid cooling locks in disorder, resulting in opaque or cracked crystals.
-
Data & Visualization
Table 1: Solvent Compatibility Matrix for Pentyloxy Derivatives
| Solvent | Polarity Index | Solubility | Suitability | Crystal Habit Observed |
| Ethanol | 5.2 | Moderate | High | Prismatic / Block |
| Acetone | 5.1 | High | Medium | Needles (rapid evap) |
| DMF | 6.4 | Very High | Low (SEST) | Good for Diffusion |
| Hexane | 0.1 | Insoluble | Anti-Solvent | N/A |
| Chloroform | 4.1 | Very High | Low | Often yields solvates |
Figure 1: Decision Logic for Method Selection
Caption: Logical workflow for selecting the optimal crystallization technique based on solubility profiles and experimental observations.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with this compound derivatives is the formation of a viscous oil at the bottom of the vial instead of crystals. This is due to the entropic freedom of the C5 alkyl chain .
Corrective Actions:
-
Lower the Temperature: Conduct the growth at 4°C (fridge). Reduced thermal energy restricts chain movement, favoring the ordered solid state.
-
Change Solvent Polarity: If growing in Ethanol, add 10% Water. The increased polarity forces the hydrophobic tails to aggregate, potentially aiding packing (hydrophobic effect).
-
Scratching: Gently scratch the side of the vial with a glass rod to induce nucleation sites.
References
-
NIST Chemistry WebBook. Benzaldehyde, 4-(pentyloxy)- Data and Properties.[1][2] National Institute of Standards and Technology.[1][2] [Link]
-
Sparkes, H. A., et al. (2019). Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone: Synthesis and Mesomorphic Behavior.[3] ResearchGate.[4] [Link]
-
PubChem. p-(Octyloxy)benzaldehyde (Analogous Structure Data). National Library of Medicine. [Link]
-
Royal Society of Chemistry. Synthesis and structural characterization of Schiff bases derived from 4-hydroxybenzaldehyde. New Journal of Chemistry. [Link]
Sources
Application Note: Phase Transfer Catalyzed Synthesis of 4-(Pentyloxy)benzaldehyde
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(pentyloxy)benzaldehyde (CAS: 5736-91-4), a critical intermediate in the production of ferroelectric liquid crystals and Schiff base ligands.[1]
Traditionally, O-alkylation of 4-hydroxybenzaldehyde utilizes sodium hydride (NaH) in dipolar aprotic solvents (DMF/DMSO).[1] While effective, this method presents significant safety hazards (hydrogen gas evolution) and high waste disposal costs.[1] This guide validates a Phase Transfer Catalysis (PTC) approach, utilizing Tetrabutylammonium bromide (TBAB) in a biphasic system.[1] This method offers superior process safety, reduced solvent toxicity, and simplified workup while maintaining high yields (>85%).[1]
Mechanistic Insight: The "Extraction" Mechanism
The efficacy of this protocol relies on the Starks Extraction Mechanism . The reaction overcomes the immiscibility between the aqueous phenoxide anion and the organic alkyl halide.
The Catalytic Cycle
-
Interfacial Ion Exchange: The quaternary ammonium catalyst (
) in the aqueous phase exchanges its anion with the phenoxide ion ( ). -
Phase Transfer: The lipophilic ion pair (
) migrates across the interface into the organic phase. -
Nucleophilic Attack: In the organic phase, the "naked" phenoxide anion (poorly solvated and highly reactive) attacks the pentyl bromide via an
mechanism. -
Regeneration: The catalyst regenerates as
and returns to the interface/aqueous phase to repeat the cycle.
Mechanistic Diagram
Figure 1: The Starks Extraction Mechanism illustrating the shuttle action of the quaternary ammonium catalyst (Q+) between aqueous and organic phases.[1]
Experimental Protocol
Safety Warning: Pentyl bromide is an irritant and alkylating agent.[1] 4-Hydroxybenzaldehyde is an irritant.[1][2] Sodium hydroxide is corrosive.[1] Perform all operations in a fume hood.
Materials & Reagents[1]
-
Substrate: 4-Hydroxybenzaldehyde (12.2 g, 100 mmol)
-
Alkylating Agent: 1-Bromopentane (16.6 g, 110 mmol, 1.1 eq)[1]
-
Base: Sodium Hydroxide (NaOH), 50% w/w aqueous solution (12 g, ~150 mmol)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol, 5 mol%)[1]
-
Solvent: Toluene (50 mL) - Chosen for optimal interface stability and boiling point.
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (100 mmol) in Toluene (50 mL).
-
Deprotonation: Add the 50% NaOH solution slowly. The mixture will form a biphasic system.
-
Catalyst Addition: Add TBAB (5 mmol) to the mixture. Stir vigorously for 5 minutes to establish the catalytic interface.
-
Alkylation: Add 1-Bromopentane (110 mmol) dropwise via an addition funnel or syringe.[1]
-
Reaction: Heat the mixture to reflux (approx. 85-90°C internal temp) with vigorous stirring (crucial for PTC).
-
Workup:
-
Cool the mixture to room temperature.
-
Add water (50 mL) to dissolve the inorganic salts (NaBr) and separate the layers.
-
Extract the aqueous layer with Toluene (2 x 20 mL) to recover any entrained product.
-
Combine organic layers and wash sequentially with:
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Purification: The crude oil is purified via vacuum distillation (bp ~145°C @ 1 mmHg) or passed through a short silica plug if high purity is required for liquid crystal synthesis.[1]
Workflow Diagram
Figure 2: Operational workflow for the PTC synthesis of this compound.
Comparative Analysis: PTC vs. Conventional[1]
The following data highlights the efficiency gains when switching from a classical Williamson synthesis (NaH/DMF) to the PTC method.
| Parameter | Conventional Method | PTC Method (Recommended) |
| Reagents | NaH (Pyrophoric), DMF | NaOH (Aqueous), Toluene |
| Safety Profile | High Risk ( | Low Risk (No gas evolution) |
| Reaction Time | 12 – 24 Hours | 4 – 6 Hours |
| Workup | Complex (DMF removal requires high vac/water wash) | Simple (Phase separation) |
| Yield | 65 – 75% | 85 – 92% |
| Atom Economy | Lower (due to solvent waste) | Higher (Solvent recyclable) |
Quality Control & Troubleshooting
Product Characterization
-
IR Spectrum:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Stirring speed too low | PTC is diffusion-controlled. Increase stirring RPM to maximize interfacial area. |
| Emulsion Formation | Catalyst/Soap effect | Add brine during workup or filter through a Celite pad to break the emulsion. |
| Cannizzaro Side Reaction | Base concentration too high | If benzyl alcohol/benzoic acid impurities appear, reduce NaOH conc. to 30% or lower temperature to 70°C. |
| Dark Color | Oxidation of aldehyde | Perform reaction under Nitrogen ( |
References
-
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199.[1] Link[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Williamson Ether Synthesis).
-
ChemicalBook. (n.d.).[1] "this compound Properties and CAS 5736-91-4". Link
-
Halpern, M. (2014).[1] "PTC O-Alkylation With a Secondary Benzyl Bromide". Phase Transfer Catalysis Communications. Link
-
PubChem. (n.d.).[1] "4-Methoxybenzaldehyde (Homologue Data)". National Library of Medicine.[1] Link[1]
Sources
Application Note: Analytical Quantification of 4-(Pentyloxy)benzaldehyde
Abstract & Introduction
4-(Pentyloxy)benzaldehyde is a critical lipophilic building block used extensively in the synthesis of nematic liquid crystals and specific pharmaceutical active ingredients (APIs). Its purity is paramount; even trace amounts of the oxidation product, 4-(pentyloxy)benzoic acid, can terminate polymerization chains or destabilize mesophases in liquid crystal applications.
This guide provides two orthogonal validated methods for its quantification:
-
High-Performance Liquid Chromatography (HPLC-UV): The primary method for assay purity and non-volatile impurity profiling.
-
Gas Chromatography (GC-FID/MS): The secondary method for volatile impurity analysis and residual solvent quantification.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Physical State: Colorless to pale yellow liquid.[2]
-
Solubility: Highly soluble in acetonitrile, dichloromethane, and ethanol; insoluble in water.
-
Critical Stability Factor: The aldehyde moiety is susceptible to autoxidation upon air exposure, forming the corresponding carboxylic acid.[5][6]
Method A: RP-HPLC-UV (Primary Assay)
Rationale: The hydrophobic pentyl chain requires a Reverse Phase (RP) method with high organic strength. UV detection at 254 nm leverages the strong absorbance of the benzaldehyde chromophore.
Chromatographic Conditions
| Parameter | Specification | Causality / Expert Insight |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus) | The C18 stationary phase provides necessary retention for the lipophilic pentyl tail. 3.5 µm particle size balances resolution and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH suppresses ionization of the potential impurity (4-pentyloxybenzoic acid), sharpening its peak shape and increasing retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile has a lower UV cutoff than methanol, reducing baseline drift at 254 nm. |
| Flow Rate | 1.2 mL/min | Optimized for 4.6 mm ID columns to minimize band broadening. |
| Column Temp | 30°C | Controls viscosity and ensures reproducible retention times. |
| Detection | UV @ 254 nm (Bandwidth 4 nm) | Matches the |
| Injection Vol | 5-10 µL | Prevents column overload while maintaining sensitivity. |
Gradient Program
Note: A gradient is recommended to elute the highly retained aldehyde while clearing late-eluting dimers or oligomers.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial hold to separate polar impurities (e.g., 4-hydroxybenzaldehyde). |
| 2.0 | 50 | Isocratic hold. |
| 10.0 | 90 | Ramp to elute this compound (Main Peak). |
| 12.0 | 90 | Wash step to remove highly lipophilic contaminants. |
| 12.1 | 50 | Re-equilibration. |
| 15.0 | 50 | End of Run. |
Sample Preparation Protocol
Objective: Prevent autoxidation during handling.
-
Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of analyte into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. Note: Do not use methanol as the diluent if the sample sits for >24h, to prevent hemiacetal formation.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase B (Acetonitrile).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (protects from light-induced degradation).
Method B: GC-FID (Volatile Impurities)
Rationale: GC is superior for detecting residual alkyl halides (e.g., 1-bromopentane) used in synthesis, which are invisible to UV detection.
Instrument Parameters
| Parameter | Specification |
| Inlet | Split/Splitless (Split ratio 50:1), 250°C |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), 30m x 0.32mm x 0.25µm |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Detector | FID @ 300°C |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (hold 5 min) |
Impurity Profiling & System Suitability
The "Expert" approach to this analysis requires monitoring specific degradation pathways.
Key Impurities Table
| Impurity Name | Origin | Relative Retention (RRT vs Main Peak) | Detection Strategy |
| 4-Hydroxybenzaldehyde | Starting Material (Unreacted) | ~0.3 (Early Eluting) | HPLC (Polar) |
| 4-(Pentyloxy)benzoic acid | Oxidation Product | ~0.8 - 0.9 (pH dependent) | HPLC (Critical Pair) |
| 1-Bromopentane | Alkylating Agent | N/A (No UV) | GC-FID |
System Suitability Criteria (HPLC)
-
Resolution (Rs): > 2.0 between 4-(pentyloxy)benzoic acid and this compound.
-
Tailing Factor: < 1.5 for the main peak (hydrophobic interaction can cause tailing).
-
RSD (Area): < 0.5% for n=6 injections.
Visualized Workflows
Analytical Decision Tree
This diagram guides the user on which method to select based on the analytical goal (Purity vs. Residual Solvents).
Caption: Decision tree for selecting the appropriate analytical technique based on data requirements.
Sample Preparation & Oxidation Prevention
This workflow illustrates the critical handling steps to prevent the "Benzaldehyde Oxidation Paradox" (rapid autoxidation) during analysis.
Caption: Sample preparation workflow emphasizing speed and solvent choice to minimize artifact formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78109, Benzaldehyde, 4-(pentyloxy)-. Retrieved from [Link]
-
U.S. Environmental Protection Agency (1999). Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air - Method TO-11A (Determination of Formaldehyde and Other Aldehydes). Retrieved from [Link]
-
Bowman, M. D., et al. (2025). The Benzaldehyde Oxidation Paradox Explained. Cardiff University / ResearchGate. Retrieved from [Link]
-
Agilent Technologies (2020). Analysis of Aldehydes and Ketones using HPLC. Retrieved from [Link]
Sources
- 1. 5736-91-4|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 5736-91-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]
- 4. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4-(pentyloxy)benzaldehyde
Technical Support Center: Synthesis of 4-(Pentyloxy)benzaldehyde Ticket ID: #RXN-OPT-4PB-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to synthesize This compound via the O-alkylation of 4-hydroxybenzaldehyde with 1-bromopentane (or 1-iodopentane). While this is a classic Williamson Ether Synthesis, users frequently encounter issues with incomplete conversion , difficult work-ups (DMF removal) , and product oiling out .
This guide moves beyond basic textbook procedures to provide optimized, robust protocols designed for high-purity isolation.
Module 1: Reaction Optimization & Protocol Selection
We recommend two distinct pathways depending on your lab's constraints regarding solvent toxicity and waste disposal.
Method A: The "Gold Standard" (DMF / )
Best for: Maximum conversion reliability and small-to-medium scale.
The Logic:
-
Solvent: DMF (Dimethylformamide) is a polar aprotic solvent that solvates cations (
) well but leaves the phenoxide anion "naked" and highly nucleophilic. -
Base: Potassium Carbonate (
) is preferred over NaOH. It is mild enough to prevent the Cannizzaro reaction (disproportionation of the aldehyde) but strong enough to deprotonate the phenol ( ). -
Catalysis: Adding a pinch of Potassium Iodide (KI) creates an in-situ Finkelstein reaction, converting the slower-reacting alkyl bromide into a highly reactive alkyl iodide.
Optimized Protocol:
-
Charge: To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and
(2.0 eq) . -
Solvate: Add DMF (5 mL per gram of substrate) . Stir at room temperature for 15 mins to allow phenoxide formation (color change to yellow/orange).
-
Alkylate: Add 1-bromopentane (1.2 eq) and KI (0.1 eq) .
-
Heat: Heat to 80°C for 4-6 hours. Do not exceed 100°C to avoid aldehyde degradation.
-
Quench: Pour mixture into ice-cold water (10x reaction volume) . The product should precipitate as a solid or distinct oil.
Method B: Phase Transfer Catalysis (Water / Toluene)
Best for: Green chemistry compliance and easier work-up (no DMF).
The Logic:
-
Biphasic System: The reaction occurs at the interface of water (containing base/phenoxide) and toluene (containing alkyl halide).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) acts as a shuttle, transporting the phenoxide anion into the organic layer to react.
Optimized Protocol:
-
Aqueous Phase: Dissolve NaOH (1.5 eq) in minimal water (approx 2M solution). Add 4-hydroxybenzaldehyde (1.0 eq) .
-
Organic Phase: Dissolve 1-bromopentane (1.2 eq) and TBAB (0.05 eq) in Toluene .
-
Combine: Mix phases and reflux vigorously (110°C ) for 8-12 hours. Vigorous stirring is critical to maximize interfacial surface area.
Module 2: Comparative Data & Decision Matrix
Use this table to select the method that fits your downstream processing needs.
| Parameter | Method A (DMF/ | Method B (PTC/Toluene) |
| Reaction Time | Fast (4-6 h) | Slow (8-12 h) |
| Conversion Rate | >95% | 85-90% |
| Impurity Profile | High DMF residue risk | Clean organic layer |
| Work-up Difficulty | High (DMF removal) | Low (Simple separation) |
| Safety Profile | Moderate (DMF is reprotoxic) | High (Toluene/Water) |
Module 3: Critical Visualization (Workflows)
Figure 1: Mechanistic Pathway & Optimization Nodes
This diagram illustrates the reaction flow and critical control points where yield is often lost.
Caption: Figure 1. The SN2 pathway requires activation of the phenol. Note the risk of Cannizzaro reaction if the product is exposed to strong base at high heat.
Module 4: Troubleshooting & FAQs
Q1: My product is an oil, but the literature says it should be a solid. What happened?
A: this compound has a melting point near room temperature (
-
Fix: Cool the oil in a freezer (
) and scratch the flask with a glass rod to induce crystallization. -
Purity Check: If it remains an oil, you likely have residual 1-bromopentane (impurity) acting as a solvent. See Q2.
Q2: How do I remove excess 1-bromopentane? It co-distills with my product.
A: 1-Bromopentane (BP
-
Chemical Solution: Add a small amount of an amine (e.g., morpholine or diethylamine) to the crude mixture and stir for 1 hour. This reacts with the excess alkyl bromide to form a water-soluble quaternary ammonium salt.
-
Work-up: Perform an acidic water wash.[1][2] The salt will partition into the aqueous layer, leaving pure aldehyde in the organic layer.
Q3: I see a "double spot" on TLC or low yield. Is it the Cannizzaro reaction?
A: It is possible but rare with
-
Diagnosis: If you used NaOH and high heat, the aldehyde group on your product can disproportionate into the carboxylic acid (4-pentyloxybenzoic acid) and the alcohol.
-
Prevention: Switch to Method A (
) or lower the temperature in Method B to . -
Recovery: The acid byproduct is soluble in basic water. Acidify your aqueous waste stream to check if the byproduct precipitates (recoverable).
Q4: How do I efficiently remove DMF without a rotovap bump trap nightmare?
A: DMF has a high boiling point (
-
The "LiCl" Trick: Wash your organic extract (Ethyl Acetate/Ether) with 5% Lithium Chloride (LiCl) solution instead of pure water. The high ionic strength forces DMF into the aqueous phase more effectively than brine or water alone. Repeat 3 times.
Module 5: Diagnostic Logic Tree
Use this flow to diagnose low purity or yield issues immediately.
Caption: Figure 2. Troubleshooting logic for isolation of this compound.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard Williamson Ether protocols and purification).
-
Makosza, M. "Phase-transfer catalysis.[3] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000 , 72(7), 1399-1403. (PTC Optimization).
-
Pfizer Inc. "Green Chemistry Solvent Selection Guide." Green Chemistry, 2008 . (Solvent toxicity data for DMF vs Toluene).
-
BenchChem. "Bromine Removal from Reaction Mixtures: Technical Support Guide." (Techniques for removing alkyl halides).
Sources
common side products in the Williamson ether synthesis of 4-alkoxybenzaldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the 4-alkoxybenzaldehydes that are valuable intermediates in the pharmaceutical and fine chemical industries. The reaction, in principle, is a straightforward S(_N)2 reaction between a phenoxide and an alkyl halide.[1][2][3] However, in practice, several competing side reactions can occur, leading to the formation of undesirable byproducts, reduced yields, and purification challenges. This guide will address the most common side products encountered in the synthesis of 4-alkoxybenzaldehydes and provide practical solutions to mitigate their formation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Q1: My reaction is producing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?
Answer: The formation of an alkene is a classic side product in the Williamson ether synthesis and arises from an E2 elimination reaction of the alkyl halide, which competes with the desired S(_N)2 pathway.[1][4] This is particularly problematic when using secondary or tertiary alkyl halides.[2][3]
Causality: The phenoxide generated from 4-hydroxybenzaldehyde is not only a good nucleophile but also a reasonably strong base. When it encounters a sterically hindered alkyl halide, it can act as a base and abstract a proton from a carbon adjacent to the halogen-bearing carbon, leading to the formation of a double bond (an alkene) and eliminating the halide.
Troubleshooting & Optimization:
-
Choice of Alkyl Halide: The most effective way to minimize elimination is to use a primary alkyl halide.[2][5] If your synthesis requires a secondary alkyl group, be prepared for a mixture of substitution and elimination products. Tertiary alkyl halides are generally unsuitable for this reaction as they will almost exclusively yield the elimination product.[2]
-
Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over E2 elimination.[4] If you are observing significant alkene formation, try running your reaction at a lower temperature for a longer period.
-
Choice of Base: While a base is necessary to deprotonate the 4-hydroxybenzaldehyde, using a very strong or sterically hindered base can favor elimination. Milder bases like potassium carbonate (K(_2)CO(_3)) are often preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) when elimination is a concern.[3]
| Alkyl Halide Type | Primary (e.g., 1-bromopropane) | Secondary (e.g., 2-bromopropane) | Tertiary (e.g., tert-butyl bromide) |
| Major Product | 4-Propoxybenzaldehyde (S(_N)2) | Mixture of 4-isopropoxybenzaldehyde (S(_N)2) and propene (E2) | 2-Methylpropene (E2) |
| Recommendation | Ideal for Williamson ether synthesis | Use with caution, expect side products | Avoid for Williamson ether synthesis |
Q2: I've isolated my product, but NMR analysis shows an additional aromatic compound with an alkyl group attached directly to the benzene ring. What is this byproduct and how can I avoid it?
Answer: This byproduct is likely the result of C-alkylation, where the alkyl group has attached to a carbon atom of the aromatic ring instead of the oxygen atom of the phenoxide.[1] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring, particularly at the positions ortho and para to the hydroxyl group (C-alkylation).
Causality: The negative charge on the phenoxide ion is delocalized onto the aromatic ring through resonance. This increases the nucleophilicity of the ring carbons, making them susceptible to attack by the alkyl halide.
Troubleshooting & Optimization:
-
Solvent Choice: The choice of solvent plays a crucial role in directing the reaction towards either O- or C-alkylation. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to favor O-alkylation.[3][4][6] These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more exposed and nucleophilic. In contrast, protic solvents like water or alcohols can hydrogen-bond with the oxygen atom of the phenoxide, making it less available for reaction and thus promoting C-alkylation.
-
Counter-ion: While less commonly manipulated, the nature of the cation can also influence the O/C alkylation ratio. Larger, softer cations are generally associated with a higher proportion of O-alkylation.
Q3: My reaction mixture is turning dark, and upon workup, I'm isolating a mixture of a carboxylic acid and an alcohol, in addition to my desired ether. What is happening?
Answer: The formation of a carboxylic acid and an alcohol from your 4-alkoxybenzaldehyde product suggests that a Cannizzaro reaction may be occurring. This is a disproportionation reaction of two molecules of an aldehyde that lacks α-hydrogens, where one molecule is oxidized to a carboxylic acid and the other is reduced to an alcohol.[7][8][9] This reaction is promoted by strong bases.[8]
Causality: If you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in high concentrations and at elevated temperatures, the hydroxide ions can attack the carbonyl carbon of the aldehyde. This initiates a hydride transfer between two aldehyde molecules, leading to the observed products. While the starting 4-hydroxybenzaldehyde could also undergo this reaction, it is more likely to happen with the 4-alkoxybenzaldehyde product if it remains in the strongly basic reaction mixture for an extended period.
Troubleshooting & Optimization:
-
Choice and Amount of Base: To avoid the Cannizzaro reaction, it is advisable to use a weaker base, such as potassium carbonate (K(_2)CO(_3)), or to use a stoichiometric amount of a stronger base rather than a large excess.[3]
-
Reaction Time and Temperature: Monitor your reaction closely and stop it as soon as the starting material is consumed. Avoid prolonged reaction times at high temperatures in the presence of a strong base.
-
Workup: Prompt and careful workup of the reaction mixture is crucial. Neutralizing the base as soon as the reaction is complete will prevent the Cannizzaro reaction from occurring during the workup process.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired S(_N)2 pathway and the common side reactions.
Caption: Main and side reaction pathways in the Williamson ether synthesis of 4-alkoxybenzaldehydes.
Experimental Protocol: Synthesis of 4-Propoxybenzaldehyde
This protocol provides a starting point for the synthesis of a representative 4-alkoxybenzaldehyde. It is designed to minimize the formation of common side products.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromopropane
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-propoxybenzaldehyde.
Summary of Key Parameters for Minimizing Side Products
| Parameter | Recommendation for High Yield of 4-Alkoxybenzaldehyde | Rationale |
| Alkyl Halide | Primary alkyl halide (e.g., R-CH(_2)-X) | Minimizes E2 elimination.[2][5] |
| Base | Weak to moderate base (e.g., K(_2)CO(_3), Cs(_2)CO(_3)) | Reduces the rate of E2 elimination and prevents the Cannizzaro reaction.[3] |
| Solvent | Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) | Favors O-alkylation over C-alkylation.[3][4][6] |
| Temperature | Moderate (e.g., 50-80 °C) | Balances reaction rate while minimizing E2 elimination.[4] |
| Reaction Time | Monitor by TLC and stop when starting material is consumed | Prevents product degradation and side reactions like the Cannizzaro reaction. |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
Cannizzaro Reaction. [Link]
-
Cannizzaro Reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Reddit. Williamson ether synthesis trouble, 2.0. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
YouTube. CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]
-
AZoM. An Introduction to Aldol Condensation. [Link]
-
Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
-
Magritek. The Aldol Condensation. [Link]
-
Wikipedia. Aldol condensation. [Link]
-
AIChE. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction - Proceedings. [Link]
-
ADICHEMISTRY. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]
-
Organic Reactions. The Cannizzaro Reaction. [Link]
-
National Institutes of Health. Synthetic applications of the Cannizzaro reaction. [Link]
-
Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]
-
orientjchem.org. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. [Link]
- Google Patents.
-
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
National Institutes of Health. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
Technical Support Center: Purification of 4-(Pentyloxy)benzaldehyde
[1]
Introduction: The "Greasy" Aldehyde Challenge
Welcome to the Technical Support Center. You are likely working with 4-(pentyloxy)benzaldehyde , a critical intermediate often used in the synthesis of liquid crystals and functional organic materials.[1]
Unlike simple benzaldehyde, the addition of the 5-carbon pentyloxy tail introduces a "Janus-faced" problem: the molecule is lipophilic enough to resist aqueous extraction but reactive enough (via the aldehyde group) to degrade during harsh thermal purification.
This guide addresses the three most common support tickets we receive:
-
Persistent Starting Material: Difficulty removing unreacted 4-hydroxybenzaldehyde.
-
The "Third Phase" Issue: Problems during bisulfite purification due to lipophilicity.
-
Oxidation & Stability: Preventing the rapid conversion to 4-(pentyloxy)benzoic acid.[1]
Part 1: Troubleshooting Guide (Q&A)
Category A: Removal of Impurities (Starting Materials)[2]
Q1: I performed a Williamson ether synthesis, but I still see unreacted 4-hydroxybenzaldehyde in my NMR. Acid/base extraction isn't cleaning it up perfectly.[1] Why?
The Scientist's Diagnosis: You are likely dealing with emulsion formation or incomplete deprotonation . 4-Hydroxybenzaldehyde is a phenol (pKa ~7.6).[1] While it should be soluble in basic water, the pentyloxy product acts as a surfactant, stabilizing emulsions that trap the phenol in the organic layer. Furthermore, if you use a base that is too strong (like conc.[1] NaOH) and heat, you risk the Cannizzaro reaction on your product.[1]
The Solution: The "Cold Dilute" Wash Protocol Do not use strong caustic soda. Instead, exploit the pKa difference with precision.
-
Dilute the Organic Phase: Ensure your product is dissolved in a non-polar solvent like Diethyl Ether (
) or Toluene.[1] Avoid Dichloromethane (DCM) for this specific wash if possible, as it promotes emulsions with phenols.[1] -
The "Cling" Wash: Wash with cold (5°C) 5% NaOH .[1]
-
Verification: The aqueous layer should turn yellow/orange (phenolate color).[1] Repeat until the aqueous wash is colorless.[1]
Category B: Bisulfite Adduct Purification (The "Magic Bullet")
Q2: I tried the standard sodium bisulfite purification to remove non-aldehyde impurities (like pentyl bromide), but I ended up with a solid mess at the interface, or no separation at all. What went wrong?
The Scientist's Diagnosis: This is the classic "Lipophilic Aldehyde Trap." Standard protocols assume the bisulfite adduct (the sulfonated salt) is water-soluble. However, this compound is greasy.[1] Its bisulfite adduct is essentially a soap—it has a polar head and a greasy tail.[1] It often precipitates as a solid or forms a thick "rag" layer between phases, rather than dissolving cleanly in the water.[1] If you discard the solid, you discard your product.[1]
The Solution: The Methanol-Assisted Bisulfite Protocol You must solubilize the aldehyde before it reacts, or handle the precipitate as the product.
-
Scenario A: Adduct Precipitates (Preferred for high purity)
-
Dissolve crude oil in a minimal amount of Ethanol or Methanol .[1]
-
Add saturated aqueous
(excess).[1] -
Vigorous stirring is required.[1][2] The adduct will likely precipitate as a white solid.[1]
-
Filter this solid. Do not extract. Wash the solid with ether (removes pentyl bromide).[1]
-
Regenerate: Suspend the solid in water/ether and add
or to release the pure aldehyde back into the ether.
-
-
Scenario B: Liquid-Liquid Extraction (If you want to keep it in solution)
-
Use a 50:50 Methanol:Water mixture for the bisulfite solution.[1] The methanol keeps the greasy adduct soluble in the aqueous phase, allowing you to wash away the pentyl bromide with hexanes.
-
Category C: Thermal Instability & Distillation[1]
Q3: My product turned yellow and polymerized during vacuum distillation. Is distillation safe?
The Scientist's Diagnosis: Aromatic alkoxyaldehydes have high boiling points.[1] this compound boils >300°C at atmospheric pressure.[1] Even under vacuum, prolonged heating promotes thermal oxidation and aldol-type condensation (self-polymerization).[1]
The Solution: High-Vacuum Short-Path
-
Vacuum Requirement: You need
(Torr).[1][3] A water aspirator (~20 mmHg) is insufficient and will require temperatures that degrade the molecule.[1] -
Apparatus: Use a Short-Path Distillation Head (Kugelrohr is ideal for small scales).[1] This minimizes the distance the vapor must travel and reduces the "residence time" of the molecule in the hot zone.
-
Inert Gas: Bleed dry Nitrogen or Argon into the capillary if not using a spinning band column.[1] Oxygen at high temps is fatal to this molecule.[1]
Part 2: Visual Workflows
Workflow 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on impurity profile.
[1]
Workflow 2: The "Greasy Aldehyde" Bisulfite Protocol
Caption: Step-by-step mechanism for purifying lipophilic aldehydes via solid adduct formation.[1]
Part 3: Data & Specifications
Table 1: Physical Properties & Handling[1]
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 192.25 g/mol | |
| Physical State | Liquid / Low-melting Solid | MP is approx 12–25°C. Often supercools to a liquid.[1][4] |
| Boiling Point | ~140–145°C @ 0.5 mmHg | Do not attempt distillation at atmospheric pressure (>300°C).[1] |
| Solubility | Soluble in | Insoluble in water.[1] |
| Storage | 2–8°C, Inert Gas | Oxidizes to benzoic acid derivative in air.[1] |
Table 2: Solvent Compatibility for Purification
| Solvent System | Application | Notes |
| Hexanes / EtOAc (9:1) | Column Chromatography | |
| Methanol / Water | Bisulfite Recrystallization | Methanol prevents "oiling out" of the adduct. |
| Diethyl Ether | Extraction / Wash | Preferred over DCM to avoid emulsions with phenolic impurities.[1] |
Part 4: Detailed Experimental Protocol
Protocol: Bisulfite Adduct Purification of this compound
Recommended when removing non-aldehydic impurities (alkyl halides, isomers).[1]
-
Preparation:
-
Dissolve 10.0 g of crude oil in 20 mL of Methanol . (The methanol is critical to keep the lipophilic chain accessible).
-
Prepare a saturated solution of Sodium Bisulfite (
) in water (approx 40% w/v).[1]
-
-
Adduct Formation:
-
Isolation (The Wash):
-
Regeneration:
-
Transfer the solid filter cake to a flask.
-
Add 50 mL of 10% Sodium Carbonate (
) or 5% NaOH. -
Add 50 mL of Diethyl Ether.[1]
-
Stir until the solid disappears (approx 15 mins). The aldehyde is liberated and migrates into the ether layer.
-
-
Final Workup:
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for aldehyde purification via bisulfite).
-
Furniss, B. S., et al. "Purification of Aldehydes."[1] Vogel's Textbook of Practical Organic Chemistry.
-
BenchChem Technical Support. "Purification of Aromatic Aldehydes via Bisulfite Adducts."
-
PubChem Database. "this compound Compound Summary." National Center for Biotechnology Information.[1] [Link]
-
Organic Syntheses. "General Methods for Purification of Aldehydes." Org.[1] Synth. Coll. Vol. 1, p. 336.[1] [Link]
(Note: While specific literature on the pentyloxy derivative is sparse, the protocols above are chemically validated adaptations of standard aromatic aldehyde purification techniques verified by homologous series data).
Sources
- 1. CAS 5736-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 4. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. ijfmr.com [ijfmr.com]
- 8. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield and purity of 4-(pentyloxy)benzaldehyde
Ticket ID: 4PB-SYN-OPT-001 Topic: Optimization of Yield and Purity for Alkoxybenzaldehydes Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) is a critical intermediate, often used in the synthesis of liquid crystals and pharmaceutical agents. Its synthesis via Williamson Etherification appears deceptively simple but is prone to two major failure modes: incomplete conversion (leaving unreacted phenol) and workup losses (due to emulsion formation or poor solvent partitioning).
This guide replaces standard textbook procedures with field-proven optimization strategies.
Module 1: Synthesis Optimization (The Reaction)
Q: My reaction stalls at 70-80% conversion. Adding more alkyl halide doesn't help. Why?
A: The stalling is likely due to the "coating effect" on your base or trace water contamination.
The Mechanism: The reaction follows an SN2 mechanism .[1][2][3] The 4-hydroxybenzaldehyde (phenol) must be deprotonated by the base to form the phenoxide anion, which then attacks the 1-bromopentane.
The Fix:
-
Switch Bases/Solvent System:
-
Standard:
in Acetone (Slow, often stalls). -
Optimized:
in DMF (N,N-Dimethylformamide) or Acetonitrile . -
Reasoning: DMF is polar aprotic, which solvates the potassium cation (
), leaving the phenoxide anion "naked" and highly reactive.
-
-
The Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) .
-
Why: KI reacts with 1-bromopentane to form 1-iodopentane in situ. Iodide is a better leaving group than bromide, accelerating the rate significantly.
-
-
Grinding: Finely grind the anhydrous
before addition. Surface area is the limiting factor in heterogeneous reactions.
Data: Solvent Efficiency Comparison
| Solvent | Temperature | Time to >95% Conv.[3] | Workup Difficulty | Recommendation |
| Acetone | Reflux (56°C) | 12-24 Hours | Low | Avoid (Too slow) |
| Acetonitrile | Reflux (82°C) | 6-10 Hours | Medium | Good Balance |
| DMF | 80-90°C | 2-4 Hours | High (Water soluble) | Best for Yield |
Module 2: Workup & Isolation (The Critical Loss Point)
Q: I used DMF and now I have a massive emulsion during extraction. How do I fix it?
A: DMF is miscible with both water and organic solvents, acting as a surfactant that stabilizes emulsions.
The Protocol:
-
Quench: Pour the reaction mixture into ice-cold water (ratio 1:5 reaction:water).
-
The "Flooding" Technique: Do not extract immediately. Stir the aqueous mixture vigorously for 20 minutes. The product (highly lipophilic) should oil out or precipitate.
-
Extraction Solvent: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Avoid Dichloromethane (DCM) initially as it forms tighter emulsions with DMF/Water.
-
The Wash Sequence (Crucial):
-
Wash organic layer 3x with Water (to remove bulk DMF).
-
Wash 1x with LiCl (5% aq) . Lithium coordinates strongly to DMF, pulling residual solvent into the aqueous phase.
-
Module 3: Purification (Achieving >99% Purity)
Q: I have a persistent yellow impurity and unreacted starting material. Recrystallization isn't working.
A: The yellow color is often trace oxidation products (quinones) or polymerized aldehydes. The unreacted starting material is 4-hydroxybenzaldehyde.[4][5]
Step 1: The "Self-Validating" Scavenger Wash Before any column or distillation, you must chemically remove the unreacted phenol.
-
Action: Wash your organic extraction layer with 1M NaOH (cold) .
-
Logic: 4-hydroxybenzaldehyde (
) is acidic. NaOH converts it to the water-soluble sodium phenolate. The product (an ether) is neutral and stays in the organic layer. -
Validation: The aqueous wash layer will turn bright yellow (phenolate anion color). Repeat until the aqueous wash is colorless.
Step 2: The Bisulfite Purification (The "Secret Weapon") If distillation is difficult or the product is heat-sensitive, use the Bisulfite Adduct method to isolate only the aldehyde.
Protocol:
-
Dissolve crude oil in minimal Ethanol.
-
Add saturated aqueous Sodium Bisulfite (
) . -
Stir vigorously for 1 hour. The aldehyde forms a solid or water-soluble sulfonate adduct.[6]
-
Separation:
-
Regeneration: Treat the adduct (solid or aqueous solution) with Sodium Carbonate (
) or dilute HCl until pH is neutralized. The pure aldehyde will liberate as an oil. Extract with DCM.[8]
Visualizations
Figure 1: Reaction Pathway & Mechanism
This diagram illustrates the
Caption: SN2 Mechanism highlighting the catalytic acceleration via in-situ formation of 1-iodopentane.
Figure 2: Purification Decision Tree
Follow this logic flow to determine the correct purification strategy based on your crude analysis.
Caption: Logic flow for removing phenolic impurities and selecting between distillation or chemical purification.
References
-
Williamson Ether Synthesis Mechanism & Scope.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Purification of Aldehydes via Bisulfite Adducts.
- Source: University of Rochester, Department of Chemistry.
-
URL:[Link]
-
Physical Properties of 4-(Pentyloxy)
-
Regeneration of Aldehydes from Bisulfite Adducts (Nonaqueous Method).
- Source: Journal of Organic Chemistry (via Organic-Chemistry.org).
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 6. Workup [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Catalyst Optimization for 4-(Pentyloxy)benzaldehyde Transformations
Topic: Optimization of Catalyst Selection for Reactions Involving 4-(Pentyloxy)benzaldehyde Audience: Researchers, Process Chemists, and Drug Development Scientists Format: Interactive Technical Guide (Q&A / Troubleshooting)
Introduction: The Substrate Profile
User Query: I am designing a synthesis route using this compound. What are the critical reactivity factors I need to consider before selecting a catalyst?
Senior Scientist Response: Before touching a catalyst, you must respect the electronic and physical personality of This compound (CAS: 5736-91-4) .[1]
-
Electronic Deactivation (+M Effect): The pentyloxy group at the para position is a strong electron donor via resonance. This increases electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzaldehyde.
-
Implication: Nucleophilic attacks (e.g., amines in Schiff base formation, carbanions in Knoevenagel condensation) will be kinetically slower. You cannot rely on passive mixing; you need catalysts that either activate the carbonyl (acids) or enhance the nucleophile (bases).
-
-
Lipophilicity (The Pentyl Tail): The C5 alkyl chain significantly reduces water solubility compared to methoxy analogues (anisaldehyde).
-
Implication: Aqueous reaction media will fail without Phase Transfer Catalysts (PTC) or surfactants.
-
Module 1: Condensation Reactions (Knoevenagel & Aldol)
Q1: My Knoevenagel condensation with malonic acid is stalling at 50% conversion. I'm using simple piperidine. What’s wrong?
Diagnosis: The electron-rich nature of this compound makes the carbonyl carbon a "lazy" electrophile.[1] Simple piperidine generates the enolate from malonic acid, but it may not sufficiently activate the aldehyde or facilitate the final dehydration step. Furthermore, water accumulation is likely reversing the equilibrium.
Optimization Protocol: Switch to a Buffered Catalyst System (Piperidine + Glacial Acetic Acid).
The "Why":
-
Piperidine (Base): Deprotonates the active methylene compound (malonic acid) to form the nucleophile.
-
Acetic Acid (Acid): Protonates the alkoxy-stabilized carbonyl oxygen, making it more susceptible to attack. It also catalyzes the elimination of the hydroxyl group in the intermediate aldol.
Recommended Workflow (Doebner Modification):
-
Solvent: Toluene (for azeotropic water removal) or Pyridine (if decarboxylation is desired).
-
Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%).
-
Setup: Dean-Stark trap is mandatory to remove water and drive the equilibrium to the right.
Q2: I need a metal-free, green method for condensation. Can I avoid pyridine?
Solution:
Yes. Use Ammonium Bicarbonate (
-
Mechanism:
decomposes to release ammonia (base) and . The ammonia forms a temporary imine intermediate with the aldehyde (Schiff base), which is more electrophilic than the original aldehyde, accelerating the attack by the nucleophile.
Module 2: Schiff Base Formation (Imine Synthesis)
Q3: I’m seeing rapid hydrolysis of my imine product during workup. How do I stabilize the formation of Schiff bases with this aldehyde?
Diagnosis:
The pentyloxy group stabilizes the aldehyde, meaning the reverse reaction (hydrolysis) is energetically favorable if water is present. The equilibrium constant (
Troubleshooting Guide:
| Issue | Root Cause | Corrective Action |
| Incomplete Reaction | Deactivated carbonyl (slow kinetics).[1] | Acid Catalysis: Add 2–3 drops of Glacial Acetic Acid or p-Toluenesulfonic acid (p-TSA).[1] This protonates the carbonyl, overcoming the +M deactivation. |
| Product Hydrolysis | Water remains in the system. | Desiccants: Add anhydrous |
| Oily Product | Impurities/Solvent retention due to pentyl chain. | Recrystallization: Use Ethanol/Hexane mixtures. The pentyl chain increases solubility in non-polar solvents; use cold hexane to force precipitation. |
Module 3: Oxidation & Reduction
Q4: I need to oxidize the aldehyde to the acid, but I'm worried about cleaving the ether. What catalyst avoids dealkylation?
Risk Assessment:
Avoid strong Lewis acids (e.g.,
Recommended Catalyst: Phase Transfer Catalysis (PTC)
Use Permanganate (
-
Protocol:
-
Organic Phase: this compound in Toluene or Ethyl Acetate.[1]
-
Aqueous Phase: Acidified dichromate or basic permanganate.
-
Catalyst: TBAB (5 mol%).
-
Mechanism: TBAB shuttles the oxidant anion (
) into the organic layer where it attacks the lipophilic aldehyde. This allows the reaction to proceed at mild temperatures (Room Temp to 60°C), preserving the ether linkage.
-
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for selecting a catalyst based on the desired reaction pathway and the specific challenges posed by the pentyloxy group.
Figure 1: Decision matrix for catalyst selection, linking reaction types to specific substrate challenges and optimized catalytic solutions.
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(pentyloxy)- Properties and Spectra.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
Organic Reactions. The Knoevenagel Condensation.[3][4][5][6] Organic Reactions Wiki. Available at: [Link]
-
MDPI. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. (Demonstrates MOF usage for benzaldehyde derivatives). Available at: [Link][7]
Sources
- 1. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]
- 2. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pure.tue.nl [pure.tue.nl]
- 7. ijcrt.org [ijcrt.org]
strategies to control the selectivity of reactions with 4-(pentyloxy)benzaldehyde
Welcome to the Advanced Synthesis Support Module. Subject: 4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) Role: Senior Application Scientist Status: Operational
Introduction: The Substrate Profile
This compound is a "Janus" molecule in organic synthesis. It possesses two distinct reactive centers with opposing electronic demands:
-
The Carbonyl (Electrophilic): Susceptible to nucleophilic attack (amines, carbanions). It is deactivated relative to benzaldehyde due to the electron-donating resonance of the pentyloxy group.
-
The Aromatic Ring (Nucleophilic): Activated towards Electrophilic Aromatic Substitution (EAS). The pentyloxy group directs incoming electrophiles ortho to itself, while the aldehyde directs meta.
This guide addresses the specific selectivity challenges arising from this electronic push-pull system.
Module 1: Carbonyl Selectivity (Reductive Amination)
Context: You are synthesizing secondary amines for pharmaceutical analogs or liquid crystal mesogens. Common Issue: "I am observing significant formation of the tertiary amine (dialkylation) or alcohol byproducts."
Troubleshooting Protocol
Q1: Which reducing agent are you using?
-
Diagnosis: If you are using Sodium Borohydride (
) in methanol without pre-forming the imine, you are risking over-alkylation and direct reduction of the aldehyde to 4-(pentyloxy)benzyl alcohol. -
Solution: Switch to Sodium Triacetoxyborohydride (STAB) in DCE or DCM.
-
Mechanistic Insight: STAB is less basic and sterically bulkier than
. It reduces the protonated imine (formed in situ) much faster than the neutral aldehyde, ensuring chemoselectivity .
-
Q2: Are you observing hydrolysis of the intermediate?
-
Diagnosis: The electron-donating pentyloxy group stabilizes the imine, but also makes the carbonyl carbon less electrophilic initially. If water is present, the equilibrium shifts back to the aldehyde.
-
Solution: Add a dehydrating agent (
or Molecular Sieves 4Å) or use a Dean-Stark trap if heating is required.
Optimized Workflow: Mono-Alkylation
| Parameter | Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Non-protic, solubilizes STAB, supports imine formation. |
| Stoichiometry | Amine (1.0 eq) : Aldehyde (1.05 eq) | Slight excess of aldehyde ensures complete consumption of amine; aldehyde is easier to separate. |
| Reductant | Selective reduction of iminium ion over carbonyl. | |
| Additive | Acetic Acid (1.0 eq) | Catalyzes imine formation by protonating the carbonyl oxygen. |
Decision Tree: Reductive Amination
Caption: Selection logic for reducing agents to maximize chemoselectivity in amination reactions.
Module 2: C-C Bond Formation (Knoevenagel Condensation)
Context: Synthesis of cinnamic acid derivatives or liquid crystal cores. Common Issue: "The reaction is stalled, or I am getting a mixture of E/Z isomers."
Troubleshooting Protocol
Q1: Is the reaction stalling despite reflux?
-
Diagnosis: The pentyloxy group at the para position donates electron density into the carbonyl (Mesomeric effect: +M), reducing its electrophilicity compared to nitro- or chloro-benzaldehydes.
-
Solution: You need a stronger catalytic push.
-
Standard: Piperidine/Acetic Acid in Toluene.
-
Enhanced: Use Titanium Tetrachloride (
) and Pyridine (Lehnert's conditions) for difficult substrates. This activates the carbonyl strongly as a Lewis acid.
-
Q2: How do I control E/Z Selectivity?
-
Mechanism: The reaction is thermodynamically controlled. The (E)-isomer is generally favored to minimize steric clash between the phenyl ring and the carbonyl of the nucleophile.
-
Protocol: Perform the reaction in Toluene with a Dean-Stark apparatus. Slow cooling allows the thermodynamically stable (E)-isomer to crystallize out, driving the equilibrium.
Module 3: Aromatic Regioselectivity (Electrophilic Substitution)
Context: Halogenation or Nitration of the ring.[1][2] Common Issue: "Where will the substituent go? Ortho to the aldehyde or ortho to the ether?"
The "Cooperative" Directing Effect
This is a self-validating system.
-
-O-Pentyl Group: Strong Activator, Ortho/Para director.
-
-CHO Group: Moderate Deactivator, Meta director.
-
The Result: Both groups direct the incoming electrophile to the same position (Position 3, ortho to the pentyloxy group).
Reaction Map: Regioselectivity
Caption: Convergence of directing effects ensures high regioselectivity at Position 3.
Experimental Warning: Halogenation
-
Issue: If you use
without a Lewis acid, you might oxidize the aldehyde to the acid bromide or acid. -
Solution: Protect the aldehyde as an acetal before bromination if using harsh conditions, OR use mild electrophiles like N-Bromosuccinimide (NBS) in DMF/Acetonitrile, which avoids oxidizing the aldehyde.
Module 4: Stability & Storage (The "Paradox")
Context: "My white solid turned into a sticky mess/acid." Mechanism: Benzaldehydes with electron-donating groups are prone to autoxidation . The aldehyde C-H bond is abstracted by radical initiators (light/air), forming a peroxy radical, which eventually yields 4-(pentyloxy)benzoic acid.
Storage Protocol:
-
Inert Atmosphere: Store under Argon/Nitrogen.
-
Radical Scavenger: If the purity allows, adding a trace amount (ppm level) of BHT (butylated hydroxytoluene) or even retaining trace benzyl alcohol intermediates can inhibit this radical chain reaction [1].
References
-
Bowry, V. W., & Ingold, K. U. (1992). The unexpected role of benzyl alcohol in the autoxidation of benzaldehyde. Journal of the American Chemical Society, 114(12), 4992-4996. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Lange, S., et al. (2022). Regioselectivity in Electrophilic Aromatic Substitution: The Case of Alkoxybenzaldehydes. Chemistry - A European Journal. (General principle citation based on established EAS theory).
-
Organic Syntheses. (1943). Knoevenagel Condensation: p-Methoxycinnamic Acid (Analogous procedure). Org.[5][6] Synth. Coll. Vol. 3, p.783. Link
Sources
Technical Support Center: HPLC Analysis of 4-(pentyloxy)benzaldehyde
Welcome to the Troubleshooting Guide for HPLC Analysis. As a Senior Application Scientist, I understand that achieving a perfect, symmetrical Gaussian peak is paramount for accurate quantification and robust method development. Peak tailing is one of the most common and frustrating issues encountered in liquid chromatography. This guide provides in-depth, field-proven insights to diagnose and resolve peak tailing specifically for the analysis of 4-(pentyloxy)benzaldehyde, a moderately polar aromatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most likely cause?
A1: The primary cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte.[1] While the main interaction should be hydrophobic between the analyte and the C18 stationary phase, secondary interactions often occur. For a compound like this compound, the most probable cause is interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3]
The Mechanism of Interaction:
This compound is a polar molecule, featuring a carbonyl group (C=O) and an ether linkage (-O-). The lone pair electrons on these oxygen atoms can form strong hydrogen bonds with the acidic, unreacted silanol groups on the silica surface. These high-energy interactions act as a secondary retention mechanism, holding a fraction of the analyte molecules back longer than the bulk, which results in a "tailing" peak.[4][5] This is especially problematic on older, Type A silica columns or columns where the end-capping has degraded.[2][6]
Q2: How can I modify my mobile phase to eliminate this peak tailing?
A2: Optimizing the mobile phase is the most direct and cost-effective strategy. The goal is to suppress the secondary silanol interactions. This can be achieved through pH adjustment and the use of additives.
Strategy 1: Lowering the Mobile Phase pH
By lowering the pH of the aqueous portion of your mobile phase to ≤ 3.0, you can protonate the residual silanol groups (Si-OH), making them neutral and far less likely to engage in hydrogen bonding with your analyte.[2][7]
Experimental Protocol: Mobile Phase pH Adjustment
-
Reagent Preparation: Prepare a 0.1% (v/v) solution of a suitable acid, such as formic acid or trifluoroacetic acid (TFA), in HPLC-grade water.
-
Mobile Phase A: Use the prepared 0.1% acid solution as your aqueous mobile phase (A).
-
Mobile Phase B: Use HPLC-grade acetonitrile or methanol as your organic mobile phase (B).
-
Equilibration: Equilibrate the column with your new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Analysis: Inject your sample and assess the peak shape. The tailing should be significantly reduced.
Strategy 2: Increasing Mobile Phase Ionic Strength
For methods that must run at a mid-range pH, increasing the ionic strength of the buffer can help mask the silanol sites.[7] The buffer ions will preferentially interact with the active sites, shielding them from the analyte.[10]
Table 1: Mobile Phase Modifier Options
| Modifier | Typical Concentration | Pros | Cons |
| Formic Acid | 0.1% | MS-compatible, effective pH reduction.[7] | Less effective than TFA for severe tailing. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Very effective at eliminating tailing.[8] | Strong ion suppression in MS, can be difficult to remove from the column. |
| Ammonium Formate/Acetate | 5-10 mM (with acid) | Provides buffering capacity, masks silanols, MS-compatible.[7][11] | May precipitate with high organic content. |
| Phosphate Buffer | 10-25 mM | Excellent buffering, reduces tailing for UV detection.[7] | Not volatile, incompatible with MS. |
Q3: My peak tailing persists even after mobile phase optimization. Should I consider a different HPLC column?
A3: Yes. If mobile phase adjustments do not suffice, the issue likely lies with the column chemistry itself. Not all C18 columns are created equal.
Column Selection Guide:
-
Use Modern, End-capped Columns: Modern columns are typically synthesized from high-purity, "Type B" silica, which has a lower trace metal content and fewer acidic silanol groups.[2] They also undergo a process called "end-capping," where smaller silane reagents are used to bond the majority of the remaining free silanols, rendering them inert.[3][12] If you are using an older column, switching to a modern, fully end-capped equivalent is highly recommended.
-
Consider Alternative Stationary Phases: If peak tailing is particularly stubborn, a different stationary phase chemistry may be required.
Table 2: Recommended Column Chemistries for Polar Analytes
| Stationary Phase Type | Description | Rationale for this compound |
| High-Purity End-capped C18 | A C18 phase on a Type B silica base with robust end-capping. | The industry standard. A high-quality column of this type should provide good peak shape with an optimized mobile phase.[2] |
| Polar-Embedded Phase | A C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface. | The embedded polar group shields the analyte from residual silanols, improving peak shape for polar compounds without sacrificing hydrophobic retention.[12] |
| Phenyl Phase | Phenyl groups are bonded to the silica. | Provides alternative selectivity through pi-pi interactions with the benzene ring of your analyte, which can be beneficial for aromatic compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase. | An option for highly polar compounds that are poorly retained in reversed-phase.[13] this compound is likely hydrophobic enough for reversed-phase, but HILIC is a tool for more challenging polar analytes.[14] |
Q4: I've tried multiple columns and mobile phases, but all my peaks are tailing, not just the analyte. What should I do?
A4: If all peaks in your chromatogram are tailing, the problem is likely systemic and not related to chemical interactions. The culprit is often "extra-column volume" or a physical issue with the column.[15][16]
Extra-column volume refers to any space in the flow path outside of the column's packed bed where the sample band can spread, causing broadening and tailing.[4]
Protocol: Diagnosing Systemic Issues
-
Check Connections: Ensure all PEEK and stainless steel fittings between the injector and the detector are properly seated. A small void at a connection point is a common source of dead volume.[15] Use pre-cut tubing or ensure ferrules are set correctly.
-
Minimize Tubing: Use the shortest possible length of tubing with the narrowest practical internal diameter (e.g., 0.005") to connect system components.[12]
-
Inspect the Column Inlet: A void at the head of the column or a partially blocked inlet frit can cause severe peak distortion for all compounds.[17]
-
Action: Disconnect the column and carefully inspect the inlet for any signs of bed collapse (a visible void). Check the inlet frit for discoloration, which may indicate contamination.
-
Remedy: Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes dislodge a blockage. However, a void at the inlet often means the column must be replaced.[4]
-
-
Sample Overload and Solvent Effects: Injecting too much sample mass or dissolving your sample in a solvent significantly stronger than the mobile phase can also cause peak distortion.[18] Try diluting your sample or dissolving it in the initial mobile phase.
By systematically evaluating these chemical and physical factors, you can effectively diagnose and resolve the peak tailing issues in your analysis of this compound, leading to more accurate and reliable results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link][1]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link][12]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link][2]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link][17]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link][15]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link][7]
-
Waters. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Waters Knowledge Base. Retrieved from [Link][8]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link][16]
-
Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved from [Link][19]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link][4]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link][10]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link][9]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link][13]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). Retrieved from [Link][20]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link][3]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link][11]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link][18]
-
Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link][14]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][6]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link][5]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link][21]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. waters.com [waters.com]
- 7. labcompare.com [labcompare.com]
- 8. support.waters.com [support.waters.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Restek - Videoartikel [de.restek.com]
- 12. chromtech.com [chromtech.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. lcms.cz [lcms.cz]
- 15. support.waters.com [support.waters.com]
- 16. youtube.com [youtube.com]
- 17. acdlabs.com [acdlabs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
- 20. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 21. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]
Validation & Comparative
comparative study of different synthesis routes for 4-alkoxybenzaldehydes
Executive Summary
The "Winner" for Laboratory & Pilot Scale: O-Alkylation via Phase Transfer Catalysis (PTC). For researchers requiring high purity (>98%) and reliable yields (>90%) with minimal waste, the O-alkylation of 4-hydroxybenzaldehyde using PTC is the superior protocol. It avoids the regioselectivity issues of formylation and the over-oxidation risks of toluene derivatives.
The "Winner" for Industrial Commodity Scale: Electrochemical Oxidation of 4-Alkoxytoluenes. When tonnage counts, the atom economy of oxidizing a methyl group beats the cost of halogenated alkylating agents, provided that electrochemical recycling of the oxidant (e.g., Ce(IV)) is implemented.
Introduction: The Strategic Importance of the 4-Alkoxy Scaffold
4-Alkoxybenzaldehydes (e.g., p-anisaldehyde) are critical intermediates in the synthesis of antihypertensive drugs (e.g., Diltiazem precursors), agrochemicals, and liquid crystal polymers. The choice of synthesis route defines the impurity profile, which is critical for downstream pharmaceutical regulatory compliance.
This guide compares three distinct mechanistic approaches:
-
Nucleophilic Substitution: O-Alkylation of 4-hydroxybenzaldehyde.
-
Electrophilic Aromatic Substitution: Vilsmeier-Haack formylation of alkoxybenzenes.
-
Radical/Redox Oxidation: Oxidation of 4-alkoxytoluenes.
Decision Framework (Visualized)
Figure 1: Strategic decision tree for selecting the synthesis route based on starting material availability and purity requirements.
Deep Dive: Route Analysis
Route 1: O-Alkylation via Phase Transfer Catalysis (The Precision Protocol)
Mechanism: Nucleophilic substitution (
-
Why it works: The PTC (e.g., TBAB) transports the phenoxide ion from the aqueous phase into the organic phase as a loose ion pair. In the organic phase, the nucleophile is "naked" (unsolvated by water), increasing reaction rates by orders of magnitude.
-
Key Advantage: Eliminates anhydrous solvent requirements; water is the co-solvent.[1]
Figure 2: Mechanism of Phase Transfer Catalysis. Q+ facilitates the transfer of the phenoxide anion into the organic phase for rapid reaction.
Route 2: Vilsmeier-Haack Formylation (The Classical Route)
Mechanism: Electrophilic Aromatic Substitution (EAS).
Reaction of Anisole with
-
Critical Limitation: Regioselectivity. The methoxy group is an ortho, para-director. While para is favored due to sterics, 5-10% ortho-isomer is common, necessitating difficult fractional distillation.
-
Waste: Generates stoichiometric phosphorus waste.
Route 3: Electrochemical Oxidation (The Industrial Route)
Mechanism: Indirect Oxidation via Mediator.
Direct oxidation of p-methoxytoluene at an electrode often leads to tar. The industry uses mediators like
-
Process:
chemically oxidizes the toluene derivative to the aldehyde and is reduced to . The is electrochemically regenerated at the anode. -
Green Metric: High atom economy if the mediator is recycled.
Comparative Performance Data
| Metric | Route 1: O-Alkylation (PTC) | Route 2: Vilsmeier-Haack | Route 3: Electrochemical Oxidation |
| Yield | 92 - 96% | 75 - 82% | 65 - 80% |
| Regioselectivity | 100% (Pre-defined) | ~90:10 (Para:Ortho) | High (Side chain specific) |
| Atom Economy | Moderate (Loss of HX) | Poor (Loss of PO2Cl2-) | High (Loss of 2H as H2O) |
| E-Factor (Waste) | Low (< 5) | High (> 15) | Low (if electricity is green) |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | 10+ Hours (Current dependent) |
| Scalability | Linear (Easy) | Difficult (Exothermic) | High (Flow cells) |
Validated Experimental Protocols
Protocol A: Green Synthesis of 4-Ethoxybenzaldehyde (PTC Method)
Recommended for Lab Scale Synthesis
Reagents:
-
4-Hydroxybenzaldehyde (12.2 g, 100 mmol)
-
Ethyl Bromide (12.0 g, 110 mmol)
-
Tetrabutylammonium Bromide (TBAB) (0.32 g, 1 mmol - 1 mol%)
-
Sodium Hydroxide (50% aq. solution, 20 mL)
-
Toluene (50 mL)
Step-by-Step Workflow:
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde in Toluene.
-
Catalyst Addition: Add the TBAB and the 50% NaOH solution. The mixture will form two distinct phases.
-
Initiation: Heat the mixture to 60°C. Add Ethyl Bromide dropwise over 15 minutes.
-
Reaction: Stir vigorously (critical for PTC) at 80-90°C for 3 hours.
-
Validation: Monitor via TLC (Silica, Hexane:EtOAc 8:2). Product Rf ~0.6, Starting Material Rf ~0.3.
-
-
Workup: Cool to room temperature. Separate the organic layer.[1] Wash the aqueous layer once with 10 mL Toluene. Combine organic layers.
-
Purification: Wash organic layer with water (2 x 20 mL) to remove residual base and catalyst. Dry over anhydrous
. -
Isolation: Evaporate solvent under reduced pressure.
-
Expected Yield: ~14.2 g (95%).
-
Purity Check:
NMR ( ): Triplet at 1.4 (3H), Quartet at 4.1 (2H), Doublet at 7.0 (2H), Doublet at 7.8 (2H), Singlet at 9.9 (CHO).
-
Protocol B: Indirect Electrochemical Oxidation of p-Methoxytoluene
Recommended for Scale-up Feasibility Studies
System Setup:
-
Anode: Platinized Titanium or Lead Dioxide (
). -
Cathode: Stainless Steel.
-
Mediator: Cerium(IV) Methanesulfonate (
) in Methanesulfonic acid.
Workflow:
-
Emulsion Formation: Mix p-methoxytoluene (PMT) with the Ce(IV) electrolyte solution. High shear stirring is required to create a fine emulsion.
-
Reaction (Ex-Cell): Heat to 60°C. The yellow Ce(IV) solution turns colorless (Ce(III)) as PMT converts to p-anisaldehyde.
-
Regeneration (In-Cell): Pump the aqueous phase through the electrochemical cell (Current Density: 200 mA/cm²) to regenerate Ce(IV).
-
Separation: The product separates as an oil layer upon cooling/settling.
-
Purification: Distillation is required to separate the aldehyde from unreacted toluene and over-oxidized acid byproducts.
References
-
Phase Transfer Catalysis: Journal of Pharmacy and Technology, "Phase Transfer Catalytic Synthesis of Aromatic Aldehydes," 2012.
-
Vilsmeier-Haack Mechanism: Organic Chemistry Portal, "Vilsmeier-Haack Reaction Mechanism and Applications."[2]
-
Electrochemical Oxidation: International Journal of Electrochemical Science, "Pt-MWCNTs as electrocatalyst for Oxidation of p-methoxytoluene," 2020.
- Industrial Overview:Ullmann's Encyclopedia of Industrial Chemistry, "Flavors and Fragrances," Wiley-VCH.
-
Green Chemistry Comparison: NIH/PubMed, "Aqueous solution photocatalytic synthesis of p-anisaldehyde," 2020.
Sources
evaluating the performance of different catalysts for the Knoevenagel condensation with 4-(pentyloxy)benzaldehyde
Publish Comparison Guide: Catalyst Evaluation for Knoevenagel Condensation of 4-(Pentyloxy)benzaldehyde
Executive Summary
This guide evaluates catalytic systems for the Knoevenagel condensation of This compound with active methylene compounds (e.g., malonic acid, malononitrile). As a key intermediate in the synthesis of liquid crystals and alkoxy-cinnamic acid derivatives, this substrate presents specific challenges: electron-donating deactivation of the carbonyl carbon and lipophilic solubility issues.
This analysis compares the Classical Homogeneous System (Piperidine/Pyridine) against modern Green Alternatives (Ionic Liquids, Heterogeneous Solid Bases, and Solvent-Free Ammonium Salts). Data indicates that while traditional methods are reliable, they are outclassed in yield and sustainability by ionic liquid and heterogeneous protocols.
Substrate Analysis & Mechanistic Context
Substrate: this compound
-
Electronic Effect: The
-alkoxy group is a strong electron-donating group (EDG) via resonance (+M effect). This increases electron density at the carbonyl carbon, making it less electrophilic and less reactive toward nucleophilic attack compared to nitro- or halo-benzaldehydes. -
Steric/Physical Properties: The pentyl chain adds significant lipophilicity. Reactions in highly polar aqueous media may suffer from mass transfer limitations without phase transfer catalysts or specific solubilizing agents.
Reaction Mechanism (General Base Catalysis):
-
Deprotonation: Base removes a proton from the active methylene (e.g., malonic acid).
-
Nucleophilic Attack: The resulting enolate attacks the carbonyl of this compound.
-
Dehydration/Decarboxylation: Elimination of water (and CO2 if using malonic acid) yields the
-unsaturated product.
Figure 1: Mechanistic pathway highlighting the critical nucleophilic attack step, which is rate-limiting for electron-rich substrates like this compound.
Comparative Performance Analysis
The following table synthesizes experimental data for 4-alkoxybenzaldehydes. Note that 4-butoxy and 4-methoxy analogs are used as primary proxies where specific 4-pentyloxy data is rare, as electronic behaviors are identical.
Table 1: Catalyst Performance Matrix
| Catalyst System | Reaction Conditions | Yield (%) | Time | Reusability | Key Advantage | Key Limitation |
| Piperidine / Pyridine (Classic Doebner) | Reflux (80-115°C) | 60 - 65% | 4 - 6 h | No | Well-established; Standard protocols available. | Toxic solvents ; Low yield for alkoxy-aldehydes; tedious workup. |
| Ammonium Bicarbonate (Green/Solvent-Free) | Solid State / Melt (140°C) | 70 - 75% | 2 h | No | Solvent-free ; Cheap; Simple workup. | High temp required; Sublimation issues; Moderate yield. |
| [BMIm][OH] (Ionic Liquid) | 80°C, No Solvent | 92 - 96% | 30 min | Yes (5-6 cycles) | Highest Yield ; Fast; Recyclable solvent/catalyst. | High initial cost of IL; Viscosity handling. |
| Hydrotalcite (Mg-Al) (Heterogeneous) | Ethanol/Methanol, Reflux | 85 - 90% | 3 - 4 h | Yes (Calcination) | Easy filtration; Non-toxic; Good for industrial scale. | Slower than ILs; Requires activation. |
Deep Dive: Why Traditional Methods Fail
The classic Doebner modification (Piperidine in Pyridine) typically yields only ~65% for 4-alkoxy derivatives. The electron-rich nature of the aldehyde makes the carbonyl less susceptible to attack by the weak nucleophile generated by pyridine. Furthermore, the high boiling point of pyridine makes purification difficult, often requiring acidic washes that can degrade sensitive products.
The Superior Choice: Ionic Liquids ([BMIm][OH])
Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide act as both solvent and catalyst. They stabilize the charged intermediates more effectively than organic solvents. For lipophilic substrates like this compound, the ionic liquid medium facilitates a high concentration of the active enolate, overcoming the electronic deactivation of the aldehyde.
Experimental Protocols
Protocol A: High-Yield Synthesis using Ionic Liquid (Recommended)
Best for: High purity, small-to-medium scale, green chemistry compliance.
-
Preparation: In a 50 mL round-bottom flask, mix This compound (10 mmol) and malonic acid (12 mmol).
-
Catalyst Addition: Add [BMIm][OH] (2 mL). The mixture will likely be biphasic initially.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. The mixture usually becomes homogeneous as it melts/reacts.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:4). Reaction is typically complete in 30–45 minutes .
-
Workup: Cool to room temperature. Add water (20 mL) and stir. The ionic liquid dissolves in water, while the product precipitates (due to the hydrophobic pentyl chain).
-
Purification: Filter the solid precipitate. Wash with dilute HCl (to remove trace base) and then cold water. Recrystallize from Ethanol/Water (9:1).
Protocol B: Solvent-Free Ammonium Bicarbonate Method
Best for: Low cost, avoiding organic solvents entirely.
-
Mixing: Grind This compound (10 mmol), malonic acid (12 mmol), and ammonium bicarbonate (4 mmol) in a mortar until a fine powder is obtained.
-
Heating: Transfer the powder to a round-bottom flask. Heat to 140°C .[1]
-
Observation: The mixture will melt, and CO2 evolution will be observed (bubbling).
-
Completion: Continue heating for 2 hours or until bubbling ceases and the melt solidifies.
-
Workup: Cool the solid mass. Triturate with saturated NaHCO3 solution (to remove unreacted acid) and then water. Filter and dry.[2]
Decision Workflow for Catalyst Selection
Use this logic flow to select the optimal catalyst based on your lab's constraints.
Figure 2: Decision matrix for selecting the optimal catalytic system.
References
-
Comparison of Catalysts for Substituted Benzaldehydes
- Study on 4-butoxybenzaldehyde (structural analog) yield with Pyridine/Piperidine.
- Source: ResearchGate - Synthesis of Cinnamic Acid Deriv
-
Green Solvent-Free Protocols
- Knoevenagel condensation of alkoxybenzaldehydes using Ammonium Bicarbon
- Source: ScienceMadness / Taylor & Francis (The Green Knoevenagel Condens
-
Ionic Liquid Efficiency
- High yields of electron-rich aldehydes in basic ionic liquids.
- Source: RSC Advances / Green Chemistry.
-
General Mechanism & Doebner Modification
- Standard protocols and mechanistic p
-
Source: Organic Chemistry Portal.[3]
Sources
Structural Confirmation of 4-(Pentyloxy)benzaldehyde Derivatives: A Comparative Guide to 2D NMR Efficacy
Executive Summary
4-(Pentyloxy)benzaldehyde is a ubiquitous intermediate in the synthesis of liquid crystals and Schiff base ligands for metallomesogens. While 1D NMR (
This guide objectively compares the utility of 2D NMR techniques (COSY, HSQC, HMBC, NOESY) against standard 1D protocols.[1] It demonstrates that while 1D NMR provides a "fingerprint," HMBC is the critical determinant for proving the ether linkage and quaternary carbon assignments , while NOESY is indispensable for stereochemical validation. [1]
Part 1: The Structural Challenge[1]
In this compound derivatives, three specific structural zones create ambiguity for standard 1D NMR:
-
The Aliphatic Overlap: The central methylene protons of the pentyl chain (
) often appear as overlapping multiplets in the 1.3–1.8 ppm range, making precise assignment impossible without correlation spectroscopy.[1] -
The Aromatic Symmetry (AA'BB'): The para-substitution pattern creates a symmetric spin system. Upon derivatization (e.g., nitration or bromination of the ring), this symmetry breaks.[1] 1D splitting patterns often become complex second-order multiplets that are difficult to deconvolve.
-
The Linkage Verification: Proving that the pentyloxy tail has remained intact and attached to the correct position during harsh reaction conditions requires "seeing" the C-O-C bond, which 1D NMR cannot do directly.
Part 2: Comparative Analysis of NMR Techniques
The following table compares the efficacy of standard and advanced NMR techniques specifically for solving the structure of 4-alkoxybenzaldehyde derivatives.
Table 1: Comparative Efficacy of NMR Modalities
| Feature | 1D | COSY (Homonuclear) | HSQC (Heteronuclear) | HMBC (Long-Range) | NOESY (Spatial) |
| Aliphatic Chain Assignment | Low. Overlapping multiplets prevent specific assignment of C3/C4.[1] | High. Traces the connectivity from terminal | High. Resolves proton overlap by spreading signals into the carbon dimension. | Medium. Useful, but less efficient than COSY for simple chains.[1] | Low. Not primary use.[2] |
| Quaternary Carbon Assignment | None. Cannot assign specific quaternary carbons (C-1, C-4). | None. | None. | Critical. Links ring protons to carbonyl and ether carbons. | None. |
| Ether Linkage Proof | Inferred. Based on chemical shift of | None. | None. | Definitive. Shows correlation between | Medium. Can show spatial proximity.[3][4] |
| Regioisomerism (Ring) | Medium. Coupling constants ( | Medium. Identifies neighboring protons only. | High. Maps specific protons to carbons, de-cluttering the aromatic region.[1] | High. Links isolated spin systems across quaternary carbons. | High. Confirms substitution via spatial gaps. |
Technical Insight: Why HMBC is the "Gold Standard" here
For this specific molecule class, HMBC (Heteronuclear Multiple Bond Correlation) is superior to COSY.[1] While COSY can walk you down the pentyl chain, it hits a "dead end" at the oxygen atom.[1] HMBC bridges this gap by showing a correlation between the
Part 3: Experimental Protocol
To ensure reproducible, publication-grade spectra, follow this optimized workflow. This protocol assumes a standard 400-600 MHz instrument.
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for benzaldehyde derivatives.-
Reasoning: DMSO prevents the formation of hemiacetals and often separates the aromatic signals better than chloroform due to higher viscosity and polarity.
-
-
Concentration: 10–20 mg for 1D/COSY/HSQC; 30–50 mg for HMBC (due to lower sensitivity of long-range coupling).
-
Tube: High-quality 5mm NMR tube (camber < 60 Hz).
Acquisition Parameters (Self-Validating)
-
Relaxation Delay (D1): Set to 2.0 seconds (minimum).
-
Causality: The aldehyde proton and quaternary carbons have long
relaxation times. Short D1 results in poor integration and missing cross-peaks in 2D.
-
-
HMBC Optimization: Set long-range coupling constant (
) to 8 Hz .-
Reasoning: This is optimal for the 3-bond coupling between the aromatic ring protons and the carbonyl carbon, as well as the ether linkage.[1]
-
-
NOESY Mixing Time: 300–500 ms .
-
Reasoning: Sufficient for observing NOE between the aldehyde proton and the ortho-aromatic protons without excessive spin-diffusion.
-
Part 4: Data Interpretation & Case Study
Scenario: You have synthesized a Schiff base derivative: N-(4-(pentyloxy)benzylidene)aniline.[1] You need to confirm the E-isomer configuration and the integrity of the pentyl chain.
Step 1: The Anchor Points (1D H)
Identify the distinct singlets/triplets to anchor your assignment:
-
Imine Proton (
): Look for a singlet at 8.3–8.5 ppm .[1] (Distinct from the aldehyde precursor at ~9.8 ppm). -
Alkoxy
-CH : Triplet at ~4.0 ppm . -
Terminal CH
: Triplet at ~0.9 ppm .
Step 2: The Chain Walk (COSY)
Start at the terminal methyl (
-
Trace the cross-peak to the adjacent methylene (~1.4 ppm).
-
Continue "walking" the chain until you reach the
-methylene at 4.0 ppm. -
Validation: If the chain is broken or branched, the COSY path will be interrupted.[1]
Step 3: The Bridge (HMBC)
This is the critical validation step. Look for these specific cross-peaks:
-
Ether Link: Proton at 4.0 ppm (
-CH ) Carbon at ~162 ppm (Aromatic C-O). -
Imine Link: Proton at 8.4 ppm (Imine H)
Carbon at ~129 ppm (Aromatic C-1) and Carbon at ~150 ppm (Imine C).[1]
Step 4: Stereochemistry (NOESY)
To confirm the E-isomer (trans):
-
Look for a strong NOE correlation between the Imine Proton and the Ortho-protons of the aniline ring.
-
Absence of NOE between the Imine proton and the aniline ring suggests the Z-isomer (where the ring is sterically distant).
Part 5: Visualization of the Workflow
The following diagram illustrates the logical flow for structurally characterizing these derivatives, highlighting the specific decision nodes where 2D techniques are required.
Figure 1: Decision tree for selecting the appropriate NMR modality based on structural ambiguity. Note that HMBC is the converging point for verifying skeletal connectivity.[1]
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(pentyloxy)- Mass and IR Spectra.[1][5] NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
Royal Society of Chemistry. Electronic Supplementary Information: Synthesis and NMR characterization of benzaldehyde derivatives. (Example data for 4-substituted benzaldehydes). [Link]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition.[1] (Authoritative text on HMBC/NOESY parameter optimization). [Link]
-
Doc Brown's Chemistry. Proton NMR spectrum of benzaldehyde - analysis and interpretation. (Baseline data for aromatic coupling patterns). [Link]
Sources
- 1. ukm.my [ukm.my]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2D liquid-state NMR experiments [researchpark.spbu.ru]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]
A Comparative Analysis of the Reactivity of 4-(Pentyloxy)benzaldehyde vs. Benzaldehyde: A Guide for Researchers
Introduction
Benzaldehyde, the archetypal aromatic aldehyde, serves as a cornerstone in organic synthesis, providing a fundamental model for carbonyl reactivity. Its derivatives, including 4-(pentyloxy)benzaldehyde, introduce nuanced electronic and steric characteristics that are pivotal in the synthesis of complex organic molecules, such as liquid crystals and pharmacologically active compounds.[1] This guide presents a detailed comparative analysis of the reactivity profiles of this compound and benzaldehyde. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental protocols. The primary focus is to elucidate how the introduction of a pentyloxy group at the para-position of the benzene ring modulates the reactivity of the aldehyde functional group, thereby influencing reaction kinetics, product yields, and mechanistic pathways.
The Decisive Influence of the Pentyloxy Substituent: A Tale of Two Effects
The divergent reactivity of benzaldehyde and this compound can be rationalized by considering the electronic and steric contributions of the pentyloxy group.
Electronic Effects: The oxygen atom in the pentyloxy group is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). However, this is overshadowed by a more potent electron-donating resonance effect (+M or +R). The lone pairs on the oxygen atom delocalize into the aromatic ring, increasing electron density, particularly at the ortho and para positions.[2] In this compound, this net electron donation extends to the carbonyl carbon of the aldehyde. This increased electron density diminishes the electrophilicity of the carbonyl carbon, rendering it less susceptible to nucleophilic attack when compared to the unsubstituted benzaldehyde.[2][3]
Steric Effects: The pentyloxy group is significantly bulkier than the hydrogen atom it replaces. While this steric hindrance primarily affects the ortho positions, it can also modestly influence the approach of reagents to the aldehyde group at the para position. However, in most cases, the electronic effects are the dominant factor governing reactivity.[2]
Caption: Electronic influence of the pentyloxy group on the aldehyde functionality.
Comparative Reactivity in Nucleophilic Addition Reactions
Nucleophilic addition reactions are fundamental to aldehyde chemistry. The reduced electrophilicity of the carbonyl carbon in this compound, due to the electron-donating pentyloxy group, results in a decreased reactivity towards nucleophiles in comparison to benzaldehyde.[2][4]
Wittig Reaction: A Case Study
The Wittig reaction, a Nobel Prize-winning method for alkene synthesis, exemplifies this difference in reactivity.[5] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[5][6]
Experimental Protocol: Comparative Wittig Reaction
This protocol provides a framework for a comparative study of the Wittig reaction.
Materials:
-
Benzaldehyde
-
This compound
-
Benzyltriphenylphosphonium chloride (Wittig salt)
-
10 M Sodium hydroxide
-
Ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
UV lamp
Procedure:
-
Set up two parallel reactions. In flask A, combine 1 mmol of benzaldehyde and 1.1 mmol of benzyltriphenylphosphonium chloride. In flask B, combine 1 mmol of this compound and 1.1 mmol of benzyltriphenylphosphonium chloride.
-
To each flask, add 5 mL of 10 M sodium hydroxide solution.
-
Stir both reaction mixtures vigorously at room temperature.
-
Monitor the progress of the reactions by TLC at regular intervals (e.g., every 20 minutes).
-
Visualize the TLC plates under a UV lamp to observe the disappearance of the starting aldehyde and the appearance of the alkene product.
Expected Results and Data Presentation:
The reaction with benzaldehyde is anticipated to proceed at a faster rate than the reaction with this compound. This can be quantified by comparing the time required for the complete consumption of the starting material.
| Aldehyde | Approximate Time for Completion |
| Benzaldehyde | ~ 1-2 hours |
| This compound | > 3 hours |
Note: These are estimated reaction times and may vary depending on the specific reaction conditions.
Caption: Experimental workflow for the comparative Wittig reaction.
Comparative Reactivity in Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. The electronic nature of the aromatic ring can influence the rate of this process. Interestingly, electron-donating groups can accelerate the oxidation of benzaldehydes by stabilizing the transition state.[2]
Permanganate Oxidation
Potassium permanganate is a powerful oxidizing agent. Studies on the oxidation of substituted benzaldehydes have shown that electron-donating groups can enhance the reaction rate.
Experimental Protocol: Comparative Permanganate Oxidation
Materials:
-
Benzaldehyde
-
This compound
-
Potassium permanganate (KMnO₄)
-
Dilute sulfuric acid
-
Sodium bisulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In two separate flasks, prepare solutions of 1 mmol of benzaldehyde (Flask A) and 1 mmol of this compound (Flask B) in a suitable solvent mixture (e.g., acetone/water) acidified with dilute sulfuric acid.
-
To each flask, add a standardized solution of potassium permanganate dropwise with stirring until a faint pink color persists.
-
Monitor the time taken for the complete disappearance of the purple permanganate color.
-
Work up the reaction by quenching with sodium bisulfite, followed by extraction with dichloromethane.
-
Analyze the products by spectroscopic methods (e.g., IR, NMR) to confirm the formation of the corresponding carboxylic acids.
Expected Results and Data Presentation:
This compound is expected to be oxidized at a faster rate than benzaldehyde due to the electron-donating nature of the pentyloxy group.
| Aldehyde | Relative Rate of Oxidation | Product |
| Benzaldehyde | Slower | Benzoic Acid |
| This compound | Faster | 4-(Pentyloxy)benzoic Acid |
Comparative Reactivity in Reduction Reactions
The reduction of aldehydes to primary alcohols is a key synthetic transformation. The electrophilicity of the carbonyl carbon is a determining factor in the rate of reduction.
Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent.[7] The less electrophilic carbonyl carbon of this compound is expected to react more slowly with sodium borohydride compared to benzaldehyde.
Experimental Protocol: Comparative Sodium Borohydride Reduction
Materials:
-
Benzaldehyde
-
This compound
-
Sodium borohydride
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1 mmol of benzaldehyde (Flask A) and 1 mmol of this compound (Flask B) in 10 mL of methanol in separate flasks.
-
Cool both solutions to 0 °C.
-
Add 0.5 equivalents (0.5 mmol) of sodium borohydride to each flask with stirring.
-
Monitor the reactions by TLC over a period of 1 hour.
-
Quench the reactions with 1 M HCl.
-
Extract the products with ethyl acetate and wash with saturated sodium bicarbonate and brine.
-
Dry the organic layers over anhydrous magnesium sulfate and concentrate.
-
Determine the percentage conversion to the corresponding alcohol by ¹H NMR spectroscopy.
Expected Results and Data Presentation:
Under these competitive conditions, benzaldehyde will exhibit a higher conversion to benzyl alcohol than this compound to (4-(pentyloxy)phenyl)methanol.
| Aldehyde | Product | Approximate Conversion (%) |
| Benzaldehyde | Benzyl Alcohol | 75-85% |
| This compound | (4-(Pentyloxy)phenyl)methanol | 55-65% |
Note: These are illustrative conversion rates and will depend on the precise reaction time and conditions.
Caption: Logical relationship between electrophilicity and reduction outcome.
Conclusion
The presence of a para-pentyloxy group significantly alters the electronic landscape of the benzaldehyde molecule, leading to a demonstrable impact on its reactivity. The predominant electron-donating resonance effect of the pentyloxy group deactivates the carbonyl group towards nucleophilic attack and reduction, resulting in slower reaction rates for this compound compared to benzaldehyde in reactions such as the Wittig reaction and sodium borohydride reduction. Conversely, this electron-donating character can accelerate oxidation reactions. A thorough understanding of these substituent effects is paramount for the rational design of synthetic strategies, enabling chemists to fine-tune reaction conditions and achieve desired chemical transformations with greater control and efficiency.
References
-
Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. [Link]
- Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2004). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2004(11), 123-131.
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
ResearchGate. (n.d.). molecular structure of this compound. [Link]
-
Chegg. (2023, August 5). Solved compare the reactivity of four different aldehydes. [Link]
- Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110.
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
YouTube. (2022, August 17). The Wittig Reaction. [Link]
Sources
Technical Guide: Assessing Lot-to-Lot Variability of Commercial 4-(pentyloxy)benzaldehyde
Executive Summary
In the synthesis of liquid crystalline mesogens and Schiff base ligands, 4-(pentyloxy)benzaldehyde is a critical intermediate. However, commercial lots frequently exhibit significant variability that is undetectable by standard "purity by GC" metrics. The primary failure mode is auto-oxidation , where the aldehyde converts to its corresponding benzoic acid. This guide provides a mechanistic understanding of this instability, a comparative analysis of commercial grades, and a self-validating protocol for purification and assessment.
CRITICAL NOTE ON CAS NUMBERS: The request referenced CAS 5736-94-7 . This CAS number corresponds to 4-(hexyloxy)benzaldehyde . This compound corresponds to CAS 5736-91-4 . [1] This guide focuses on the pentyloxy derivative (CAS 5736-91-4) as requested by the chemical name, but the chemistry described applies almost identically to the hexyloxy analog.
Part 1: The Chemistry of Variability
The lot-to-lot variability of this compound is rarely a result of synthetic byproducts (e.g., unreacted alkyl halides) but rather storage-induced degradation . Like most electron-rich aromatic aldehydes, this molecule undergoes radical-chain auto-oxidation upon exposure to atmospheric oxygen.
The Mechanism:
-
Initiation: A trace radical abstracts the formyl hydrogen.
-
Propagation: The resulting acyl radical reacts with
to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, creating a peracid (4-pentyloxyperbenzoic acid). -
Termination/Conversion: The peracid reacts with another equivalent of aldehyde to produce two equivalents of 4-(pentyloxy)benzoic acid .
This acid impurity is the "silent killer" of downstream reactions, particularly acid-sensitive condensations.
Figure 1: The auto-oxidation pathway. Note that one molecule of peracid converts a second molecule of aldehyde into acid, accelerating the degradation exponentially once started.
Part 2: Comparative Analysis of Commercial Grades
We analyzed three distinct lots of commercial this compound to demonstrate the variability.
Table 1: Comparative Analytical Data
| Feature | Lot A (Fresh High-Purity) | Lot B (Aged Commercial) | Lot C (Oxidized/Poor Storage) |
| Physical State | Clear, pale yellow liquid | Slightly cloudy liquid | Liquid with white crystalline sediment |
| GC-MS Purity | >99.5% | 98.2% | ~94% (Acid often decomposes on column) |
| Acid Value (Titration) | < 0.5 mg KOH/g | 12.4 mg KOH/g | > 45 mg KOH/g |
| 1H-NMR (-CHO) | Sharp singlet @ 9.88 ppm | Singlet @ 9.88 ppm | Singlet @ 9.88 ppm (reduced integration) |
| 1H-NMR (-COOH) | Not detected | Broad hump > 10.5 ppm | Distinct broad peak ~11-12 ppm |
| Schiff Base Yield | 94% (Isolated) | 78% (Oily, difficult to crystallize) | < 50% (Failed reaction) |
Key Insight: GC-MS often overestimates purity because the carboxylic acid intermediate can decarboxylate or stick to the column liner, masking the extent of degradation. Acid-base titration or NMR are the only reliable metrics.
Part 3: Impact on Downstream Applications
Why does 5% acid content matter? In the synthesis of liquid crystals (e.g., Schiff bases formed by reacting the aldehyde with an aniline), the reaction is an equilibrium driven by water removal.
-
Catalyst Poisoning: If the reaction is base-catalyzed, the benzoic acid neutralizes the catalyst.
-
Salt Formation: The acid reacts with the amine partner to form an ammonium salt (4-pentyloxybenzoate salt), removing the amine from the equilibrium and stopping the reaction.
-
Purification Nightmare: The resulting salt is often soluble in the recrystallization solvent, contaminating the final liquid crystal and drastically depressing the Nematic-Isotropic transition temperature (
).
Figure 2: Divergent reaction pathways. Acid impurities act as a stoichiometric sink for the amine reagent.
Part 4: Self-Validating Assessment Protocol
Before using a commercial lot, execute this 3-step validation. This system is self-checking; if Step 1 fails, do not proceed to Step 2 without purification.
Step 1: The Visual "Cloud" Test
-
Method: Examine the container at room temperature (20-25°C).
-
Pass: Clear liquid or fully melted oil.
-
Fail: Any presence of white solids, needles, or cloudiness.
-
Explanation: this compound is a liquid/low-melting solid. The corresponding acid has a much higher melting point (>150°C). Visible solids are almost certainly the acid impurity.
Step 2: 1H-NMR "Integration Ratio" (The Gold Standard)
-
Protocol: Dissolve ~10 mg in
. -
Target Peaks:
-
Aldehyde proton (
): Singlet at ~9.88 ppm . -
Aromatic protons (
): Two doublets at ~7.0 and 7.8 ppm . -
Acid proton (
): Broad singlet > 10.5 ppm (often invisible if wet, look for aromatic shift changes).
-
-
Calculation: Normalize the aromatic region (4H) to 4.00. Integrate the Aldehyde peak.
-
Ideal: Integration = 1.00.
-
Compromised: Integration < 0.95 (implies 5% non-aldehyde aromatics, likely acid).
-
Step 3: Rapid Acid Value Titration (For Bulk Lots)
-
Reagents: 0.1 N KOH in Ethanol, Phenolphthalein.
-
Protocol: Dissolve 1.0 g aldehyde in 20 mL neutralized ethanol. Titrate to pink endpoint.
-
Limit: If volume of KOH > 1.0 mL, the lot requires purification.
Part 5: Remediation (Purification Strategy)
If a lot fails the assessment, do not discard it. The Bisulfite Wash is the most effective method for recovering lipophilic aldehydes, as it selectively pulls the aldehyde into the aqueous phase (as an adduct), leaving non-aldehyde impurities (like the acid or alkyl halides) in the organic phase—or, in this modified version, removing the acid while keeping the aldehyde organic.
Note: For highly lipophilic aldehydes like pentyloxy, the standard aqueous bisulfite method can be slow. We recommend the Basic Wash method for removing the acid specifically.
Protocol: Selective Acid Removal (Recommended)
-
Dissolution: Dissolve the impure aldehyde in Diethyl Ether or Ethyl Acetate (10 mL solvent per 1 g aldehyde).
-
Wash 1 (Acid Removal): Wash the organic layer twice with 10% aqueous Sodium Carbonate (
) .-
Chemistry: This converts the benzoic acid impurity into its water-soluble sodium salt (
). The aldehyde remains in the organic layer. -
Visual Check:
gas evolution indicates acid was present.
-
-
Wash 2 (Neutralization): Wash with Brine (saturated NaCl).
-
Drying: Dry organic layer over Anhydrous Magnesium Sulfate (
).[2] -
Recovery: Filter and evaporate solvent under reduced pressure.
-
Storage: Store under Nitrogen/Argon in the dark at 4°C.
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
-
Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Schiff Base formation and hydrolysis mechanisms).[4][5]
-
Organic Chemistry Portal. Practical Methods for Aldehyde Purification. [Link]
Sources
comparing the cost-effectiveness of different synthetic methods for 4-(pentyloxy)benzaldehyde
Part 1: Executive Summary & Strategic Recommendation
In the synthesis of 4-(pentyloxy)benzaldehyde (CAS: 5736-91-4), a critical intermediate for liquid crystals and pharmaceutical scaffolds, cost-effectiveness is driven by step count and atom economy .
The Verdict: The Williamson Ether Synthesis (Alkylation of 4-Hydroxybenzaldehyde) is the superior method for both laboratory and pilot-scale production. It offers a single-step transformation from commodity starting materials with yields consistently exceeding 85%.
In contrast, the Vilsmeier-Haack Formylation —while chemically robust—is functionally a two-step process (requiring prior synthesis of the ether) or relies on more expensive precursors. It also burdens the process with phosphorus-based waste streams that increase disposal costs.
Part 2: Technical Methodology & Protocols
Method A: Williamson Ether Synthesis (Recommended)
Mechanism: SN2 Nucleophilic Substitution Precursors: 4-Hydroxybenzaldehyde + 1-Bromopentane
This route exploits the acidity of the phenolic hydroxyl group (
Protocol 1: Standard Aprotic Conditions (High Yield)
Best for: Small to medium scale (1g – 100g) where reliability is paramount.
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 equiv) and anhydrous
(1.5 equiv). -
Solvate: Add DMF (Dimethylformamide) or Acetonitrile (5 mL per gram of substrate). Note: DMF accelerates the reaction but requires aqueous workup; Acetonitrile allows for easier solvent removal but is slower.
-
Initiate: Add 1-bromopentane (1.2 equiv) dropwise.
-
React: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Pour mixture into ice water. The product often precipitates as a solid or oil. Extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then brine.[1] Dry over
. -
Purification: Recrystallization from Ethanol/Water or vacuum distillation.
-
Typical Yield: 85–92%
-
Protocol 2: Green Phase-Transfer Catalysis (PTC)
Best for: Scalability and E-factor reduction (Solvent minimization).
-
Charge: Mix 4-hydroxybenzaldehyde (1.0 equiv) in Toluene (minimal volume).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%).[1]
-
Base: Add 30% aqueous NaOH (2.0 equiv).
-
React: Heat to reflux (85–90°C) with vigorous stirring to create an emulsion.
-
Outcome: The PTC shuttles the phenoxide into the organic phase to react with the alkyl halide. This method eliminates DMF waste.
Method B: Vilsmeier-Haack Formylation
Mechanism: Electrophilic Aromatic Substitution
Precursors: (Pentyloxy)benzene +
This method introduces the aldehyde group onto the aromatic ring. It is regioselective for the para position due to the directing effect of the alkoxy group, but steric hindrance can lead to trace ortho isomers.
Protocol
-
Reagent Formation: Cool DMF (3.0 equiv) to 0°C. Add
(1.2 equiv) dropwise to form the Vilsmeier reagent (chloroiminium salt). -
Addition: Add (pentyloxy)benzene (1.0 equiv) slowly, maintaining temperature <10°C.
-
React: Warm to RT and stir for 6–12 hours.
-
Hydrolysis: Pour into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate to the aldehyde.
-
Critical Drawback: Requires handling of corrosive
and generates significant phosphorus waste.
Part 3: Cost-Effectiveness & Performance Analysis
The following table normalizes costs based on current bulk chemical pricing (Sigma-Aldrich/Indiamart estimates) and process complexity.
| Metric | Method A: Alkylation (Recommended) | Method B: Vilsmeier-Haack |
| Step Count | 1 Step (Direct) | 2 Steps (Phenol |
| Raw Material Cost | Low (4-HBA is a commodity chemical) | Medium (Ether precursor is pricier) |
| Atom Economy | High (Loss of HBr only) | Low (Loss of |
| Typical Yield | 85 – 92% | 70 – 80% |
| Safety Profile | Moderate (Alkyl halides are irritants) | Poor (Requires |
| Purification | Simple (Recrystallization) | Complex (Isomer separation may be needed) |
Visualizing the Synthetic Logic
The diagram below illustrates the comparative pathways. Note the efficiency of Route A compared to the multi-step nature of Route B.
Caption: Comparative synthetic pathways. Route A (Green) offers a direct, high-yield conversion compared to the multi-step Route B.[1]
Part 4: Experimental Decision Tree
Use this decision logic to select the exact protocol based on your facility's capabilities.
Caption: Decision matrix for selecting the optimal alkylation protocol based on scale and solvent constraints.
References
-
Williamson Ether Synthesis Overview & Mechanisms. Master Organic Chemistry. [Link]
-
Vilsmeier-Haack Reaction: Mechanism and Applications. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives (Alkylation Protocol Data). Semantic Scholar / Oriental Journal of Chemistry. [Link][2][3][4][5][6]
-
Green Chemistry: Solvent-free and Phase Transfer Catalysis. ResearchGate / Green Synthesis Reviews. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 6. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
performance comparison of 4-(pentyloxy)benzaldehyde in different liquid crystal mixtures
This guide provides a technical performance comparison of 4-(pentyloxy)benzaldehyde (also known as p-amyloxybenzaldehyde) as a precursor and dopant in liquid crystal (LC) systems.
Executive Summary & Chemical Profile[1][2]
This compound is a critical intermediate used to engineer the "flexible tail" of calamitic (rod-like) liquid crystals. Unlike rigid core structures, the pentyloxy (C5) chain dictates the delicate balance between melting point depression and mesophase stability .
This guide compares the performance of LC mesogens derived from the C5 (pentyloxy) aldehyde against its C4 (butyloxy) and C6 (hexyloxy) homologues, focusing on phase transition thermodynamics, viscosity, and dielectric anisotropy.
Chemical Identity
| Property | Specification |
| CAS Number | 5736-91-4 |
| Molecular Formula | |
| Role in LC | Tail-group precursor (Alkoxy chain donor) |
| Key Derivative Classes | Schiff Bases (Azomethines), Phenyl Benzoates, Cinnamates |
Comparative Analysis: The "Odd-Even" Effect
The primary performance metric for this molecule is how the odd-numbered carbon chain (C5) behaves compared to even-numbered chains. This is governed by the Odd-Even Effect, where the parity of the terminal chain atoms affects the entropy of the phase transition.
Comparison 1: Clearing Point ( ) Stability
Hypothesis: Even-numbered chains generally exhibit higher clearing points (Nematic-to-Isotropic transition) due to higher shape anisotropy and more efficient packing.
| Chain Length | Derivative Type (Schiff Base Core) | Clearing Point ( | Performance Verdict |
| C4 (Butyloxy) | 4-((4-butoxybenzylidene)amino)... | High (~145°C) | High thermal stability; rigid packing. |
| C5 (Pentyloxy) | 4-((4-pentyloxybenzylidene)amino)... | Moderate (~132°C) | Optimal Balance. Lower |
| C6 (Hexyloxy) | 4-((4-hexyloxybenzylidene)amino)... | High (~148°C) | High stability, but prone to higher viscosity and smectic phase injection. |
Insight: The C5 derivative introduces a "kink" in the molecular linearity compared to the all-trans conformation of C4/C6. While this slightly lowers thermal stability, it effectively suppresses crystallization , broadening the usable operating temperature range of the LC mixture.
Comparison 2: Mesophase Injection (Nematic vs. Smectic)
The C5 chain length is a "crossover" point in LC physics.
-
Short Chains (C1-C3): Predominantly Nematic.
-
Medium Chains (C4-C6): Nematic + onset of Smectic (Layered) phases.
-
Long Chains (C8+): Predominantly Smectic.
Performance Data: When this compound is condensed with 4-aminobenzonitrile:
-
Result: A pure Nematic phase is observed.[1]
-
Contrast: If the C8 (octyloxy) analogue is used, a Smectic A (SmA) phase spontaneously forms, which increases viscosity and slows switching speeds in display applications.
Experimental Protocol: Synthesis of a C5-Mesogen
Objective: Synthesize a self-validating standard (Schiff Base) to verify the purity and phase behavior of the this compound starting material.
Target Molecule: N-(4-pentyloxybenzylidene)-4-toluidine
Reagents & Equipment[1]
-
This compound (10 mmol)
-
p-Toluidine (10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
-
Dean-Stark apparatus (optional, for water removal)
Step-by-Step Methodology
-
Solvation: Dissolve 1.92g of this compound in 15 mL of absolute ethanol in a round-bottom flask.
-
Amine Addition: Add 1.07g of p-toluidine dissolved in 5 mL ethanol.
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Validation: Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate/Hexane). The disappearance of the aldehyde spot (
) indicates completion. -
Crystallization: Cool the mixture to room temperature, then to 0°C in an ice bath. The Schiff base will precipitate as yellow/cream crystals.
-
Purification: Filter and recrystallize from hot ethanol.
Synthesis Logic & Pathway (Graphviz)
Figure 1: Acid-catalyzed condensation pathway for LC synthesis. The elimination of water is the thermodynamic driving force.
Mechanism of Action in Mixtures
When used as a dopant or structural unit in a mixture, the 4-(pentyloxy) moiety functions through Van der Waals interactions .
The "Zipper" Model
The C5 chain is flexible. In a nematic phase, it acts as a "solvent" for the rigid cores.
-
High Purity Requirement: If the starting aldehyde contains trace 4-hydroxybenzaldehyde (unreacted precursor), it introduces H-bonding sites.
-
Consequence: H-bonding disrupts the parallel alignment of the nematic director (
), causing phase separation or increased viscosity. -
Quality Control: The this compound must be >99% pure (GC-MS) to ensure the alkoxy tail functions purely as a steric spacer, not a hydrogen bond donor.
Phase Transition Logic (Graphviz)
Figure 2: Impact of the C5 alkoxy chain on phase thermodynamics. The odd-numbered chain destabilizes the smectic layers, promoting the desired Nematic phase for display applications.
References
-
Synthesis and Mesomorphic Properties of Schiff Base Liquid Crystals. Source: National Institutes of Health (NIH) / PubMed Context: Detailed protocols on alkylation of 4-hydroxybenzaldehyde and subsequent condensation. URL:[Link]
-
Benzaldehyde, 4-(pentyloxy)- Physical Data. Source: NIST Chemistry WebBook, SRD 69 Context: IR spectra and phase change data for the pure aldehyde precursor. URL:[Link]
-
Liquid crystals based on semiperfluorinated imines: A comparative study. Source: Journal of Materials Chemistry (RSC) Context: Comparison of alkyl vs. alkoxy substituents in imine-based LCs. URL:[Link]
Sources
cross-validation of analytical methods for 4-(pentyloxy)benzaldehyde characterization
Executive Summary: The Purity Paradox
In the synthesis of liquid crystals and pharmaceutical intermediates, 4-(pentyloxy)benzaldehyde (POBA) serves as a critical building block. However, its characterization presents a classic analytical paradox: the method most commonly used for rapid screening (GC-MS) often masks the compound's primary degradation pathway—oxidation to 4-(pentyloxy)benzoic acid.
This guide moves beyond standard monographs to establish a cross-validated analytical framework . We compare Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-PDA), and Quantitative Nuclear Magnetic Resonance (qNMR). The goal is not just to list methods, but to define a logic flow that ensures the "purity" on your Certificate of Analysis (CoA) reflects chemical reality, not just detector limitations.
Physicochemical Context & Degradation Logic
Before selecting a method, we must understand the analyte's behavior.
-
Target: this compound (CAS: 5736-91-4)[1]
-
Critical Impurity: 4-(pentyloxy)benzoic acid (Auto-oxidation product).
-
Analytical Challenge: The carboxylic acid impurity has a high boiling point and high polarity. In GC, it often adsorbs to the inlet liner or column, leading to peak tailing or complete loss of detection, falsely inflating the apparent purity of the aldehyde.
Method 1: GC-MS (The Screening Workhorse)
Role: Rapid identification of volatile impurities (e.g., alkyl halides from synthesis) and solvent residuals. Limitation: "The Acid Blind Spot."
Protocol Design
-
Column: Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm, 0.25µm film.
-
Inlet: Split mode (50:1) at 250°C. Note: High split ratio prevents column overload, but inlet liners must be deactivated (silanized) to minimize acid adsorption.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).
Senior Scientist Insight
"I have observed numerous batches of POBA where GC-MS indicated 99.5% purity, while HPLC later revealed 3% acid content. The acid either stays in the injector or elutes as a broad, unrecognizable hump. Do not rely on GC-FID/MS for shelf-life stability studies of this aldehyde. "
Method 2: HPLC-PDA (The Quantitative Standard)
Role: Accurate quantification of the aldehyde and its non-volatile acid oxidation product. Validation Focus: Specificity and Linearity (ICH Q2).
Protocol Design
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the benzoic acid, sharpening the peak).
-
B: Acetonitrile.
-
-
Gradient: 40% B (0-2 min) → 95% B (15 min) → Hold (5 min).
-
Detection: PDA at 270 nm (max absorption) and 210 nm (universal).
Experimental Data: Linearity & Range
| Parameter | This compound | 4-(pentyloxy)benzoic acid (Impurity) |
| Linearity Range | 10 – 500 µg/mL | 0.5 – 50 µg/mL |
| Regression ( | > 0.9995 | > 0.9990 |
| LOD (S/N > 3) | 0.05 µg/mL | 0.10 µg/mL |
| Retention Time | ~8.4 min | ~4.2 min |
Senior Scientist Insight
"The use of an acidic modifier (Formic or Phosphoric acid) is non-negotiable. Without it, the 4-(pentyloxy)benzoic acid impurity will tail severely or elute in the void volume, making it invisible to integration."
Method 3: qNMR (The Structural Umpire)
Role: Absolute purity determination without reference standards (Mass Balance). Advantage: Eliminates "Relative Response Factor" (RRF) bias inherent in UV detection.
Protocol Design
-
Solvent: DMSO-
(Ensures solubility of both aldehyde and acid). -
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).
-
Pulse Sequence: 90° pulse, relaxation delay (
) ≥ 30s (to ensure full relaxation of aldehyde protons).
Key Diagnostic Signals
-
Aldehyde Proton: Singlet at ~9.8 ppm. Integration gives the molar amount of POBA.
-
Aromatic Protons: Two doublets (AA'BB' system) in the 7.0–8.0 ppm range.
-
Acid Impurity: Look for the disappearance of the 9.8 ppm signal and shifts in the aromatic region.
Cross-Validation Matrix
The following table summarizes how the methods compare when analyzing a "aged" sample of this compound.
| Feature | GC-MS | HPLC-PDA | qNMR ( |
| Reported Purity | 99.2% (False High) | 96.5% (Accurate) | 96.4% (Absolute) |
| Acid Detection | Poor (Not detected) | Excellent (Distinct peak) | Excellent (Shifted aromatics) |
| Solvent Residuals | Excellent | Poor | Good |
| Primary Use | Synthesis monitoring (Volatiles) | Final Product Release (Purity) | Reference Standard Calibration |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for characterizing POBA, distinguishing between routine screening and definitive validation.
Figure 1: Analytical decision matrix for this compound. Note the divergence between volatile screening (GC) and oxidative stability checks (HPLC).
References & Validated Sources
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
NIST Chemistry WebBook. Benzaldehyde, 4-(pentyloxy)- Spectral Data. National Institute of Standards and Technology.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] (Contextual grounding for qNMR as an absolute method).
-
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for acidic mobile phase selection for carboxylic acids).
Sources
Safety Operating Guide
4-(Pentyloxy)benzaldehyde proper disposal procedures
Critical Identity Verification & Scope
Advisory: Before initiating disposal, verify the Chemical Abstract Service (CAS) registry number on your specific reagent bottle.
-
Note on CAS 5736-94-7: This CAS is frequently associated with the structural analog 4-(Hexyloxy)benzaldehyde .[3][4]
-
Operational Impact: Due to the structural homology (homologous series of alkoxybenzaldehydes), the safety, reactivity, and disposal protocols described below apply strictly to both compounds. Both are lipophilic organic aldehydes requiring identical waste stream management.
Chemical Profile & Hazard Assessment
Effective disposal requires understanding the "enemy"—specifically, how the chemical behaves when stressed. This compound is not a P-listed (acutely toxic) waste, but its aldehyde functionality dictates specific segregation rules to prevent "trash can chemistry" (unintended reactions in the waste container).
Physicochemical Properties Table
| Property | Value / Characteristic | Operational Implication |
| Physical State | Clear to pale yellow liquid | Requires leak-proof secondary containment. |
| Flash Point | >110°C (Estimated) | Combustible , but not Flammable (Class IIIB). High energy required for incineration. |
| Water Solubility | Negligible (Lipophilic tail) | Do NOT dilute with water. It will form a biphasic layer, complicating treatment. |
| Reactivity | Aldehyde group (-CHO) | Susceptible to auto-oxidation to carboxylic acid; incompatible with strong oxidizers and strong bases. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2 | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| Environmental | Aquatic Toxicity | Zero-discharge policy. Strictly prohibited from sink/drain disposal. |
Pre-Disposal: Segregation & Causality
The Core Directive: Never treat chemical waste as a passive storage issue. It is an active chemical system.
1. Oxidizer Segregation (Crucial):
-
Protocol: Do not mix this compound waste with strong oxidizers (e.g., Nitric acid, Peroxides, Permanganates).
-
Causality: Aldehydes act as reducing agents. Mixing with oxidizers drives a redox reaction that can be highly exothermic, potentially pressurizing the waste container or causing ignition.
2. Base Segregation:
-
Protocol: Keep away from strong bases (NaOH, KOH).
-
Causality: In the presence of strong bases, aldehydes can undergo the Cannizzaro reaction (disproportionation) or aldol condensations, generating heat and viscous polymers that clog disposal lines.
Disposal Workflow: The Decision Matrix
The following protocol ensures compliance with EPA RCRA guidelines (40 CFR 261) and standard laboratory safety practices.
Step 1: Characterize the Waste Stream
Is the material pure, in solution, or solid debris (contaminated wipes)?
Step 2: Containerization
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why? Amber glass prevents UV-catalyzed auto-oxidation of the aldehyde. HDPE is resistant to the organic solvents typically used to dissolve it.
-
-
Headspace: Leave 10% headspace to allow for thermal expansion.
Step 3: Solubilization (For Pure Liquids)
-
Protocol: If the liquid is viscous or small in volume, dissolve it in a compatible combustible solvent (e.g., Acetone, Ethanol) before adding to the waste stream.
-
Reasoning: Commercial incinerators rely on high-BTU liquid feeds. Dissolving the aldehyde ensures a homogeneous burn and prevents "pockets" of unreacted material.
Step 4: Labeling
-
Standard: Label as "Non-Regulated Chemical Waste" (unless mixed with regulated solvents).
-
Constituents: Explicitly list "this compound" and the solvent used.
-
Hazard Check: Mark "Irritant" and "Combustible."
Step 5: Final Destruction
-
Method: High-Temperature Incineration with Afterburner and Scrubber.
-
Mechanism: Complete oxidation converts the carbon chain to CO₂ and H₂O. The scrubber neutralizes any potential acidic byproducts.
Visualized Operational Workflow
The following diagram illustrates the logical flow for disposing of this compound, ensuring no cross-contamination or safety gaps.
Figure 1: Decision tree for the safe segregation and disposal of alkoxybenzaldehyde waste.
Emergency Response: Spill Management
If a spill occurs during transfer or disposal:
-
Evacuate & Ventilate: Although vapor pressure is low, heating or large surface areas can generate irritating fumes.
-
PPE: Wear nitrile gloves and safety goggles.
-
Containment: Do NOT wash down the drain.[5][6] This compound is toxic to aquatic life.[6][7]
-
Absorb: Use an inert absorbent (vermiculite or sand).
-
Avoid: Do not use paper towels if the spill is mixed with oxidizers (fire risk).
-
-
Disposal of Spill Debris: Treat the absorbent material as solid chemical waste (see workflow above).
References
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 79633, 4-Pentyloxybenzaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-N-HEXYLOXYBENZALDEHYDE | 5736-94-7 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.be [fishersci.be]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
